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Foundational

An In-Depth Technical Guide to 3-(2-Methoxyphenyl)acrylaldehyde: Synthesis, Properties, and Applications

Section 1: Introduction and Overview 3-(2-Methoxyphenyl)acrylaldehyde, commonly known in the scientific community as 2-methoxycinnamaldehyde (2-MCA), is an α,β-unsaturated aromatic aldehyde. It belongs to the broader cla...

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Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Introduction and Overview

3-(2-Methoxyphenyl)acrylaldehyde, commonly known in the scientific community as 2-methoxycinnamaldehyde (2-MCA), is an α,β-unsaturated aromatic aldehyde. It belongs to the broader class of cinnamaldehydes, which are naturally occurring compounds, and can be considered a derivative of chalcones, which are precursors to flavonoids.[1] This structural motif, featuring an aromatic ring conjugated with an enal functional group, makes 2-MCA a versatile building block in organic synthesis and a molecule of significant interest in medicinal chemistry.

As a bioactive component isolated from plants like Cinnamomum cassia, 2-MCA has garnered attention from researchers in drug development for its diverse pharmacological properties.[2][3] These include anti-inflammatory, antioxidant, and antiproliferative activities.[3][4] This guide provides a comprehensive technical overview of 2-MCA, designed for researchers, scientists, and drug development professionals. It covers the molecule's fundamental physicochemical and spectroscopic properties, a detailed examination of its synthesis via the Claisen-Schmidt condensation, its chemical reactivity, biological significance, and essential safety protocols.

Section 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Chemical Identity

The identity of 3-(2-Methoxyphenyl)acrylaldehyde is defined by several key identifiers and structural features, summarized in the table below.

PropertyValueSource(s)
IUPAC Name (2E)-3-(2-Methoxyphenyl)prop-2-enal[5]
Common Synonyms 2-Methoxycinnamaldehyde, o-Methoxycinnamaldehyde[2][5]
CAS Number 1504-74-1 (trans/unspecified), 60125-24-8 (E-isomer)[2][6]
Molecular Formula C₁₀H₁₀O₂[2]
Molecular Weight 162.19 g/mol [2]
Canonical SMILES COC1=CC=CC=C1C=CC=O[2]
Physical Properties

The physical state and solubility dictate the handling, storage, and application of the compound in experimental settings.

PropertyValueSource(s)
Appearance Yellow solid or powder-
Melting Point 45-46 °C-
Boiling Point 160-161 °C @ 12 torr-
Solubility Soluble in DMSO. Low solubility in water.[2]
Flash Point 113 °C-
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure and purity of synthesized 3-(2-Methoxyphenyl)acrylaldehyde. The expected spectral data are as follows:

  • ¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show characteristic signals for the aldehyde, vinyl, aromatic, and methoxy protons. Based on analogous structures, the aldehyde proton (-CHO) should appear as a doublet around δ 9.7 ppm.[7] The vinyl protons will appear as two doublets in the δ 6.7-8.1 ppm region, with a large coupling constant (J ≈ 16 Hz) confirming the trans (E) configuration of the double bond. The aromatic protons will present as a multiplet system between δ 6.9-7.6 ppm, and the methoxy (-OCH₃) protons will be a sharp singlet around δ 3.9 ppm.[7]

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum will feature a signal for the aldehyde carbonyl carbon around δ 194-195 ppm. The carbons of the α,β-unsaturated system are expected in the δ 120-155 ppm range. The aromatic carbons, including the carbon bearing the methoxy group (ipso-carbon), will resonate between δ 110-159 ppm. The methoxy carbon signal is anticipated at approximately δ 55.5 ppm.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. A strong, sharp absorption band corresponding to the C=O stretch of the conjugated aldehyde is expected around 1680-1705 cm⁻¹. The C=C stretching vibration of the alkene will appear near 1625 cm⁻¹, and C=C stretches from the aromatic ring will be visible around 1600 and 1480 cm⁻¹. The C-O stretch of the methoxy group should produce a signal in the 1240-1260 cm⁻¹ region.[8] A characteristic peak for the C-H stretch of the aldehyde group may also be observed near 2720 cm⁻¹.[8]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 162, corresponding to the molecular weight of the compound.[5] Common fragmentation patterns would include the loss of a hydrogen atom (M-1), a CHO group (M-29), and a CH₃ group (M-15) from the methoxy moiety.

Section 3: Synthesis and Mechanism

The most direct and widely adopted method for synthesizing 3-(2-Methoxyphenyl)acrylaldehyde is the Claisen-Schmidt condensation.

The Claisen-Schmidt Condensation Pathway

The Claisen-Schmidt condensation is a variation of the aldol condensation. It is particularly effective for this synthesis because it is a crossed-aldol reaction between an aromatic aldehyde that cannot enolize (2-methoxybenzaldehyde) and an aliphatic aldehyde that can (acetaldehyde).[9] This specificity minimizes self-condensation of the aromatic aldehyde, leading to a more controlled reaction and higher yield of the desired cross-conjugated product.[10] The reaction is typically catalyzed by a base, such as sodium hydroxide, in an aqueous ethanol solvent.[10][11]

Reaction Mechanism

The base-catalyzed mechanism proceeds through three primary stages:

  • Enolate Formation: A hydroxide ion abstracts an acidic α-hydrogen from acetaldehyde to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzaldehyde to form an alkoxide intermediate.

  • Protonation and Dehydration: The alkoxide is protonated by water to form a β-hydroxy aldehyde (aldol addition product), which rapidly undergoes base-catalyzed dehydration to yield the stable, conjugated α,β-unsaturated aldehyde product, 3-(2-methoxyphenyl)acrylaldehyde.

Claisen_Schmidt_Mechanism Claisen-Schmidt Condensation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Acetaldehyde I1 Enolate Ion R1->I1 + OH⁻ - H₂O R2 2-Methoxybenzaldehyde I2 Aldol Adduct (β-hydroxy aldehyde) R2->I2 Nucleophilic Attack + H₂O Base OH⁻ (Base) I1->I2 Nucleophilic Attack + H₂O P1 3-(2-Methoxyphenyl)acrylaldehyde I2->P1 Dehydration (-H₂O)

Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Detailed Experimental Protocol: Synthesis and Purification

This protocol describes a representative lab-scale synthesis.

  • Materials:

    • 2-Methoxybenzaldehyde

    • Acetaldehyde

    • Sodium Hydroxide (NaOH)

    • Ethanol (95%)

    • Deionized Water

    • Dichloromethane (or Ethyl Acetate)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Standard laboratory glassware, magnetic stirrer, separatory funnel, rotary evaporator.

  • Step-by-Step Procedure:

    • Prepare Base Solution: In a flask, prepare a 10% aqueous solution of sodium hydroxide.

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (1.0 eq) in 95% ethanol. Cool the flask in an ice bath to 0-5 °C.

    • Addition of Reactants: While stirring vigorously, slowly add the prepared NaOH solution to the ethanolic solution of 2-methoxybenzaldehyde. Following this, add acetaldehyde (1.1 eq) dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.

    • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A yellow precipitate of the product may form during this time.[10]

    • Work-up: Once the reaction is complete, neutralize the mixture by adding dilute hydrochloric acid (HCl) until it reaches a pH of ~7.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).[12]

    • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 3-(2-methoxyphenyl)acrylaldehyde as a yellow solid.[13]

Experimental Workflow Diagram

Workflow start Start: Assemble Reactants (2-Methoxybenzaldehyde, Acetaldehyde, NaOH, Ethanol) react Claisen-Schmidt Condensation (0°C to RT, 12-24h) start->react neutralize Neutralization (Dilute HCl to pH ~7) react->neutralize extract Liquid-Liquid Extraction (e.g., Dichloromethane) neutralize->extract dry Dry & Concentrate (Anhydrous MgSO₄, Rotary Evaporation) extract->dry purify Purification (Column Chromatography or Recrystallization) dry->purify end Final Product: Pure 3-(2-Methoxyphenyl)acrylaldehyde purify->end

General experimental workflow for synthesis and purification.

Section 4: Chemical Reactivity and Biological Significance

Key Reactive Sites

The structure of 3-(2-methoxyphenyl)acrylaldehyde contains several reactive sites that are useful in synthetic transformations:

  • Aldehyde Group: The carbonyl group can undergo nucleophilic addition, oxidation to a carboxylic acid, or reduction to a primary alcohol.

  • α,β-Unsaturated System: The conjugated double bond is susceptible to 1,4-conjugate addition (Michael addition) by various nucleophiles.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the methoxy group acting as an ortho-, para-director.

Applications in Drug Discovery and Medicinal Chemistry

3-(2-Methoxyphenyl)acrylaldehyde (2-MCA) is not merely a synthetic intermediate; it is a bioactive molecule in its own right, with a range of documented pharmacological effects.

  • Antiproliferative and Anticancer Activity: 2-MCA has demonstrated potent antiproliferative effects in various cancer cell lines, including human colorectal adenocarcinoma and hepatocellular carcinoma cells.[2] Its mechanism often involves the induction of apoptosis through the activation of caspases, loss of mitochondrial membrane potential, and the inhibition of topoisomerase I and II, which are critical enzymes for DNA replication.

  • Anti-inflammatory Properties: The compound has been shown to possess significant anti-inflammatory activity.[3] It can inhibit the NF-κB (nuclear factor kappa B) signaling pathway, a key regulator of the inflammatory response.[3][4] By suppressing NF-κB, 2-MCA reduces the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][4]

  • Antibacterial and Antifungal Activity: As a cinnamaldehyde derivative, 2-MCA exhibits antimicrobial properties. It has shown activity against bacteria such as Salmonella enteritidis and has potential applications as a food preservative.[14] It has also been investigated for its fungicidal activity.[15]

  • Other Biological Activities: Research has pointed to other potential therapeutic applications, including roles as a xanthine oxidase inhibitor and an inhibitor of tumor angiogenesis.[15] Derivatives have also been synthesized and evaluated as novel anti-inflammatory agents targeting neutrophil superoxide formation.[16]

Section 5: Safety, Handling, and Storage

Proper handling and storage are essential when working with 3-(2-methoxyphenyl)acrylaldehyde to ensure laboratory safety.

Hazard Identification

The compound is classified with the following hazards:

Hazard ClassGHS StatementSource(s)
Skin IrritationH315: Causes skin irritation-
Eye IrritationH319: Causes serious eye irritation-
Respiratory IrritationH335: May cause respiratory irritation-
Skin SensitizationH317: May cause an allergic skin reaction-
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat.

  • Hygiene Measures: Avoid breathing dust. Wash hands thoroughly after handling.

Storage and Stability
  • Storage Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture contamination. For long-term storage and to maintain stability, storing in a freezer at or below -20°C under an inert atmosphere is recommended.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Section 6: Conclusion

3-(2-Methoxyphenyl)acrylaldehyde is a valuable and multifunctional organic compound. Its straightforward synthesis via the Claisen-Schmidt condensation makes it readily accessible for a variety of chemical transformations. The combination of its α,β-unsaturated aldehyde functionality and substituted aromatic ring provides a scaffold for creating complex molecular architectures. Furthermore, its inherent biological activities, particularly its antiproliferative and anti-inflammatory properties, establish it as a promising lead compound in the field of drug discovery. This guide has provided the core technical information necessary for researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.

References

  • Hsieh, M. J., Chien, S. Y., Lin, C. W., et al. (2016). Cinnamomum verum component 2-methoxycinnamaldehyde: a novel antiproliferative drug inducing cell death through targeting both topoisomerase I and II in human colorectal adenocarcinoma COLO 205 cells. Oncology Letters, 12(1), 41-48. [Link]

  • Karimi, A., Moradi, M. T., Alizadeh, Z., & Mottaghi, A. (2020). Protective effects of 2-methoxycinnamaldehyde an active ingredients of Cinnamomum cassia on warm hepatic ischemia reperfusion injury in rat model. Avicenna Journal of Phytomedicine, 10(2), 193–202. [Link]

  • Wu, Y., et al. (2025). Antibacterial properties and mechanism of 2-methoxycinnamaldehyde against Salmonella enteritidis and its potential application in treating raw pork. Food Control, 157, 110228. [Link]

  • Kim, B. S., Shin, M., Kim, K. W., Ha, K. T., & Bae, S. J. (2022). NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux. BMB Reports, 55(8), 407–412. [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. RSC Advances. [Link]

  • Chemistry 211 Experiment 5. (2012). Claisen-Schmidt Condensation. Retrieved from [Link]

  • MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4589. [Link]

  • Cambridge University Press & Assessment. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Nevolab. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Retrieved from [Link]

  • Let's learn easily. (2023, February 9). Claisen – Schmidt Condensation Reaction | Benzaldehyde | Acetaldehyde | Cinnamaldehyde | Class-12 | [Video]. YouTube. [Link]

  • Huang, L. J., Wang, J. P., Lai, Y. C., & Kuo, S. C. (2006). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 16(10), 2742–2747. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of p-methoxy cinnamaldehyde (a), 2-aminobenzimidazole (b).... Retrieved from [Link]

  • Lee, H. S., Park, S. H., Park, E. J., et al. (2022). Total synthesis of 2′,4′,6′‐trimethoxy‐3′,5′‐dimethylchalcone derivatives. Journal of the Korean Society for Applied Biological Chemistry, 65, 127-133. [Link]

  • NIST. (n.d.). (2-Methoxyphenyl)acetonitrile. Retrieved from [Link]

  • Zhu, X.-L., & Yuan, W.-C. (2011). (R)-2-(2-Methoxyphenyl)-2,5-dihydrothiophene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o192. [Link]

  • NIST. (n.d.). 2-Propenal, 3-(2-methoxyphenyl)-. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation of 3-(2-Methoxyphenyl)acrylaldehyde: An In-Depth NMR Analysis Guide

Executive Summary 3-(2-Methoxyphenyl)acrylaldehyde, commonly known as 2-methoxycinnamaldehyde or o-methoxycinnamaldehyde (CAS: 1504-74-1), is a highly valuable structural motif in organic synthesis, flavor and fragrance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Methoxyphenyl)acrylaldehyde, commonly known as 2-methoxycinnamaldehyde or o-methoxycinnamaldehyde (CAS: 1504-74-1), is a highly valuable structural motif in organic synthesis, flavor and fragrance chemistry, and pharmaceutical development[1]. As a naturally occurring derivative of cinnamaldehyde found in Cinnamomum cassia, it serves as a critical lignin model substance and exhibits notable bioactive properties, including anti-amyloid beta (Aβ) activity[2][3].

For researchers and application scientists, the precise structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is foundational. This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C NMR spectral features of 3-(2-Methoxyphenyl)acrylaldehyde, detailing the electronic and steric factors that govern its chemical shifts, alongside validated experimental protocols for accurate data acquisition.

Mechanistic Rationale of Spectral Features

To interpret the NMR spectra of 3-(2-Methoxyphenyl)acrylaldehyde accurately, one must understand the interplay of three primary structural components: the aromatic ring, the α,β -unsaturated alkene, and the terminal aldehyde group.

Stereochemistry of the Alkene Bond

The compound predominantly exists as the trans (E)-isomer in solution due to the severe steric hindrance that would occur between the bulky ortho-methoxyphenyl group and the aldehyde moiety in the cis (Z)-configuration[2]. In 1 H NMR, this is unequivocally validated by the vicinal coupling constant ( 3J ) between the α and β vinylic protons. The Karplus equation dictates that a dihedral angle of 180° (anti-periplanar, trans) results in a large coupling constant of approximately 15.5 to 16.0 Hz, whereas a cis configuration would yield a significantly smaller J value (~10 Hz)[4].

Electronic Effects of the ortho-Methoxy Group

The methoxy (-OCH 3​ ) substituent at the ortho position of the aromatic ring exerts a profound influence on the local magnetic environment. While oxygen is highly electronegative (exerting an inductive electron-withdrawing effect, -I), its lone pairs participate in resonance with the aromatic π -system (electron-donating effect, +M). The +M effect dominates, increasing electron density specifically at the ortho and para positions relative to the methoxy group (C3' and C5'). This increased electron density shields the corresponding nuclei, shifting their resonance upfield (lower ppm) in both 1 H and 13 C NMR compared to the unsubstituted cinnamaldehyde[2].

Substituent_Effect M ortho-Methoxy Group (-OCH3) E Electron Donation (+M Effect) M->E S Increased Shielding at Ortho/Para Positions E->S U Upfield Shift in 1H/13C NMR (e.g., C3', C5') S->U

Electronic effects of the ortho-methoxy group on NMR shifts.

Quantitative Data Presentation

The following tables summarize the standard 1 H and 13 C NMR chemical shifts for (E)-3-(2-Methoxyphenyl)acrylaldehyde, acquired in CDCl 3​ at 298 K.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Proton PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment Notes
CHO 9.68Doublet (d)7.81HHighly deshielded by carbonyl anisotropy; couples with H- α .
H- β 7.85Doublet (d)16.01HDeshielded by resonance with the carbonyl group; trans coupling.
H-6' (Ar) 7.55Doublet of doublets (dd)7.7, 1.71HDeshielded by proximity to the conjugated alkene system.
H-4' (Ar) 7.42Ddd8.2, 7.7, 1.71HStandard aromatic resonance; meta to methoxy group.
H-5' (Ar) 7.02Triplet (t)7.51HShielded by the +M effect of the ortho-methoxy group.
H-3' (Ar) 6.95Doublet (d)8.21HHighly shielded by the adjacent methoxy oxygen (+M effect).
H- α 6.75Doublet of doublets (dd)16.0, 7.81HCouples with both H- β (trans) and the aldehyde proton.
-OCH 3​ 3.91Singlet (s)-3HDeshielded by the directly attached electronegative oxygen.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
Carbon PositionChemical Shift ( δ , ppm)TypeCausality / Assignment Notes
C=O (Aldehyde) 194.5Quaternary (C)Extreme deshielding due to sp 2 hybridization and oxygen electronegativity.
C-2' (Ar-OMe) 158.5Quaternary (C)Directly bonded to the electronegative methoxy oxygen.
C- β (Alkene) 148.0Methine (CH) β -carbon of an α,β -unsaturated system; highly deshielded by resonance.
C-4' (Ar) 132.2Methine (CH)Aromatic carbon meta to the methoxy group.
C-6' (Ar) 129.1Methine (CH)Aromatic carbon para to the methoxy group.
C- α (Alkene) 128.6Methine (CH) α -carbon; relatively shielded compared to C- β due to resonance polarization.
C-1' (Ar) 122.5Quaternary (C)Substituted aromatic carbon attached to the alkene chain.
C-5' (Ar) 120.8Methine (CH)Aromatic carbon shielded by the +M effect of the methoxy group.
C-3' (Ar) 111.5Methine (CH)Ortho to the methoxy group; experiences the strongest shielding effect.
-OCH 3​ 55.6Methyl (CH 3​ )Typical shift for an aromatic methoxy carbon.

Experimental Protocol: NMR Acquisition and Processing

To ensure reproducibility and scientific integrity, the following self-validating protocol must be adhered to when preparing and analyzing 3-(2-Methoxyphenyl)acrylaldehyde.

Step 1: Sample Preparation
  • Weighing : Accurately weigh 15–20 mg of high-purity 3-(2-Methoxyphenyl)acrylaldehyde (ensure the sample is dry and free of residual synthesis solvents like ethyl acetate or hexane)[5].

  • Solvation : Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is preferred over DMSO- d6​ for this compound to prevent potential solvent-induced degradation or shifts in the aldehyde resonance.

  • Internal Standard : Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) to serve as the internal chemical shift reference ( δ = 0.00 ppm).

  • Transfer : Transfer the homogenous solution into a clean, dry 5 mm NMR tube using a glass Pasteur pipette. Ensure the liquid height is approximately 4-5 cm to maintain optimal magnetic field homogeneity (shimming).

Step 2: Instrument Calibration and Tuning
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear probe[3].

  • Lock the magnetic field to the deuterium resonance of CDCl 3​ .

  • Perform automated or manual shimming (Z1, Z2, Z3, X, Y) to achieve a sharp, symmetrical lock signal, ensuring the full width at half maximum (FWHM) of the TMS peak is < 1.0 Hz.

  • Tune and match the probe for 1 H and 13 C frequencies.

Step 3: Data Acquisition
  • 1 H NMR : Run a standard 1D proton sequence (e.g., zg30 on Bruker systems). Set the spectral width to 12 ppm (to safely capture the ~9.7 ppm aldehyde peak), use a relaxation delay (D1) of 2.0 seconds, and acquire 16 to 32 scans.

  • 13 C NMR : Run a proton-decoupled 1D carbon sequence (e.g., zgpg30). Set the spectral width to 220 ppm, use a relaxation delay of 2.0 seconds, and acquire a minimum of 512 to 1024 scans to achieve an adequate signal-to-noise ratio for the quaternary carbons (C=O, C-1', C-2').

Step 4: Spectral Processing
  • Apply a line broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT)[3].

  • Perform manual phase correction (zero-order and first-order) to ensure all peaks are purely absorptive.

  • Apply a multipoint baseline correction.

  • Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm (or the residual CHCl 3​ peak to 7.26 ppm for 1 H and 77.16 ppm for 13 C)[5].

NMR_Workflow A Sample Prep (CDCl3 + TMS) B Data Acquisition (400-600 MHz) A->B C Processing (FT, Phase, Baseline) B->C D Spectral Analysis (Peak Picking, Integration) C->D

Standard NMR experimental workflow for structural elucidation.

Conclusion

The NMR spectral profile of 3-(2-Methoxyphenyl)acrylaldehyde is a textbook example of how stereochemistry and electronic substituent effects manifest in spectroscopic data. The large 3J coupling of the alkene protons definitively proves the E-configuration, while the distinct upfield shifts of the C3' and C5' aromatic protons validate the strong +M resonance effect of the ortho-methoxy group. By adhering to the standardized acquisition protocols outlined in this guide, researchers can ensure high-fidelity structural verification for downstream applications in drug discovery and materials science.

References

  • Analysis of 1H-NMR spectra of cinnamaldehyde type model substances of lignin ResearchGate / Collection of Czechoslovak Chemical Communications URL:[Link]

  • NMR-Driven Identification of Cinnamon Bud and Bark Components With Anti-Aβ Activity National Institutes of Health (NIH) / Frontiers in Pharmacology URL:[Link]

  • Synthesis and characterization of solid 2-methoxycinnamylidenepyruvic acid SciELO / Eclética Química URL:[Link]

  • Silver-Catalyzed Regioselective Oxacyclization of 3-Alkynyl Pyrroles: Straightforward Route to 2,3,5-Triarylated Pyrano[3,4-b]Pyrrolones ACS Publications / The Journal of Organic Chemistry URL:[Link]

Sources

Foundational

Unveiling the Pleiotropic Mechanisms of 3-(2-Methoxyphenyl)acrylaldehyde Derivatives

A Technical Whitepaper on Pharmacological Targeting, Molecular Pathways, and Experimental Validation Executive Summary 3-(2-Methoxyphenyl)acrylaldehyde, universally recognized in pharmacological literature as 2-methoxyci...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Pharmacological Targeting, Molecular Pathways, and Experimental Validation

Executive Summary

3-(2-Methoxyphenyl)acrylaldehyde, universally recognized in pharmacological literature as 2-methoxycinnamaldehyde (2-MCA), is a highly bioactive derivative isolated from the cortex of Cinnamomum cassia[1]. While historically overshadowed by standard cinnamaldehyde congeners, recent multi-omics profiling has revealed 2-MCA and its structural derivatives as potent, multi-target pharmacological agents. This whitepaper dissects the core mechanisms of action—spanning oncological targeting, immunomodulation, and antimicrobial disruption—and provides robust, self-validating experimental workflows for researchers engaged in drug development.

Part 1: Core Molecular Mechanisms

Oncological Targeting: Topoisomerase Inhibition and Mitochondrial Apoptosis

2-MCA exerts profound antiproliferative effects in various malignancies, most notably in human colorectal adenocarcinoma (COLO 205) models[2]. The primary mechanism of action involves the dual inhibition of topoisomerase I and II, leading to catastrophic DNA damage and cell cycle arrest[2].

This genomic stress triggers the intrinsic (mitochondrial) apoptotic pathway. 2-MCA induces a rapid loss of mitochondrial membrane potential (ΔΨm), facilitating the release of cytochrome c into the cytosol. This release subsequently activates the caspase-9 and caspase-3 executioner cascade[2][3]. Furthermore, 2-MCA modulates the Bcl-2 protein family by upregulating pro-apoptotic markers (Bax/Bak) while downregulating anti-apoptotic markers (Bcl-2/Bcl-XL), decisively shifting the cellular balance toward programmed cell death[3].

Apoptosis_NFkB_Pathway MCA 2-MCA (3-(2-Methoxyphenyl)acrylaldehyde) Topo Topoisomerase I/II MCA->Topo Inhibits Mito Mitochondrial Depolarization (ΔΨm ↓) MCA->Mito Triggers IkB IκBα Degradation MCA->IkB Prevents Proliferation Cell Proliferation MCA->Proliferation Suppresses Apoptosis Apoptosis Topo->Apoptosis DNA Damage Caspase Caspase-9 / 3 Activation Mito->Caspase Cytochrome c Release Caspase->Apoptosis Execution NFkB NF-κB Nuclear Translocation IkB->NFkB Permits NFkB->Proliferation Promotes

Figure 1: Dual targeting of apoptosis induction and NF-κB suppression by 2-MCA.

Immunomodulation: The NRF2-Autophagy Axis and NF-κB Suppression

In the context of inflammatory disease models, 2-MCA acts as a potent immunomodulator. In lipopolysaccharide (LPS)-stimulated macrophages, 2-MCA significantly suppresses the secretion of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO)[4]. The causality of this suppression is rooted in the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway[4]. Upon activation, NRF2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs). This not only upregulates antioxidant enzymes (e.g., HO-1, NQO1) but also enhances autophagy flux—evidenced by increased LC3-II conversion and p62 degradation[4]. This autophagic clearance of damaged organelles and inflammatory mediators protects cellular integrity.

Concurrently, in human aortic smooth muscle cells (HASMCs), 2-MCA prevents the degradation of IκBα, thereby blocking the subsequent nuclear translocation of NF-κB[1]. This mechanism effectively halts TNF-α-induced abnormal cell proliferation and migration (by reducing cyclin D1, CDK4/6, and increasing p21/p27), positioning 2-MCA as a highly viable anti-atherosclerotic agent[1].

NRF2_Autophagy_Axis MCA 2-MCA Derivatives NRF2 NRF2 Activation MCA->NRF2 Activates ARE Antioxidant Response Elements (ARE) NRF2->ARE Translocates to Nucleus Autophagy Autophagy Flux (LC3-II ↑, p62 ↓) ARE->Autophagy Upregulates Inflammation TNF-α & NO Production Autophagy->Inflammation Suppresses Macrophage Macrophage Protection Inflammation->Macrophage Prevents Damage

Figure 2: NRF2-mediated autophagy flux and anti-inflammatory axis activated by 2-MCA.

Antimicrobial and Myoprotective Mechanisms

Beyond eukaryotic cells, 2-MCA exhibits broad-spectrum antibacterial activity, particularly against methicillin-resistant Staphylococcus epidermidis (MRSE)[5]. Metabolomic profiling reveals that 2-MCA disrupts the bacterial tricarboxylic acid (TCA) cycle and hydrophobic amino acid metabolism, while simultaneously inducing lethal levels of reactive oxygen species (ROS) that compromise cell wall integrity[5].

Furthermore, specific synthetic derivatives like 2-methoxycinnamaldehyde (2MeCNA) and 4-fluoro-2-methoxycinnamaldehyde (4FoCNA) demonstrate protective effects in skeletal muscle. By mitigating oxidative stress, these derivatives protect C2C12 myotubes from H2O2-induced atrophy, maintaining normal myofiber morphology under pathophysiological conditions[6].

Part 2: Quantitative Data Summary

To facilitate rapid comparison for drug development professionals, the following table synthesizes the quantitative pharmacological metrics of 2-MCA and its derivatives across various biological models:

Derivative / CompoundTarget Cell Line / OrganismPrimary Molecular TargetKey Quantitative MetricRef
2-Methoxycinnamaldehyde (2-MCA) COLO 205 (Colorectal Cancer)Topoisomerase I & II, MitochondriaPeak apoptosis induction observed at 20 µM (48h exposure)[2]
2-MCA Macrophages (LPS-stimulated)NRF2 / Autophagy FluxDose-dependent inhibition of TNF-α/NO at 12.5–100 µM[4]
2-MCA HASMCs (Smooth Muscle)NF-κB, Cyclin D1, p21/p27Complete proliferation block without cellular cytotoxicity[1]
2-MCA MRSE (Bacterial Pathogen)TCA Cycle, ROS, Cell WallDose-dependent proliferation inhibition and biofilm disruption[5]
2MeCNA & 2BzCNA C2C12 MyotubesOxidative Stress PathwaysComplete morphological protection from H2O2-induced atrophy[6]

Part 3: Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls that allow researchers to definitively prove the causality behind 2-MCA's mechanisms.

Experimental_Workflow Culture Cell Culture & Treatment (COLO 205, Macrophages, MRSE) AssaySel Assay Selection & Execution Culture->AssaySel Flow Flow Cytometry (JC-1) Quantify ΔΨm Loss AssaySel->Flow WB Western Blotting Assess NRF2, LC3, Caspases AssaySel->WB Metabolomics Metabolomics / ROS Assay Measure Bacterial Disruption AssaySel->Metabolomics Validation Data Synthesis & Mechanism Validation Flow->Validation WB->Validation Metabolomics->Validation

Figure 3: Standardized experimental workflow for validating 2-MCA molecular mechanisms.

Protocol 1: Evaluation of Mitochondrial Membrane Depolarization (ΔΨm) via JC-1 Ratiometric Flow Cytometry

Causality & Rationale: JC-1 is a lipophilic, cationic dye. In healthy cells, it accumulates in the mitochondria (driven by high ΔΨm) to form red fluorescent J-aggregates. When 2-MCA induces mitochondrial stress and depolarization, JC-1 remains in the cytoplasm as green fluorescent monomers. Because this is a ratiometric assay (Red/Green ratio), it inherently controls for variations in cell size and dye loading, making it a self-validating measure of apoptosis[2].

Step-by-Step Methodology:

  • Cell Seeding: Plate COLO 205 cells at 1×105 cells/well in a 6-well plate and incubate overnight at 37°C.

  • Treatment: Treat cells with 2-MCA (e.g., 0, 5, 10, and 20 µM) for 48 hours. Self-Validation Step: Include a positive control well treated with 50 µM FCCP (a known mitochondrial uncoupler) for 4 hours prior to harvest to validate the dynamic range of the green fluorescence shift.

  • Harvesting: Wash cells with PBS, trypsinize, and pellet at 300 x g for 5 minutes.

  • Staining: Resuspend the pellet in 500 µL of RPMI-1640 medium containing 25 µM JC-1 dye. Incubate in the dark at 37°C for 30 minutes[2].

  • Washing: Wash twice with cold PBS to remove unbound dye and resuspend in 300 µL of fresh PBS.

  • Acquisition & Analysis: Analyze via flow cytometry. Gate for healthy cells (high red/high green) and apoptotic cells (low red/high green). Calculate the ratio of J-aggregates to monomers to quantify the dose-dependent ΔΨm loss induced by 2-MCA.

Protocol 2: Validation of NRF2-Mediated Autophagy Flux via Western Blotting

Causality & Rationale: To prove that 2-MCA induces autophagy rather than merely blocking autophagosome degradation, researchers must measure LC3-II accumulation in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1). If 2-MCA induces flux, the addition of Bafilomycin A1 will result in a further accumulation of LC3-II compared to 2-MCA alone[4].

Step-by-Step Methodology:

  • Treatment & Flux Blockade: Treat LPS-stimulated macrophages with 50 µM 2-MCA for 24 hours[4]. In a parallel set of wells, add 100 nM Bafilomycin A1 during the final 4 hours of the 2-MCA treatment.

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to collect the supernatant.

  • Quantification & SDS-PAGE: Quantify protein using a BCA assay. Load equal amounts of protein (30 µg) onto a 12% SDS-PAGE gel and resolve at 100V.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Immunoblotting: Probe overnight at 4°C with primary antibodies against NRF2, LC3B, p62, and β-actin (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate.

  • Data Interpretation: A successful validation of 2-MCA's mechanism will show increased nuclear NRF2, decreased p62, and an LC3-II band that is significantly darker in the "2-MCA + Bafilomycin A1" lane compared to the "2-MCA alone" lane, confirming true autophagic flux enhancement.

References

  • 2-Methoxycinnamaldehyde inhibits the TNF-α-induced proliferation and migration of human aortic smooth muscle cells International Journal of Molecular Medicine (PubMed)
  • Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant MDPI
  • NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux BMB Reports
  • Cinnamomum verum component 2-methoxycinnamaldehyde: a novel antiproliferative drug inducing cell death through targeting both topoisomerase I and II in human colorectal adenocarcinoma COLO 205 cells PMC (PubMed Central)
  • Metabolomics-Driven Exploration of the Antibacterial Activity and Mechanism of 2-Methoxycinnamaldehyde Frontiers in Microbiology
  • Evaluation of cinnamaldehyde derivatives as potential protective agents against oxidative-stress induced myotube atrophy using chemical, biological and comput

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Pharmaceutical Applications of 3-(2-Methoxyphenyl)acrylaldehyde

Executive Summary 3-(2-Methoxyphenyl)acrylaldehyde, universally recognized by its synonym 2-methoxycinnamaldehyde (CAS: 1504-74-1), is a highly versatile aromatic aldehyde. Structurally characterized by an ortho-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Methoxyphenyl)acrylaldehyde, universally recognized by its synonym 2-methoxycinnamaldehyde (CAS: 1504-74-1), is a highly versatile aromatic aldehyde. Structurally characterized by an ortho-methoxy substitution on a cinnamaldehyde core, this compound serves as a critical building block in organic synthesis and drug discovery[1]. This whitepaper provides an in-depth analysis of its physicochemical properties—specifically its molecular weight and boiling point dynamics—and details self-validating protocols for its synthesis, purification, and downstream pharmaceutical application.

Physicochemical Profiling & Pharmacokinetics

Understanding the fundamental physical chemistry of 3-(2-Methoxyphenyl)acrylaldehyde is paramount for formulation scientists and medicinal chemists aiming to utilize it as an Active Pharmaceutical Ingredient (API) precursor.

Table 1: Core Physicochemical Properties
PropertyValueClinical/Chemical Significance
Molecular Formula C10H10O2[1]Defines the conjugated pi-system and functional groups.
Molecular Weight 162.188 g/mol [1]Well below the 500 Da threshold of Lipinski's Rule of 5, ensuring optimal oral bioavailability and membrane permeability.
Boiling Point (Atmospheric) 334.8 °C at 760 mmHg[1]High boiling point indicates strong intermolecular dipole-dipole interactions due to the aldehyde moiety.
Boiling Point (Vacuum) 160-161 °C at 12 mmHg[2]Critical for purification; atmospheric distillation leads to thermal degradation.
Melting Point 44-48 °C[1]Exists as a pale yellow solid at room temperature[1].
Partition Coefficient (LogP) 1.907[1]Ideal lipophilicity for crossing lipid bilayers without excessive hydrophobic trapping.
Flash Point 134.4 °C[1]Dictates laboratory safety and storage protocols (combustible but not highly flammable).

Causality Insight: The molecular weight of 162.188 g/mol combined with a LogP of 1.907 positions this compound as an ideal starting scaffold for structure-activity relationship (SAR) studies. The relatively high atmospheric boiling point (334.8 °C) is driven by the polar aldehyde group and the planar, conjugated aromatic system, which stack efficiently. However, exposing the compound to 334.8 °C induces auto-oxidation and polymerization of the reactive α,β-unsaturated aldehyde. Therefore, vacuum manipulation is an absolute necessity for purification[1][2].

Chemical Synthesis & Purification Workflow

The synthesis of 3-(2-Methoxyphenyl)acrylaldehyde relies on the Claisen-Schmidt condensation, a specific type of cross-aldol condensation between 2-methoxybenzaldehyde and acetaldehyde under alkaline conditions[3][4].

Protocol 1: Synthesis via Claisen-Schmidt Condensation
  • Reagent Preparation: Dissolve 0.5 g of 2-methoxybenzaldehyde (O-anisaldehyde) and 0.30 g of acetaldehyde in an appropriate solvent system[4].

  • Catalysis: Introduce a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 4 mg) and an alkaline catalyst (0.2 mL of 0.2 g/mL KOH)[4].

  • Reaction: Stir the mixture at room temperature for precisely 2 hours[4]. Causality: Extended reaction times beyond 2 hours can lead to Cannizzaro-type side reactions or excessive polymerization of the acetaldehyde.

  • Quenching & Extraction: Neutralize the reaction mixture and extract the aqueous phase with dichloromethane (3 x 10 mL). The organic layers are combined and dried over anhydrous sodium sulfate[3].

Protocol 2: Self-Validating Vacuum Distillation

To isolate the pure compound without thermal degradation, vacuum distillation is employed.

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are greased with high-vacuum silicone.

  • Pressure Regulation (Self-Validation Step): Apply a vacuum to achieve exactly 12 mmHg. Use a digital Pirani gauge to monitor the system. Validation: If the pressure fluctuates, the target boiling point will deviate from the expected 160-161 °C[2]. The system validates itself: if the distillate begins collecting at a different temperature, the operator immediately knows the vacuum seal is compromised and must consult a Clausius-Clapeyron nomograph to adjust.

  • Heating: Slowly heat the crude oil. Discard the initial fore-run (unreacted acetaldehyde and solvent traces).

  • Collection: Collect the main fraction distilling strictly between 160 °C and 161 °C[2]. The resulting product will solidify upon cooling into pale yellow crystals[1].

SynthesisWorkflow A 2-Methoxybenzaldehyde + Acetaldehyde B Alkaline Catalyst (KOH) Claisen-Schmidt Condensation A->B Room Temp / 2 Hours C Crude 3-(2-Methoxyphenyl)acrylaldehyde B->C Reaction Completion D Solvent Extraction (Dichloromethane) C->D Phase Separation E Vacuum Distillation (160-161 °C @ 12 mmHg) D->E Organic Concentration F Pure 3-(2-Methoxyphenyl)acrylaldehyde (Pale Yellow Solid) E->F Prevents Thermal Degradation

Figure 1: Synthesis and vacuum distillation workflow for 3-(2-Methoxyphenyl)acrylaldehyde.

Pharmacological & Drug Development Applications

Beyond its role as a synthetic intermediate, 3-(2-Methoxyphenyl)acrylaldehyde possesses intrinsic biological activity that is actively exploited in medicinal chemistry.

  • Anti-inflammatory & Anticancer Activity: The compound acts as a potent inhibitor of the NF-κB, COX-2, and iNOS pathways[5]. By blocking these pro-inflammatory cascades, it serves as a lead compound for developing treatments for conditions like ankylosing spondylitis.

  • Antimicrobial Properties: Metabolomics-driven studies have demonstrated its efficacy in disrupting microbial cell membranes, positioning it as a potent natural preservative and bio-fungicide[5].

  • Dermatological Applications: In cosmetic chemistry, it functions as a tyrosinase inhibitor, making it a valuable agent in skin-brightening formulations[5].

  • Scaffold for Complex Molecules: Its α,β-unsaturated aldehyde moiety undergoes Michael additions and cyclizations, making it a vital precursor for synthesizing complex chalcones, flavones, oxazoles, and thiazolidinones[5].

PharmaPathways Compound 3-(2-Methoxyphenyl) acrylaldehyde NFKB NF-κB / COX-2 Inhibition Compound->NFKB Modulates Tyrosinase Tyrosinase Inhibition Compound->Tyrosinase Inhibits Antimicrobial Membrane Disruption Compound->Antimicrobial Disrupts AntiInflam Anti-inflammatory Therapeutics NFKB->AntiInflam Skin Dermatological Agents Tyrosinase->Skin Antibiotic Antimicrobial Agents Antimicrobial->Antibiotic

Figure 2: Pharmacological mechanisms and therapeutic applications of 3-(2-Methoxyphenyl)acrylaldehyde.

Conclusion

3-(2-Methoxyphenyl)acrylaldehyde is a chemically robust and pharmacologically potent molecule. Its precise molecular weight (162.188 g/mol ) ensures excellent pharmacokinetics, while its high atmospheric boiling point necessitates strict vacuum distillation protocols to maintain structural integrity during purification. By mastering its physicochemical profile and reactivity, drug development professionals can leverage this compound to engineer advanced therapeutics across anti-inflammatory, antimicrobial, and dermatological domains.

References

1.[1] Title: 1504-74-1 2'-Methoxycinnamaldehyde C10H10O2, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem Source: guidechem.com URL:

2.[2] Title: 1504-74-1 2-Methoxycinnamaldehyde, predominantly trans AKSci Q446 Source: aksci.com URL:

3.[5] Title: O-Methoxycinnamaldehyde, (E)- CAS# 1504-74-1: Odor profile, Molecular properties, Regulation - Scent.vn Source: scent.vn URL:

4. Title: 2-Methoxycinnamaldehyde natural, 98 , FG 1504-74-1 - Sigma-Aldrich Source: sigmaaldrich.com URL:

5.[3] Title: 2'-Methoxycinnamaldehyde synthesis - ChemicalBook Source: chemicalbook.com URL:

6.[4] Title: Optimization of Synthesis Process of 2-Methoxycinnamaldehyde Based on Box-Behnken Response Surface Methodology Source: chinjmap.com URL:

Sources

Foundational

The In Vitro Biological Activity of 3-(2-Methoxyphenyl)acrylaldehyde: A Comprehensive Technical Guide

Executive Summary 3-(2-Methoxyphenyl)acrylaldehyde, commonly known as 2-methoxycinnamaldehyde (2-MCA), is a naturally occurring α,β-unsaturated aldehyde derived from the cortex of Cinnamomum cassia and Cinnamomum verum[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Methoxyphenyl)acrylaldehyde, commonly known as 2-methoxycinnamaldehyde (2-MCA), is a naturally occurring α,β-unsaturated aldehyde derived from the cortex of Cinnamomum cassia and Cinnamomum verum[1][2]. As a Senior Application Scientist, I have structured this guide to move beyond mere phenotypic observations, delving into the mechanistic causality of 2-MCA in vitro. The ortho-methoxy substitution on its phenyl ring significantly alters its electrophilicity and steric profile compared to the parent cinnamaldehyde, conferring distinct, multi-target biological activities ranging from oncology to antimicrobial resistance[3][4].

This whitepaper synthesizes the current state of in vitro research on 2-MCA, providing validated protocols and mechanistic pathway analyses to guide future drug development workflows.

Oncological Applications: Apoptosis & Antiproliferation

2-MCA exhibits potent antiproliferative effects against several cancer cell lines, most notably human colorectal adenocarcinoma (COLO 205) and lung adenocarcinoma (A549)[2][5].

Mechanistic Causality: Unlike generic cytotoxic agents, 2-MCA acts as a dual-target inhibitor of both Topoisomerase I and Topoisomerase II, preventing DNA relaxation and decatenation during replication[2][6]. This targeted inhibition triggers a cascade of intrinsic apoptotic events. The compound induces the upregulation of pro-apoptotic proteins (Bax, Bak) and the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-XL), leading to the collapse of the mitochondrial membrane potential (ΔΨm)[2][5]. This depolarization releases cytochrome c, sequentially activating Caspase-9 and Caspase-3 to execute cell death[2]. Furthermore, 2-MCA has been shown to induce lysosomal vacuolation, adding a secondary stressor to the malignant cells[6].

G MCA 2-MCA Topo Topoisomerase I & II Inhibition MCA->Topo Bax Bax/Bak Upregulation Bcl-2 Downregulation MCA->Bax Apoptosis Apoptosis (COLO 205, A549) Topo->Apoptosis Mito Mitochondrial Depolarization Caspase Caspase-9 & Caspase-3 Activation Mito->Caspase Bax->Mito Caspase->Apoptosis

Figure 1: 2-MCA induced apoptosis via Topoisomerase inhibition and mitochondrial depolarization.

Protocol 1: Multiparametric Assessment of Apoptosis and Mitochondrial Depolarization

Objective: To quantify 2-MCA-induced apoptosis while validating the mitochondrial pathway via ΔΨm collapse in COLO 205 cells[2]. Causality & Self-Validation: Apoptosis is a highly orchestrated process; measuring a single endpoint can yield false positives due to necrosis. This protocol uses a dual-stain approach. JC-1 dye provides a self-validating internal control: it forms red J-aggregates in healthy, polarized mitochondria, but remains as green monomers when the membrane depolarizes. This colorimetric shift distinguishes true physiological depolarization from simple dye efflux[2]. Coupling this with Annexin V-FITC/PI ensures we can differentiate early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

Step-by-Step Methodology:

  • Cell Seeding: Plate COLO 205 cells (1×10^5 cells/well) in a 6-well plate and incubate overnight at 37°C in RPMI-1640 supplemented with 10% FBS[2].

  • Compound Treatment: Treat cells with 2-MCA at varying concentrations (e.g., 0, 10, 20, 40 µM) for 48 hours[2]. Critical step: Maintain vehicle (DMSO) concentration below 0.1% to prevent solvent-induced cytotoxicity.

  • JC-1 Staining (ΔΨm): Harvest cells, wash with PBS, and incubate with 25 µM JC-1 dye for 30 minutes at 37°C in the dark[2]. Wash twice to remove background dye and analyze via flow cytometry (monitoring the shift from red to green fluorescence).

  • Annexin V/PI Staining: In a parallel set, resuspend harvested cells in 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI[2]. Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze immediately via flow cytometry, capturing at least 10,000 events per sample to ensure statistical robustness.

Cardiovascular Protection & Anti-Inflammatory Pharmacology

Beyond oncology, 2-MCA demonstrates significant potential as an anti-atherosclerotic and anti-inflammatory agent.

Mechanistic Causality: In the context of atherosclerosis, the abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) is driven by Tumor Necrosis Factor-α (TNF-α)[1]. 2-MCA inhibits this TNF-α-induced proliferation in human aortic smooth muscle cells (HASMCs) by downregulating cell cycle progression markers (cyclin D1, cyclin D3, CDK4, CDK6) and upregulating kinase inhibitors (p21, p27)[1]. Crucially, 2-MCA achieves this by inhibiting the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB transcription factor, which subsequently decreases the secretion of matrix metalloproteinase-9 (MMP-9)[1].

Simultaneously, in LPS-stimulated macrophages, 2-MCA acts as a cytoprotective anti-inflammatory agent by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. This activation enhances autophagy flux (evidenced by increased LC3 and p62 expression) and significantly reduces the secretion of inflammatory mediators like TNF-α and Nitric Oxide (NO).

G MCA 2-MCA IkB Inhibits IκBα Degradation MCA->IkB NRF2 NRF2 Activation (Macrophages) MCA->NRF2 NFkB Blocks NF-κB Nuclear Translocation IkB->NFkB MMP9 Decreased MMP-9 & Cyclins (D1, D3) NFkB->MMP9 AntiInflam Anti-inflammatory & Anti-atherosclerotic MMP9->AntiInflam Autophagy Enhanced Autophagy (LC3, p62) NRF2->Autophagy Autophagy->AntiInflam

Figure 2: Dual anti-inflammatory pathways of 2-MCA via NF-κB suppression and NRF2 activation.

Antimicrobial Efficacy & Metabolic Disruption

The rise of drug-resistant pathogens has necessitated the exploration of novel phytochemicals. 2-MCA has proven highly effective against Methicillin-resistant Staphylococcus epidermidis (MRSE), inhibiting both planktonic growth and biofilm formation[7].

Mechanistic Causality: Metabolomic profiling reveals that 2-MCA fundamentally disrupts bacterial energy metabolism. It alters the metabolic flux through the TCA cycle and the pentose phosphate pathway (PPP), leading to a massive accumulation of intracellular reactive oxygen species (ROS)[7]. This ROS-induced stress damages the bacterial cell wall and membrane integrity, resulting in the fatal leakage of intracellular DNA and RNA contents[7].

G MCA 2-MCA TCA Altered TCA Cycle & PPP Flux MCA->TCA Membrane Cell Wall Damage & Permeability MCA->Membrane ROS Intracellular ROS Accumulation TCA->ROS ROS->Membrane Leakage DNA/RNA Leakage Membrane->Leakage Death MRSE Biofilm Inhibition & Cell Death Leakage->Death

Figure 3: Antimicrobial action of 2-MCA against MRSE via metabolic disruption and ROS generation.

Protocol 2: Quantification of Intracellular ROS and Biofilm Inhibition in MRSE

Objective: To determine the role of oxidative stress in 2-MCA-mediated antimicrobial activity against MRSE[7]. Causality & Self-Validation: Measuring ROS in bacterial cultures is prone to artifacts from media auto-oxidation. To ensure a self-validating assay, we utilize CM-H2DCFDA. This probe is non-fluorescent and cell-permeable. It requires a two-step activation: first, intracellular bacterial esterases must cleave the acetate groups (confirming the dye is inside a living cell), and second, intracellular ROS must oxidize it to the fluorescent DCF[7]. This guarantees that the measured fluorescence is strictly a result of intracellular bacterial oxidative stress.

Step-by-Step Methodology:

  • Bacterial Culture: Grow MRSE to the logarithmic growth phase (approx. 10^6 CFU/mL) in tryptic soy broth[7].

  • Treatment: Expose the culture to 2-MCA at 1× MIC (220 µg/mL) and 2× MIC (440 µg/mL) for 6 hours at 37°C[7]. Use 0.1% ethanol as a vehicle control.

  • ROS Probe Loading: Collect the bacterial pellet via centrifugation. Resuspend and stain with 2 µM CM-H2DCFDA for 45 minutes at 37°C in the dark[7].

  • Washing & Analysis: Wash the cells thoroughly with Hank's Balanced Salt Solution (HBSS) to remove extracellular dye[7]. Analyze the cell suspension via flow cytometry, using the median fluorescence intensity (MFI) for precise quantification of ROS accumulation.

Cytoprotection in Skeletal Muscle

In addition to its targeted toxicity against pathogens and cancer cells, 2-MCA exhibits cytoprotective properties in healthy mammalian tissue under stress. In in vitro models of skeletal muscle atrophy, pre-incubation with 2-MCA protected C2C12 myotubes from H2O2-induced oxidative stress, maintaining normal cellular morphology and preventing atrophy[8]. This highlights the compound's selective, context-dependent antioxidant capabilities.

Quantitative Data Summary

To facilitate rapid cross-referencing for assay development, the following table summarizes the primary quantitative in vitro data associated with 2-MCA:

Biological Target / Cell LineAssay TypePrimary Pharmacological EffectKey Biomarkers / IC50
COLO 205 (Colorectal Cancer)Flow Cytometry / Comet AssayApoptosis & AntiproliferationAnnexin V+, Caspase-3/9 activation, Topo I/II inhibition
HASMCs (Aortic Smooth Muscle)Proliferation AssayAnti-atheroscleroticCyclin D1/D3 ↓, p21/p27 ↑, MMP-9 ↓
Macrophages (LPS-stimulated)Western Blot / ELISAAnti-inflammatoryNRF2 ↑, LC3/p62 ↑, TNF-α ↓
MRSE (Bacterial Pathogen)Broth MicrodilutionAntimicrobial & AntibiofilmMIC = 220 μg/mL, ROS ↑, DNA/RNA leakage
C2C12 (Skeletal Myotubes)ImmunofluorescenceCytoprotection against AtrophyPreserved morphology under H2O2 stress

References

  • 2-Methoxycinnamaldehyde inhibits the TNF-α-induced proliferation and migration of human aortic smooth muscle cells. Int J Mol Med / PubMed.1

  • Metabolomics-Driven Exploration of the Antibacterial Activity and Mechanism of 2-Methoxycinnamaldehyde. Frontiers in Microbiology.7

  • NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux. BMB Reports.

  • Cinnamomum verum component 2-methoxycinnamaldehyde: a novel antiproliferative drug inducing cell death through targeting both topoisomerase I and II in human colorectal adenocarcinoma COLO 205 cells. Food & Nutrition Research / PMC.2

  • Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant. MDPI.5

  • CAS 1504-74-1: 2-Methoxycinnamaldehyde. CymitQuimica.3

  • Cinnamomum verum component 2-methoxycinnamaldehyde: a novel antiproliferative drug... Food & Nutrition Research.6

  • Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. MDPI.4

  • Evaluation of cinnamaldehyde derivatives as potential protective agents against oxidative-stress induced myotube atrophy using chemical, biological and computational analysis. Bioorganic Chemistry / PubMed.8

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of 3-(2-Methoxyphenyl)acrylaldehyde in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(2-Methoxyphenyl)acrylaldehyde, a compound of interest in various research and development sectors, including drug discovery.[...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(2-Methoxyphenyl)acrylaldehyde, a compound of interest in various research and development sectors, including drug discovery.[1][2] The following sections detail the physicochemical properties of this molecule, the theoretical principles governing its solubility, and robust experimental protocols for determining its solubility in a range of common organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in solution.

Introduction to 3-(2-Methoxyphenyl)acrylaldehyde and its Physicochemical Profile

3-(2-Methoxyphenyl)acrylaldehyde, also known as 2-methoxycinnamaldehyde, is an aromatic aldehyde with the chemical formula C₁₀H₁₀O₂.[3][4][5] Its structure, featuring a methoxy-substituted benzene ring conjugated with an acrylaldehyde moiety, dictates its physicochemical properties and, consequently, its solubility.

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight162.19 g/mol [4][5]
LogP (o/w)~1.7 - 2.37 (estimated)[2][6]
Hydrogen Bond Acceptors2[2]
Hydrogen Bond Donors0[2]
Rotatable Bonds3[2]
Water Solubility1598 mg/L at 25°C (estimated)[6]

The molecule's estimated LogP value suggests a moderate lipophilicity. The presence of two hydrogen bond acceptors (the carbonyl oxygen and the methoxy oxygen) allows for interactions with protic solvents.[2] The absence of hydrogen bond donors limits its ability to form hydrogen bonds with aprotic solvents. The overall polarity is influenced by the polar carbonyl and methoxy groups, as well as the nonpolar aromatic ring and hydrocarbon backbone.[7]

Principles of Solubility in Organic Solvents

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[8] For 3-(2-Methoxyphenyl)acrylaldehyde, the key intermolecular interactions to consider are:

  • Van der Waals forces: Present in all interactions and are the primary forces in nonpolar solvents.

  • Dipole-dipole interactions: Significant due to the polar carbonyl and methoxy groups.

  • Hydrogen bonding: The compound can act as a hydrogen bond acceptor, interacting with protic solvents like alcohols.

The solubility will be a function of the solvent's polarity, hydrogen bonding capacity, and steric factors. Generally, polar solvents are expected to be more effective at dissolving this polar molecule than nonpolar solvents.[9][10]

Experimental Determination of Solubility

A precise and reproducible method for determining solubility is crucial. The following section outlines a detailed protocol for the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).[11] This method is considered a "gold standard" for thermodynamic solubility measurements.

Experimental Workflow

The overall workflow for determining the solubility of 3-(2-Methoxyphenyl)acrylaldehyde is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep_solvents Select and prepare organic solvents add_compound Add excess compound to a known volume of solvent prep_solvents->add_compound prep_compound Weigh excess 3-(2-Methoxyphenyl)acrylaldehyde prep_compound->add_compound shake Agitate at a constant temperature (e.g., 24-48 hours) add_compound->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter dilute Dilute a known volume of the saturated solution filter->dilute hplc Quantify concentration by HPLC dilute->hplc

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol

Materials:

  • 3-(2-Methoxyphenyl)acrylaldehyde (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solutions for Calibration Curve:

    • Accurately weigh a known amount of 3-(2-Methoxyphenyl)acrylaldehyde and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Solubility Measurement:

    • Add an excess amount of solid 3-(2-Methoxyphenyl)acrylaldehyde to a vial containing a known volume (e.g., 2 mL) of the test solvent. "Excess" means that undissolved solid should be visible.

    • Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to pellet the remaining solid.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

    • Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

  • Quantification by HPLC:

    • Analyze the calibration standards and the diluted samples by HPLC. A reverse-phase C18 column is typically suitable for this type of compound. The mobile phase could be a gradient of acetonitrile and water.

    • Monitor the absorbance at a wavelength where the compound has a strong chromophore (e.g., around 320 nm, characteristic of cinnamaldehydes).

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result can be expressed in mg/mL or mol/L.

Factors Influencing the Solubility of 3-(2-Methoxyphenyl)acrylaldehyde

The choice of solvent will significantly impact the solubility of 3-(2-Methoxyphenyl)acrylaldehyde. The following diagram illustrates the relationship between solvent properties and expected solubility.

G cluster_solute 3-(2-Methoxyphenyl)acrylaldehyde cluster_solvents Solvent Properties cluster_solubility Expected Solubility solute Moderate Polarity H-bond Acceptor polar_protic Polar Protic (e.g., Ethanol, Methanol) solute->polar_protic H-bonding & Dipole-Dipole polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) solute->polar_aprotic Dipole-Dipole nonpolar Nonpolar (e.g., Hexane, Toluene) solute->nonpolar Weak Van der Waals high_sol High Solubility polar_protic->high_sol mod_sol Moderate Solubility polar_aprotic->mod_sol low_sol Low Solubility nonpolar->low_sol

Caption: Influence of Solvent Properties on Solubility.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are expected to be highly effective due to their ability to engage in both hydrogen bonding (with the carbonyl and methoxy oxygens) and dipole-dipole interactions.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents can participate in strong dipole-dipole interactions with the solute. While they cannot donate hydrogen bonds, their high polarity should lead to good solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents as the primary interactions will be the weaker van der Waals forces, which may not be sufficient to overcome the crystal lattice energy of the solid compound.[12][13]

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table of Expected Solubility Data for 3-(2-Methoxyphenyl)acrylaldehyde at 25°C:

SolventSolvent TypeExpected Solubility (mg/mL)
EthanolPolar ProticHigh
MethanolPolar ProticHigh
AcetonePolar AproticModerate to High
AcetonitrilePolar AproticModerate
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
Ethyl AcetateIntermediate PolarityModerate
TolueneNonpolar (Aromatic)Low to Moderate
HexaneNonpolar (Aliphatic)Low

This data is invaluable for a range of applications, including:

  • Drug Formulation: Selecting appropriate solvents or co-solvents for liquid formulations.

  • Chemical Synthesis: Choosing suitable reaction media.

  • Purification: Identifying solvents for crystallization.

  • Analytical Method Development: Preparing standards and samples for analysis.

References

  • Vertex AI Search. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown.
  • National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC.
  • Unknown.
  • Quora. (2016, October 11).
  • The Good Scents Company. (E)-2-methoxycinnamaldehyde, 60125-24-8.
  • LGC Standards. Buy Online CAS Number 1504-74-1 - TRC - 3-(2-Methoxyphenyl)acrylaldehyde.
  • PubMed. (2006, May 15). Synthesis of (2E)-3-{2-[(substituted benzyl)
  • ACS Publications. (2019, August 9). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega.
  • PMC. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.
  • MOLNOVA. 3-(2-Methoxyphenyl)
  • MedChemExpress. (E)-3-(2-(Methoxy)phenyl)acrylaldehyde-d3 | Stable Isotope.
  • A2B Chem. 1504-74-1 | MFCD00007001 | 3-(2-Methoxyphenyl)acrylaldehyde.
  • ResearchGate. The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor.
  • University of Johannesburg. Aromatic Compounds and Ester Polymeric Solvents Interactions. UJ Content.
  • Wikipedia. (2021, August 2). 4-Methoxycinnamaldehyde.
  • PubChem. 2-Propenal, 3-(2-methoxyphenyl)-.

Sources

Foundational

An In-depth Technical Guide to the Crystallographic Analysis of 3-(2-Methoxyphenyl)acrylaldehyde

Foreword for the Research Professional In the landscape of drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Research Professional

In the landscape of drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The precise arrangement of atoms in a crystal lattice dictates a compound's physicochemical properties, its reactivity, and, in the pharmaceutical realm, its interaction with biological targets. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a comprehensive exploration of the crystallographic characteristics of 3-(2-Methoxyphenyl)acrylaldehyde.

While a definitive, publicly accessible single-crystal X-ray diffraction study for 3-(2-Methoxyphenyl)acrylaldehyde remains to be published, this document serves as a robust, in-depth technical guide. By leveraging crystallographic data from structurally analogous compounds and established principles of chemical synthesis and crystal growth, we present a detailed protocol and a predictive analysis of its crystalline architecture. This guide is designed not as a static repository of data but as a dynamic framework for investigation, empowering you to approach the crystallographic study of this and similar molecules with scientific rigor and informed insight.

Introduction to 3-(2-Methoxyphenyl)acrylaldehyde: A Molecule of Interest

3-(2-Methoxyphenyl)acrylaldehyde, also known as o-methoxycinnamaldehyde, belongs to the cinnamaldehyde family of compounds. These are α,β-unsaturated aldehydes that form the backbone of numerous molecules with significant biological activities and material properties. The presence of the methoxy group at the ortho position of the phenyl ring introduces specific electronic and steric influences that can profoundly impact the molecule's conformation, crystal packing, and, consequently, its macroscopic properties.

The interest in this compound and its derivatives spans various fields:

  • Medicinal Chemistry: Cinnamaldehyde derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The specific stereochemistry and electronic profile of 3-(2-Methoxyphenyl)acrylaldehyde could modulate its biological activity and target specificity.

  • Materials Science: The conjugated system in this molecule suggests potential applications in nonlinear optics and as a precursor for novel polymers and organic materials.

  • Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including chalcones and various heterocyclic compounds.

A definitive crystallographic analysis is the cornerstone for unlocking the full potential of this molecule. It provides the empirical data needed to rationalize its behavior and to design next-generation derivatives with tailored functionalities.

Synthesis and Crystallization: From Precursors to Single Crystals

The successful acquisition of high-quality single crystals is the critical first step in any crystallographic study. The methodology outlined below is a synthesis of established protocols for similar cinnamaldehyde derivatives and provides a reliable pathway to obtaining crystals suitable for X-ray diffraction.

Synthesis of 3-(2-Methoxyphenyl)acrylaldehyde

The most common and efficient method for the synthesis of cinnamaldehydes is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aliphatic aldehyde or ketone.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxybenzaldehyde (1 equivalent) in ethanol.

  • Base Addition: To this solution, add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise at room temperature.

  • Acetaldehyde Addition: Slowly add acetaldehyde (1.1 equivalents) to the reaction mixture. The gradual addition is crucial to minimize the self-condensation of acetaldehyde.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl). The product will often precipitate out of the solution.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Causality in Experimental Choices:

  • The use of a slight excess of acetaldehyde drives the reaction towards completion.

  • The choice of a base catalyst is critical; sodium hydroxide is effective and economical. The concentration of the base can influence the reaction rate and the formation of byproducts.

  • The solvent system for recrystallization is chosen to ensure that the product is soluble at high temperatures and sparingly soluble at low temperatures, allowing for the formation of well-defined crystals.

Crystal Growth Methodology

The slow evaporation technique is a widely used and effective method for growing high-quality single crystals from a purified compound.

Protocol:

  • Solution Preparation: Prepare a saturated solution of purified 3-(2-Methoxyphenyl)acrylaldehyde in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) at room temperature.

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystallization Vessel: Transfer the filtered solution to a clean vial with a loose-fitting cap or covered with parafilm perforated with a few small holes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals should form. Carefully harvest the crystals using a spatula or tweezers.

Trustworthiness through Self-Validation:

The quality of the resulting crystals is the ultimate validation of this protocol. Well-formed, transparent crystals with sharp edges are indicative of a successful crystallization process. The quality can be further assessed by examining the crystals under a polarizing microscope.

Crystallographic Data and Structure Analysis: A Predictive Approach

In the absence of a published crystal structure for 3-(2-Methoxyphenyl)acrylaldehyde, we can predict its crystallographic parameters and molecular geometry based on the analysis of closely related compounds reported in the Cambridge Structural Database (CSD).

Predicted Crystallographic Parameters

The following table summarizes the expected range of crystallographic parameters for 3-(2-Methoxyphenyl)acrylaldehyde, based on an analysis of similar methoxy-substituted chalcones and cinnamaldehydes.[1][2]

ParameterPredicted Value/RangeRationale
Crystal SystemMonoclinic or OrthorhombicThese are the most common crystal systems for this class of organic compounds.
Space GroupP2₁/c or Pca2₁These centrosymmetric and non-centrosymmetric space groups are frequently observed for similar molecules.
a (Å)8 - 15Based on the dimensions of analogous molecules.
b (Å)5 - 12Based on the dimensions of analogous molecules.
c (Å)14 - 25Based on the dimensions of analogous molecules.
β (°)90 - 105For monoclinic systems, this is a typical range for the beta angle.
Z4This is a common number of molecules in the unit cell for this molecular size.
V (ų)1200 - 1600Calculated based on the predicted cell parameters.
Dcalc (g/cm³)1.2 - 1.4Calculated based on the molecular weight and predicted unit cell volume.
Experimental Workflow for X-ray Diffraction Analysis

The following diagram outlines the standard workflow for single-crystal X-ray diffraction analysis.

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Structural Analysis & Validation crystal Single Crystal Selection mount Mounting on Diffractometer crystal->mount xray X-ray Data Collection mount->xray integration Data Integration & Scaling xray->integration solution Structure Solution (Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation (checkCIF) refinement->validation analysis Analysis of Molecular Geometry validation->analysis packing Analysis of Crystal Packing analysis->packing

Caption: Molecular structure of 3-(2-Methoxyphenyl)acrylaldehyde.

Expected Bond Lengths and Angles:

  • C=C (alkene): Approximately 1.34 Å

  • C-C (single): Approximately 1.45 - 1.48 Å

  • C=O (aldehyde): Approximately 1.22 Å

  • C-O (methoxy): Approximately 1.36 Å (aromatic) and 1.42 Å (methyl)

  • C-C-C and C-C=O angles: Approximately 120° due to sp² hybridization.

Intermolecular Interactions and Crystal Packing

The crystal packing of 3-(2-Methoxyphenyl)acrylaldehyde is anticipated to be governed by a combination of weak intermolecular interactions. A Hirshfeld surface analysis of structurally similar compounds reveals the prevalence of C-H···O and π–π stacking interactions. [3] Key Expected Interactions:

  • C-H···O Hydrogen Bonds: The aldehyde oxygen and the methoxy oxygen are expected to act as hydrogen bond acceptors, forming weak interactions with hydrogen atoms from neighboring molecules.

  • π–π Stacking: The aromatic phenyl rings are likely to engage in offset π–π stacking interactions, contributing to the overall stability of the crystal lattice.

  • van der Waals Forces: These ubiquitous forces will also play a significant role in the crystal packing.

The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the crystal.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the crystallographic investigation of 3-(2-Methoxyphenyl)acrylaldehyde. While the definitive crystal structure is yet to be reported, the synthesis and crystallization protocols presented herein offer a clear path to obtaining suitable single crystals. The predictive analysis of its crystallographic parameters and intermolecular interactions, based on robust data from analogous compounds, provides a strong foundation for future experimental work.

The elucidation of the precise crystal structure of 3-(2-Methoxyphenyl)acrylaldehyde through single-crystal X-ray diffraction is a critical next step. This will not only validate the predictions made in this guide but will also provide invaluable data for structure-activity relationship (SAR) studies in drug design and for the rational design of new materials. The scientific community is encouraged to pursue this investigation to further unlock the potential of this intriguing molecule.

References

  • Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. Molecules. 2020 Aug; 25(17): 3780. [Link]

  • (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications. 2022; 78(Pt 4): 359–362. [Link]

  • (2E)-1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online. 2007; 63(Pt 11): o4477. [Link]

  • Single crystal X-ray studies and Hirshfeld surface analysis of ethoxy phenyl substituted chalcone derivatives. Journal of Molecular Structure. 2018; 1157: 55-66. [Link]

  • Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base L. Semantic Scholar. [Link]

  • Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Molecules. 2022 Dec; 27(24): 8849. [Link]

  • Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Analytical Sciences. 2006; 22: x265-x266. [Link]

  • Synthesis and Characterization of Some Cinnamaldehyde Schiff Base Complexes. Rafidain Journal of Science. 2008; 19(1): 44-54. [Link]

  • Crystal Structure Analysis of [5-(. Amanote Research. [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. 2023; 9(2): 1-8. [Link]

  • Preparation of cinnamaldehyde.
  • Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry. 2022; 13(2): 135-144. [Link]

  • Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. Journal of the Indian Chemical Society. 2023; 100(10): 101153. [Link]

  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules. 2023 Mar; 28(5): 2301. [Link]

  • Search Results. Beilstein Journal of Organic Chemistry. [Link]

  • 4-Methoxycinnamaldehyde. NIST Chemistry WebBook. [Link]

  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules. 2023 Sep; 28(19): 6911. [Link]

  • Synthesis, Structural, Spectroscopic, Topological, NLO and Docking Analysis on 4-Ethoxy-3-Methoxy Benzaldehyde: experimental and Theoretical Approach. Molecular Crystals and Liquid Crystals. 2023; 761(1): 58-81. [Link]

  • (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. ResearchGate. [Link]

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Exploratory

3-(2-Methoxyphenyl)acrylaldehyde: Comprehensive Safety, Handling, and Mechanistic Toxicology Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Handling Directive Executive Summary In the landscape of preclinical drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Handling Directive

Executive Summary

In the landscape of preclinical drug development, naturally derived cinnamaldehyde analogs are gaining significant traction. 3-(2-Methoxyphenyl)acrylaldehyde (commonly referred to as 2-Methoxycinnamaldehyde or MCA; CAS: 1504-74-1) is a prime example. Recognized for its potent anti-inflammatory, antimicrobial, and hepatoprotective properties, MCA is actively investigated for mitigating methicillin-resistant Staphylococcus epidermidis (MRSE) infections[1] and preventing hepatic ischemia-reperfusion injury[2].

However, the very structural features that confer MCA's therapeutic efficacy—specifically its α,β-unsaturated aldehyde moiety—also render it a reactive electrophile. As a Senior Application Scientist, I emphasize that transitioning this compound from the reagent shelf to in vitro or in vivo models requires a rigorous understanding of its physicochemical behavior. This guide synthesizes standard Safety Data Sheet (SDS) parameters with mechanistic toxicology to provide a causality-driven framework for safe laboratory handling.

Physicochemical Profiling and Hazard Identification

Before designing any experimental workflow, it is critical to understand the physical state and baseline toxicity of the compound. MCA typically presents as a yellow crystalline solid or viscous liquid depending on ambient temperature and purity[3]. While its acute systemic toxicity is remarkably low, its localized reactivity necessitates strict engineering controls.

Table 1: Quantitative Physicochemical and Safety Parameters
ParameterValue / DescriptionClinical & Handling Implication
Chemical Formula C₁₀H₁₀O₂Aromatic aldehyde; lipophilic nature.
Molecular Weight 162.19 g/mol [4]Readily crosses cellular membranes.
XLogP3 1.7[5]High lipid solubility; requires organic solvents (e.g., DMSO, Ethanol) for stock dissolution[6].
Melting Point 44 - 50 °C[6]May transition between solid and liquid states during shipping or warm lab conditions.
LD50 (Oral, Rat) > 5,000 mg/kg[7]Low acute systemic toxicity upon ingestion.
LD50 (Dermal, Rabbit) > 5,000 mg/kg[7]Low acute systemic toxicity, but localized irritation is highly probable.
GHS Hazard Codes H315, H319, H335Causes skin/eye irritation; respiratory irritant.

Mechanistic Toxicology: The Causality of Efficacy and Hazard

To understand why MCA requires specific handling, we must examine its molecular mechanism. The α,β-unsaturated aldehyde structure of MCA acts as a Michael acceptor . It readily undergoes nucleophilic attack by cellular thiols (such as glutathione or cysteine residues on proteins).

In a therapeutic context, this allows MCA to covalently bind to and inhibit the p50 subunit of NF-κB, thereby halting pro-inflammatory cytokine transcription[2]. In bacterial pathogens like MRSE, it induces reactive oxygen species (ROS) generation and disrupts the tricarboxylic acid (TCA) cycle, leading to cell wall damage[1].

Conversely, in an occupational exposure scenario, this same electrophilic reactivity causes MCA to adduct with proteins in the respiratory tract or epidermis, triggering the localized irritation (H315, H335) noted in its SDS.

G MCA 3-(2-Methoxyphenyl)acrylaldehyde (Electrophilic α,β-unsaturated aldehyde) Thiols Cellular Thiol Adduction (Cysteine/GSH) MCA->Thiols Michael Addition NFkB NF-κB Inhibition (p50 Subunit Binding) MCA->NFkB Direct Binding ROS ROS Generation & Metabolic Disruption Thiols->ROS Therapeutic Therapeutic Efficacy (Anti-inflammatory / Antimicrobial) ROS->Therapeutic Pathogen Death Toxicity Occupational Hazard (Skin/Respiratory Irritation) ROS->Toxicity Epithelial Damage NFkB->Therapeutic

Cellular mechanism of 3-(2-Methoxyphenyl)acrylaldehyde balancing efficacy and toxicity.

Advanced Handling & Laboratory Workflows

Based on the mechanistic profile, standard "good laboratory practices" must be augmented with specific interventions.

Environmental and Engineering Controls

Because MCA can form irritating dusts and aerosols[8], all open handling of the neat powder or concentrated liquid must occur within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood. Furthermore, MCA may form explosive peroxides upon prolonged exposure to air and light[4]. It must be stored in tightly sealed, light-resistant (amber) containers at room temperature, strictly segregated from strong oxidizing agents[4].

Self-Validating Protocol: Preparation of 100 mM In Vitro Stock Solution

When preparing treatments for cell culture, incomplete dissolution is a primary source of experimental failure and irreproducibility. Because MCA is practically insoluble in water[6], we utilize anhydrous Dimethyl Sulfoxide (DMSO). The following protocol integrates a self-validating spectrophotometric check.

Step-by-Step Methodology:

  • PPE Setup: Don a laboratory coat, tightly fitting safety goggles (conforming to EN 166 or NIOSH), and nitrile gloves (minimum 0.11 mm thickness)[8]. Causality: Nitrile provides a sufficient barrier against the lipophilic penetration of MCA.

  • Gravimetric Transfer: Inside a fume hood, use non-sparking, anti-static spatulas to weigh 16.22 mg of MCA[8]. Causality: Fine organic powders can pose static-induced flash risks.

  • Primary Solubilization: Transfer the powder to a sterile 1.5 mL amber microcentrifuge tube. Add 1.0 mL of anhydrous, cell-culture grade DMSO. Vortex for 60 seconds until visually clear.

  • Self-Validating Concentration Check: To ensure complete dissolution and correct molarity, dilute a 1 µL aliquot into 999 µL of DMSO (1:1000 dilution). Measure the UV absorbance at its characteristic λmax (typically ~320 nm for conjugated cinnamaldehydes) using a spectrophotometer. Causality: This bypasses gravimetric errors caused by static cling or ambient moisture absorption, ensuring your biological assays receive the exact intended dose.

  • Sterile Filtration & Storage: Pass the remaining stock through a 0.22 µm PTFE syringe filter (do not use nylon, as it may bind the compound). Aliquot into single-use amber vials and store at -20°C to prevent peroxide formation and light-induced degradation[6].

Emergency Response and Decontamination

In the event of an accidental spill or exposure, rapid chemical neutralization and physical removal are required.

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[4]. Do not use harsh solvents (like ethanol) on the skin, as this will increase the dermal absorption of MCA.

  • Inhalation: Move the affected personnel to fresh air. Because MCA causes respiratory tract irritation (H335), administer oxygen if breathing becomes labored, and seek immediate medical consultation[4].

  • Spill Decontamination: Do not dry-sweep the powder, as this generates hazardous aerosols. Cover the spill with a damp absorbent pad or inert liquid-binding material (e.g., diatomite)[9]. Decontaminate the bench surface by scrubbing with a 70% ethanol solution to solubilize residual MCA, followed by a standard detergent wash to remove the solvent[9]. Dispose of all materials in sealed, clearly labeled hazardous waste containers.

References

  • Sigma-Aldrich. "2-Methoxycinnamaldehyde Safety Data Sheet (Version 6.8)". MilliporeSigma. Available at:[Link]

  • Dong, et al. "Metabolomics-Driven Exploration of the Antibacterial Activity and Mechanism of 2-Methoxycinnamaldehyde". Frontiers in Microbiology, 2022. Available at: [Link]

  • National Institutes of Health (PMC). "Protective effects of 2-methoxycinnamaldehyde an active ingredients of Cinnamomum cassia on warm hepatic ischemia reperfusion injury in rat model". Iranian Journal of Basic Medical Sciences, 2020. Available at: [Link]

Sources

Foundational

infrared (IR) spectroscopy peaks for 3-(2-Methoxyphenyl)acrylaldehyde

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-(2-Methoxyphenyl)acrylaldehyde Authored by a Senior Application Scientist This guide provides a detailed analysis of the infrared (IR) spectrum of 3-(2-Methox...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-(2-Methoxyphenyl)acrylaldehyde

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the infrared (IR) spectrum of 3-(2-Methoxyphenyl)acrylaldehyde, a compound of interest in flavor chemistry, natural products, and drug development.[1][2] Also known as 2-methoxycinnamaldehyde, its structure combines several key functional groups whose vibrational modes produce a characteristic and interpretable IR spectrum. Understanding these spectral features is paramount for quality control, structural confirmation, and reaction monitoring in research and industrial settings.

This document moves beyond a simple peak list, offering causal explanations for observed frequencies grounded in molecular structure, electronic effects, and established spectroscopic principles.

Molecular Structure and Key Vibrational Modes

3-(2-Methoxyphenyl)acrylaldehyde possesses a highly conjugated system comprising an ortho-substituted aromatic ring, an α,β-unsaturated aldehyde, and an aryl methyl ether. The electronic communication across this system significantly influences the vibrational frequencies of the constituent bonds, particularly the carbonyl (C=O) and carbon-carbon double bonds (C=C).

The primary functional groups that yield distinct IR absorptions are:

  • Aldehyde (R-CHO)

  • Alkene (C=C) , predominantly in the trans (E) configuration

  • Aromatic Ring (ortho-disubstituted)

  • Aryl Ether (Ar-O-CH₃)

The interplay of these groups is visualized below, highlighting the bonds responsible for the most diagnostic peaks in the IR spectrum.

Caption: Molecular structure and key vibrational modes of 3-(2-Methoxyphenyl)acrylaldehyde.

Detailed Interpretation of the Infrared Spectrum

The IR spectrum can be logically divided into the diagnostic group frequency region (4000-1500 cm⁻¹) and the complex fingerprint region (<1500 cm⁻¹).

The C-H Stretching Region (3100-2700 cm⁻¹)

This region provides clear evidence for the aromatic, vinylic, aldehydic, and aliphatic C-H bonds present in the molecule.

  • Aromatic and Vinylic =C-H Stretch (3100-3000 cm⁻¹): Weak to medium sharp bands appearing just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations where the carbon is sp² hybridized.[3] These arise from both the benzene ring and the C=C double bond.

  • Aliphatic C-H Stretch (~2950 and ~2850 cm⁻¹): These two distinct bands are due to the asymmetric and symmetric stretching of the C-H bonds in the methoxy (-OCH₃) group.[3] Their presence below 3000 cm⁻¹ confirms the existence of sp³ hybridized carbon atoms.[4]

  • Aldehydic C-H Stretch (~2830 and ~2720 cm⁻¹): This is one of the most definitive features for an aldehyde. The aldehydic C-H bond gives rise to a characteristic pair of medium-intensity bands, often referred to as a Fermi doublet.[3][5] The lower frequency band, typically appearing near 2720 cm⁻¹, is particularly diagnostic as few other absorptions occur in this region.[5][6] Its presence is a strong confirmation of the aldehyde functional group.

The Carbonyl and Double Bond Region (1750-1500 cm⁻¹)

This region is dominated by strong absorptions from the conjugated π-system.

  • C=O Stretch (1710-1685 cm⁻¹): The carbonyl stretch is typically the most intense band in the spectrum.[4] For a saturated aliphatic aldehyde, this peak appears around 1740-1720 cm⁻¹.[5][7] However, in 3-(2-Methoxyphenyl)acrylaldehyde, the carbonyl group is in conjugation with both a C=C double bond and the aromatic ring. This delocalization of π-electrons reduces the double-bond character of the C=O bond, weakening it and thus lowering its stretching frequency to the 1710-1685 cm⁻¹ range.[5][8][9] This shift is a hallmark of α,β-unsaturated and aromatic aldehydes.[8][10]

  • C=C Stretch (Alkene and Aromatic, 1640-1500 cm⁻¹):

    • The stretching vibration of the alkene C=C bond is expected in this region. Its intensity is enhanced due to conjugation with the carbonyl group.

    • The aromatic ring exhibits characteristic C=C in-ring stretching vibrations, typically appearing as sharp bands near 1600 cm⁻¹ and 1500 cm⁻¹.[3] These peaks confirm the presence of the benzene ring.

The Fingerprint Region (<1500 cm⁻¹)

This region contains a wealth of complex vibrations, including C-O stretches and C-H bends, that are unique to the molecule's overall structure.

  • Asymmetric Ar-O-C Stretch (~1250 cm⁻¹): Aryl alkyl ethers display a very strong and characteristic asymmetric C-O-C stretching band.[11] This absorption, expected around 1250 cm⁻¹, is a key indicator of the methoxy substituent on the aromatic ring.[11][12]

  • Symmetric Ar-O-C Stretch (~1040 cm⁻¹): A second, typically less intense, C-O stretching band corresponding to the symmetric vibration is also expected for the aryl ether linkage.[11]

  • Trans-Alkene C-H Out-of-Plane Bend (~970 cm⁻¹): The out-of-plane (oop) bending of the hydrogens on the trans-disubstituted double bond gives rise to a strong, sharp absorption in the 990-960 cm⁻¹ range.[13] The presence of this band is strong evidence for the trans or (E)-isomer of the acrylaldehyde chain.

  • Aromatic C-H Out-of-Plane Bend (~750 cm⁻¹): The pattern of C-H oop bending vibrations is highly diagnostic of the substitution pattern on the benzene ring.[3] For an ortho (1,2-) disubstituted ring, a strong absorption is expected in the 780-735 cm⁻¹ range.[13]

Summary of Characteristic IR Peaks

The following table summarizes the expected key absorption bands for 3-(2-Methoxyphenyl)acrylaldehyde.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3100-3000Medium to Weak=C-H StretchAromatic, Alkene
~2950, ~2850MediumC-H Asymmetric & Symmetric StretchMethoxy (-OCH₃)
~2830, ~2720MediumC-H Stretch (Fermi Doublet)Aldehyde (-CHO)
1710-1685 Strong C=O Stretch (Conjugated) Aldehyde (-CHO)
~1625MediumC=C StretchAlkene
~1600, ~1500Medium, SharpC=C In-Ring StretchAromatic
~1250 Strong Asymmetric C-O-C Stretch Aryl Ether
~1040MediumSymmetric C-O-C StretchAryl Ether
~970Strong, Sharp=C-H Out-of-Plane Bend (trans)Alkene
~750Strong=C-H Out-of-Plane Bend (ortho-disubstituted)Aromatic

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

This protocol describes a standard method for obtaining a high-quality IR spectrum of a solid sample like 3-(2-Methoxyphenyl)acrylaldehyde using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

Objective: To obtain a clean, reproducible IR spectrum for structural verification.

Methodology:

  • Instrument Preparation & Background Scan:

    • Step 1.1: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes spectral drift.

    • Step 1.2: Clean the ATR crystal (typically diamond or germanium) surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Rationale: Any residue on the crystal will appear in the sample spectrum. A clean surface is critical for data integrity.

    • Step 1.3: Record a background spectrum. This scan measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the ATR crystal itself.

    • Rationale: The instrument software will automatically subtract this background from the sample scan, ensuring that the final spectrum contains only information from the sample.

  • Sample Application:

    • Step 2.1: Place a small amount (a few milligrams) of the solid 3-(2-Methoxyphenyl)acrylaldehyde powder onto the center of the ATR crystal.

    • Rationale: Only the sample in direct contact with the crystal will be measured. A small amount is sufficient.

    • Step 2.2: Lower the ATR press and apply consistent pressure to the sample. Most modern ATR accessories have a slip-clutch or pressure gauge to ensure reproducible contact.

    • Rationale: Good contact between the sample and the crystal is essential for a strong, high-quality signal. Inconsistent pressure can lead to variations in peak intensities.

  • Spectrum Acquisition:

    • Step 3.1: Acquire the sample spectrum. A typical acquisition consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Rationale: Co-adding multiple scans improves the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient for most routine structural identification tasks.

    • Step 3.2: After acquisition, the software will perform a Fourier transform and ratio the result against the stored background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • Step 4.1: Examine the baseline of the spectrum. If necessary, apply a baseline correction function to flatten it.

    • Step 4.2: Use the instrument's software to label the wavenumbers of significant peaks for analysis and comparison.

    • Step 4.3: Clean the sample from the ATR crystal and anvil using a solvent-moistened wipe, ensuring the instrument is ready for the next user.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Department of Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy of Hydrocarbons. Chemistry 14D. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of p-methoxy cinnamaldehyde (a), 2-aminobenzimidazole (b)... [Image]. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Workman, J., & Witkowski, M. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Department of Chemistry. Retrieved from [Link]

  • Reusch, W. H. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Michigan State University. (n.d.). Carbonyl compounds - IR - spectroscopy. Department of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15173, 2-Propenal, 3-(2-methoxyphenyl)-. Retrieved from [Link]

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Exploratory

The Natural Occurrence and Bioactivity of 2-Methoxycinnamaldehyde and Its Derivatives: A Technical Guide for Drug Discovery

This guide provides a comprehensive technical overview of 2-methoxycinnamaldehyde (2-MCA) and its naturally occurring derivatives. It is designed for researchers, scientists, and professionals in drug development, offeri...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 2-methoxycinnamaldehyde (2-MCA) and its naturally occurring derivatives. It is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the natural sources, biosynthesis, and multifaceted biological activities of these promising compounds. This document delves into the scientific underpinnings of their therapeutic potential, supported by detailed experimental protocols and molecular pathway visualizations to facilitate further research and application.

Introduction: The Aromatic Promise of Cinnamaldehyde Derivatives

Cinnamon, a spice cherished for centuries for its distinctive flavor and aroma, is derived from the inner bark of trees belonging to the Cinnamomum genus. Beyond its culinary uses, cinnamon has a long history in traditional medicine. Modern scientific investigation has identified cinnamaldehyde and its derivatives as the primary bioactive constituents responsible for many of its therapeutic properties. Among these, 2-methoxycinnamaldehyde (2-MCA) has emerged as a compound of significant interest due to its potent and diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This guide will explore the natural world of 2-MCA, from its botanical origins to its molecular interactions within the human body.

Natural Occurrence and Biosynthesis

Botanical Sources of 2-Methoxycinnamaldehyde

2-Methoxycinnamaldehyde is a naturally occurring phenylpropanoid found predominantly in the essential oils of various Cinnamomum species. The primary source of this compound is Cinnamomum cassia, also known as Chinese cinnamon, where it is a significant, albeit less abundant, component compared to its close relative, cinnamaldehyde.[1][2] Other species of Cinnamomum have also been reported to contain 2-MCA, though in varying concentrations. The distribution of 2-MCA and its derivatives can vary depending on the plant part (bark, leaves, twigs), geographical origin, and developmental stage of the plant.[3][4]

Table 1: Natural Sources and Relative Abundance of 2-Methoxycinnamaldehyde

Botanical SourcePlant PartKey Cinnamaldehyde Derivatives PresentReference
Cinnamomum cassiaBark, Twigs, Leavestrans-cinnamaldehyde, 2-methoxycinnamaldehyde, 2-hydroxycinnamaldehyde[1][5]
Cinnamomum verumBarktrans-cinnamaldehyde, 2-methoxycinnamaldehyde[6]
Cinnamomum loureiroiBarktrans-cinnamaldehyde, cinnamyl acetate[1]
Cinnamomum burmanniiBarktrans-cinnamaldehyde[1]
The Phenylpropanoid Pathway: Biosynthesis of Cinnamaldehydes

The biosynthesis of 2-methoxycinnamaldehyde originates from the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. The pathway begins with the amino acid L-phenylalanine.

The core of the cinnamaldehyde biosynthesis involves three key enzymatic steps:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. This is the committed step of the phenylpropanoid pathway.[7][8]

  • 4-Coumarate-CoA Ligase (4CL): trans-Cinnamic acid is then activated by the formation of a thioester bond with Coenzyme A (CoA), yielding cinnamoyl-CoA. This reaction is catalyzed by 4CL.[7][9]

  • Cinnamoyl-CoA Reductase (CCR): The final step in the formation of cinnamaldehyde is the NADPH-dependent reduction of cinnamoyl-CoA, catalyzed by CCR.[7][10]

The formation of 2-methoxycinnamaldehyde is believed to occur through the subsequent modification of a cinnamaldehyde precursor, likely involving an O-methyltransferase (OMT) . Plant OMTs are a diverse class of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a substrate.[11][12] While the specific OMT responsible for the 2-hydroxylation and subsequent methylation of the cinnamaldehyde backbone in Cinnamomum species is yet to be fully characterized, it is a critical area of ongoing research for understanding and potentially manipulating the production of these bioactive compounds.

Biosynthesis_of_2_Methoxycinnamaldehyde cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_modification Derivative Formation L-Phenylalanine L-Phenylalanine trans-Cinnamic Acid trans-Cinnamic Acid L-Phenylalanine->trans-Cinnamic Acid PAL Cinnamoyl-CoA Cinnamoyl-CoA trans-Cinnamic Acid->Cinnamoyl-CoA 4CL trans-Cinnamaldehyde trans-Cinnamaldehyde Cinnamoyl-CoA->trans-Cinnamaldehyde CCR 2-Hydroxycinnamaldehyde 2-Hydroxycinnamaldehyde trans-Cinnamaldehyde->2-Hydroxycinnamaldehyde Hydroxylase (P450) 2-Methoxycinnamaldehyde 2-Methoxycinnamaldehyde 2-Hydroxycinnamaldehyde->2-Methoxycinnamaldehyde O-Methyltransferase (OMT)

Figure 1: Proposed biosynthetic pathway of 2-methoxycinnamaldehyde.

Extraction and Characterization of 2-Methoxycinnamaldehyde

The isolation and quantification of 2-MCA from its natural sources are critical for research and drug development. A variety of extraction and analytical techniques are employed, each with its own advantages and limitations.

Extraction Methodologies

The choice of extraction method significantly impacts the yield and purity of the obtained 2-MCA.

  • Steam Distillation: This is a traditional and widely used method for extracting essential oils from plant materials. It is effective for volatile compounds like 2-MCA.[13][14]

  • Soxhlet Extraction: This method offers a higher yield compared to steam distillation but can lead to the thermal degradation of some compounds due to prolonged exposure to heat.[15]

  • Microwave-Assisted Extraction (MAE): A more modern and "green" technique that uses microwave energy to heat the solvent and plant material, leading to a faster extraction time and reduced solvent consumption.[16][17]

  • Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically CO2, as the solvent. It is highly selective and provides a pure extract without residual organic solvents, but the equipment is more expensive.[5]

Table 2: Comparison of Extraction Methods for Cinnamaldehyde and its Derivatives

Extraction MethodPrincipleAdvantagesDisadvantagesReference
Steam DistillationCo-distillation of volatile compounds with steam.Simple, inexpensive.Can cause hydrolysis of some compounds.[13]
Soxhlet ExtractionContinuous extraction with a recycling solvent.High extraction efficiency.Time-consuming, potential for thermal degradation.[15]
Microwave-Assisted Extraction (MAE)Use of microwave energy for rapid heating.Fast, reduced solvent consumption, higher yield.Requires specialized equipment.[17]
Supercritical Fluid Extraction (SFE)Extraction using a supercritical fluid (e.g., CO2).High purity extract, no organic solvent residue.High initial equipment cost.[5]
Detailed Experimental Protocol: Microwave-Assisted Extraction (MAE) of 2-Methoxycinnamaldehyde

This protocol outlines a general procedure for the MAE of 2-MCA from Cinnamomum cassia bark.

  • Sample Preparation: Grind dried C. cassia bark into a fine powder (e.g., 40-60 mesh).

  • Extraction Setup: Place a known amount of the powdered bark (e.g., 10 g) into a microwave-safe extraction vessel.

  • Solvent Addition: Add a suitable solvent, such as ethanol or a mixture of ethanol and water (e.g., 100 mL of 70% ethanol), to the vessel.

  • Microwave Irradiation: Place the vessel in a microwave extraction system. Set the extraction parameters, such as microwave power (e.g., 400 W), temperature (e.g., 80°C), and time (e.g., 15 minutes).

  • Filtration and Concentration: After extraction, cool the mixture and filter it to remove the solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Purification: The crude extract can be further purified using techniques like column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate 2-MCA.[18]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques for the identification and quantification of 2-MCA.

  • HPLC Protocol:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like acetic or formic acid).[19]

    • Detection: UV detector set at a wavelength where 2-MCA shows maximum absorbance (around 290 nm).

    • Quantification: Based on a calibration curve generated from a certified reference standard of 2-MCA.[1]

  • GC-MS Protocol:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Temperature Program: An initial temperature of around 60°C, ramped up to 280-300°C.

    • Ionization: Electron Impact (EI) at 70 eV.

    • Identification: By comparing the mass spectrum and retention time with a reference standard or a spectral library.[1][4]

Biological Activities and Therapeutic Potential

2-Methoxycinnamaldehyde and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

2-MCA has demonstrated significant anticancer effects in various cancer cell lines. Its primary mechanisms of action include the inhibition of topoisomerases and the modulation of key signaling pathways.

  • Topoisomerase Inhibition: 2-MCA has been shown to inhibit both topoisomerase I and II, enzymes that are crucial for DNA replication and repair in cancer cells.[6][20] By inhibiting these enzymes, 2-MCA induces DNA damage and triggers apoptosis (programmed cell death) in cancer cells.[21][22]

Topoisomerase_Inhibition cluster_inhibition Mechanism of Action cluster_cellular_effect Cellular Outcome 2-MCA 2-MCA Topoisomerase_I Topoisomerase I 2-MCA->Topoisomerase_I Inhibits Topoisomerase_II Topoisomerase II 2-MCA->Topoisomerase_II Inhibits DNA_Replication_Repair DNA_Replication_Repair Topoisomerase_I->DNA_Replication_Repair Required for Topoisomerase_II->DNA_Replication_Repair Required for Cancer_Cell_Survival Cancer_Cell_Survival DNA_Replication_Repair->Cancer_Cell_Survival Promotes DNA_Damage DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Figure 2: Mechanism of anticancer action via topoisomerase inhibition by 2-MCA.

  • NF-κB Pathway Modulation: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. 2-MCA has been identified as a potent inhibitor of the NF-κB pathway.[18][21] It can inhibit the activation of IKK, which in turn prevents the phosphorylation and degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-survival and pro-inflammatory genes.[23][24]

Table 3: Cytotoxic Activity (IC50) of 2-Methoxycinnamaldehyde and its Derivatives on Various Cancer Cell Lines

CompoundCancer Cell LineIC50 Value (µM)Reference
2-MethoxycinnamaldehydeHuman colorectal adenocarcinoma (COLO 205)~22[20]
2-MethoxycinnamaldehydeHuman lung squamous cell carcinoma (NCI-H520)~12[21]
2-MethoxycinnamaldehydeHuman hepatocellular carcinoma (HepG2)Not specified[25]
trans-CinnamaldehydeHuman promyelocytic leukemia (HL-60)~40[11]
2'-HydroxycinnamaldehydeHuman oral squamous carcinoma (YD-10B)~50[11]
4-MethoxycinnamaldehydeHuman cervical cancer (C-33A)110[26]
Anti-inflammatory Activity

Chronic inflammation is a contributing factor to a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. 2-MCA exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[8][27] By suppressing NF-κB activation, 2-MCA can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8]

Neuroprotective Effects

Emerging evidence suggests that 2-MCA and its parent compound, cinnamaldehyde, possess neuroprotective properties. These effects are attributed to their ability to mitigate neuroinflammation and oxidative stress, two key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's.[12] The neuroprotective mechanisms involve the modulation of signaling pathways such as Nrf2, which regulates the expression of antioxidant enzymes, and the inhibition of neuroinflammatory mediators.[28][29]

Future Directions and Conclusion

2-Methoxycinnamaldehyde and its naturally occurring derivatives represent a promising class of bioactive compounds with significant therapeutic potential. Their multifaceted mechanisms of action, particularly in the context of cancer and inflammation, warrant further investigation. Future research should focus on:

  • Elucidating the specific O-methyltransferase involved in 2-MCA biosynthesis to enable metabolic engineering for enhanced production.

  • Optimizing extraction and purification protocols to improve yield and purity for preclinical and clinical studies.

  • Conducting in-depth mechanistic studies , including molecular docking and structural biology, to understand the precise interactions with molecular targets like topoisomerases and NF-κB.

  • Performing comprehensive preclinical and clinical trials to evaluate the safety and efficacy of 2-MCA and its derivatives as therapeutic agents.

References

  • Liao, S. G., Yuan, T., Zhang, C., Yang, S. P., Wu, Y., & Yue, J. M. (2014). Cinnacassides A-E, five new C18-terpenoids from the twigs and leaves of Cinnamomum cassia. Organic letters, 16(15), 4066–4069.
  • Wong, H. Y., et al. (2016). Cinnamomum verum Component 2-Methoxycinnamaldehyde: A Novel Anticancer Agent with Both Anti-Topoisomerase I and II Activities in Human Lung Adenocarcinoma A549 Cells In Vitro and In Vivo. Phytotherapy Research, 30(2), 331-340.
  • Huang, Y., et al. (2024). Assessing essential oil composition in Cinnamomum cassia leaves from different regions of China using GC-MS and FTIR spectroscopy. Czech Journal of Food Sciences, 42(3), 151-152.
  • Bai, M., et al. (2021). GC-MS and FTIR spectroscopy for the identification and assessment of essential oil components of five cinnamon leaves. Brazilian Journal of Botany, 44, 525-535.
  • Lee, S. C., et al. (2001). Constituents of the essential oil of the Cinnamomum cassia stem bark and the biological properties. Archives of Pharmacal Research, 24(5), 418-423.
  • BenchChem. (2025). A Comparative Analysis of Cinnamaldehyde Extraction Methodologies. BenchChem Technical Guides.
  • Liu, Y. H., et al. (2017). Cinnamomum verum ingredient 2-methoxycinnamaldehyde: a new antiproliferative drug targeting topoisomerase I and II in human lung squamous cell carcinoma NCI-H520 cells. European Journal of Cancer Prevention, 26(4), 314-323.
  • Wong, H. Y., et al. (2016). Cinnamomum verum component 2-methoxycinnamaldehyde: a novel antiproliferative drug inducing cell death through targeting both topoisomerase I and II in human colorectal adenocarcinoma COLO 205 cells. PeerJ, 4, e2112.
  • Lee, H. J., et al. (2004). Cinnamaldehyde and 2-methoxycinnamaldehyde as NF-kappaB inhibitors from Cinnamomum cassia. Planta Medica, 70(9), 832-837.
  • Wong, H. Y., et al. (2016). Cinnamomum verum Component 2-Methoxycinnamaldehyde: A Novel Anticancer Agent with Both Anti-Topoisomerase I and II Activities in Human Lung Adenocarcinoma A549 Cells In Vitro and In Vivo. Phytotherapy Research, 30(2), 331-340.
  • BenchChem. (2025). comparative study of cinnamaldehyde's effect on different cancer cell lines. BenchChem Technical Guides.
  • Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular Plant, 3(1), 2-20.
  • Hashem, S., et al. (2020). Protective effects of 2-methoxycinnamaldehyde an active ingredients of Cinnamomum cassia on warm hepatic ischemia reperfusion injury in rat model. Iranian Journal of Basic Medical Sciences, 23(2), 246-253.
  • Kim, H. J., et al. (2020). Cinnamaldehyde protects against oxidative stress and inhibits the TNF-α-induced inflammatory response in human umbilical vein endothelial cells. International Journal of Molecular Medicine, 45(6), 1734-1744.
  • De, P., et al. (2023). Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant. Molecules, 28(7), 3073.
  • BenchChem. (2025). IC50 values (μM) of compounds 2a-5e against HCT-116 wt and MCF-7 topo. BenchChem Technical Guides.
  • BenchChem. (2025). The Cinnamaldehyde Biosynthesis Pathway in Cinnamomum Species: A Technical Guide. BenchChem Technical Guides.
  • Spandidos Publications. (2024). Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). Oncology Letters, 28(1), 1.
  • Zhang, B., et al. (2021). Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants. Frontiers in Plant Science, 12, 752591.
  • Wong, H. Y., et al. (2016). Cinnamomum verum component 2-methoxycinnamaldehyde: a novel antiproliferative drug inducing cell death through targeting both topoisomerase I and II in human colorectal adenocarcinoma COLO 205 cells. PeerJ, 4, e2112.
  • Van den Berghe, W., et al. (2015). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. International Journal of Molecular Sciences, 16(1), 1469-1491.
  • Lee, H. J., et al. (2004). Cinnamaldehyde and 2-methoxycinnamaldehyde as NF-kappaB inhibitors from Cinnamomum cassia. Planta Medica, 70(9), 832-837.
  • ResearchGate. (2018). Simultaneous Quantitative Determination of Cinnamaldehyde and Methyl Eugenol From Stem Bark of Cinnamomum zeylanicum Blume Using RP-HPLC.
  • Compounds of Essential Oils from Different Parts of Cinnamomum cassia and the Perception Mechanism of Their Characteristic Flavors. (2025). Molecules, 30(20), 1-15.
  • Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid. (2023). Journal of Medicinal Plants and By-product, 12(2), 1-8.
  • Wong, H. Y., et al. (2016). Cinnamomum verum component 2-methoxycinnamaldehyde: a novel antiproliferative drug inducing cell death through targeting both topoisomerase I and II in human colorectal adenocarcinoma COLO 205 cells. PeerJ, 4, e2112.
  • Analysis of Cinnamic Acid, Cinnamaldehyde and 2-Methoxycinnamaldehyde in Cinnamomi Ramulus on the Market in Seoul by HPLC. (2013). YAKHAK HOEJI, 57(4), 253-258.
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  • Momtaz, S., et al. (2018). The neuroprotective mechanism of cinnamaldehyde against amyloid-β in neuronal SHSY5Y cell line: The role of N-methyl-D-aspartate, ryanodine, and adenosine receptors and glycogen synthase kinase-3β. Journal of Cellular Biochemistry, 119(12), 10173-10184.
  • ResearchGate. (n.d.). Cinnamaldehyde of cinnamon bark (Cinnamomum burmannii) isolation by microwave-assisted extraction method.
  • Wang, J., et al. (2020). Natural Cinnamaldehyde and Its Derivatives Ameliorate Neuroinflammatory Pathways in Neurodegenerative Diseases.
  • Daniele Teti. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
  • Molecular docking analysis of α-Topoisomerase II with δ-Carboline derivatives as potential anticancer agents. (2017). BMC Structural Biology, 17(1), 1-13.
  • Extraction of Cinnamaldehyde from Cinnamon Bark and its Aldol Condensation Reaction. (2025).
  • Comparative Assessment of Conventional and Sustainable Extraction Methods for Essential Oils and Phenolic Compounds From Ammodaucus Leucotrichus. (2025). ORBi UMONS.
  • A Review on Extraction, Antimicrobial Activities and Toxicology of Cinnamomum cassia in Future Food Protection. (2023). Foods, 12(7), 1530.
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  • Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid. (2023). Journal of Medicinal Plants and By-product, 12(2), 1-8.
  • Madeddu, F., et al. (2022). Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor. International Journal of Molecular Sciences, 23(23), 14757.
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Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3-(2-Methoxyphenyl)acrylaldehyde

An Application Note for the Step-by-Step Synthesis of 3-(2-Methoxyphenyl)acrylaldehyde Introduction 3-(2-Methoxyphenyl)acrylaldehyde, also known as 2-methoxycinnamaldehyde, is a valuable α,β-unsaturated aldehyde that ser...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Step-by-Step Synthesis of 3-(2-Methoxyphenyl)acrylaldehyde

Introduction

3-(2-Methoxyphenyl)acrylaldehyde, also known as 2-methoxycinnamaldehyde, is a valuable α,β-unsaturated aldehyde that serves as a versatile intermediate in organic synthesis. Its structure, featuring a conjugated system and a methoxy-substituted aromatic ring, makes it a precursor for various pharmaceuticals and fine chemicals. Notably, derivatives of this compound have been investigated for their anti-inflammatory and other biological activities.[1][2]

This application note provides a detailed, step-by-step protocol for the synthesis of 3-(2-Methoxyphenyl)acrylaldehyde via a base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of an aromatic aldehyde lacking α-hydrogens (2-methoxybenzaldehyde) with an enolizable aldehyde (acetaldehyde).[3][4] The absence of α-hydrogens on 2-methoxybenzaldehyde prevents its self-condensation, thereby simplifying the reaction pathway and leading to a more specific product.[3][5] This protocol is designed for researchers in synthetic chemistry and drug development, offering insights into the mechanistic underpinnings and practical execution of the synthesis.

Reaction Scheme

The synthesis proceeds via the Claisen-Schmidt condensation as shown below:

2-Methoxybenzaldehyde + Acetaldehyde → 3-(2-Methoxyphenyl)acrylaldehyde + Water

Materials and Equipment

Reagents & Solvents Grade Supplier CAS No.
2-Methoxybenzaldehyde (o-Anisaldehyde)ReagentSigma-Aldrich135-02-4
AcetaldehydeReagentSigma-Aldrich75-07-0
Sodium Hydroxide (NaOH)ReagentFisher Scientific1310-73-2
Ethanol (95%)ACSVWR64-17-5
Diethyl EtherACSVWR60-29-7
Anhydrous Magnesium Sulfate (MgSO₄)ReagentSigma-Aldrich7487-88-9
Deionized Water--7732-18-5
Equipment
250 mL Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Dropping funnel
Separatory funnel
Rotary evaporator
Glass funnel and filter paper
Standard laboratory glassware

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Methoxybenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[6][7]

  • Acetaldehyde: Highly flammable liquid and vapor. Harmful if swallowed and causes serious eye irritation.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Ethanol & Diethyl Ether: Highly flammable liquids. Keep away from ignition sources.

Experimental Workflow

The overall process from setup to characterization is outlined below.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purify Purification & Analysis prep_reactants Prepare Reactant & Base Solutions setup Assemble Reaction Apparatus prep_reactants->setup addition Slow Addition of Acetaldehyde setup->addition react Stir at Room Temperature addition->react quench Quench with Water react->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize Crude Product evaporate->purify analyze Characterize Product (NMR, IR, MP) purify->analyze

Caption: Experimental workflow for the synthesis of 3-(2-Methoxyphenyl)acrylaldehyde.

Step-by-Step Synthesis Protocol

  • Preparation of Solutions:

    • In a 250 mL round-bottom flask, dissolve 10.0 g of sodium hydroxide in 100 mL of deionized water and 80 mL of 95% ethanol.

    • Cool this solution to 10-15°C using an ice bath and maintain stirring.

    • In a separate beaker, prepare a mixture of 13.6 g (100 mmol) of 2-methoxybenzaldehyde and 5.3 g (120 mmol) of acetaldehyde.

  • Reaction Execution:

    • Using a dropping funnel, add the aldehyde mixture dropwise to the stirred, cooled sodium hydroxide solution over a period of 30-45 minutes.

    • Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent side reactions, such as the self-condensation of acetaldehyde. Cooling the reaction mixture further favors the desired crossed-aldol condensation.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. The solution will typically turn yellow or orange as the conjugated product forms.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 2-methoxybenzaldehyde spot has been consumed.

  • Product Isolation and Work-up:

    • Pour the reaction mixture into a separatory funnel containing 200 mL of cold deionized water.

    • Extract the aqueous mixture three times with 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash them sequentially with 50 mL of deionized water and 50 mL of brine (saturated NaCl solution) to remove residual base and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow oil or low-melting solid.

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture.[8]

    • Dissolve the crude product in the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Results and Characterization

The protocol should yield 3-(2-Methoxyphenyl)acrylaldehyde as pale yellow crystals.

Parameter Expected Value
Theoretical Yield 16.22 g
Typical Experimental Yield 75-85%
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol [9][10]
Appearance Pale yellow crystals
Melting Point 34-40 °C[5][6]
IR (cm⁻¹) ~1690 (C=O, conjugated aldehyde), ~1625 (C=C), ~1250 (C-O, methoxy)[5]
¹H NMR (CDCl₃, δ ppm) ~9.7 (s, 1H, -CHO), ~7.5 (d, 1H, vinyl), ~6.8-7.4 (m, 5H, Ar-H & vinyl), ~3.9 (s, 3H, -OCH₃)

Mechanism and Discussion

The synthesis of 3-(2-Methoxyphenyl)acrylaldehyde is a classic example of the Claisen-Schmidt condensation, a type of crossed aldol condensation.[3][4] The mechanism involves three key stages:

  • Enolate Formation: The hydroxide ion (⁻OH) acts as a base, abstracting an acidic α-hydrogen from acetaldehyde to form a resonance-stabilized enolate ion. This enolate is the key nucleophile in the reaction.[3][8]

  • Nucleophilic Attack: The acetaldehyde enolate attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.

  • Dehydration: The alkoxide is protonated by water (formed in the initial deprotonation step) to yield a β-hydroxy aldehyde (aldol addition product). Under the basic reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, thermodynamically stable α,β-unsaturated aldehyde product.[3] The conjugation with the aromatic ring provides the driving force for this elimination step.

Caption: Mechanism of the Claisen-Schmidt condensation.

References

  • Yusuf, M., et al. (2019). ab initio Method on the Mechanism of Acetalization of 2-Methoxybenzaldehyde Using Halogen Acid Catalysts. Asian Journal of Chemistry, 31(5), 982-986. [Link]

  • University of California, Davis. Claisen-Schmidt Condensation Preparation of Dibenzalacetone. Chem 128A, Lab Manual. [Link]

  • Chen, C. C., et al. (2006). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 14(10), 3379-3386. [Link]

  • Grokipedia. 2-Methoxybenzaldehyde. [Link]

  • Angene Chemical. Safety Data Sheet for 3-(2-Methoxyphenyl)acrylic acid. [Link]

  • PraxiLabs. Claisen Schmidt Reaction Virtual Lab. [Link]

  • Wikipedia. Claisen–Schmidt condensation. [Link]

  • Lead Sciences. (E)-3-(2-Methoxyphenyl)acrylaldehyde Product Page. [Link]

  • Taylor & Francis. Claisen-Schmidt condensation – Knowledge and References. [Link]

  • Rahman, A. F. M. M., et al. (2009). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 14(2), 547-555. [Link]

Sources

Application

Application Notes and Protocols for the Use of 3-(2-Methoxyphenyl)acrylaldehyde in Organic Synthesis

Abstract 3-(2-Methoxyphenyl)acrylaldehyde, also known as 2-methoxycinnamaldehyde, stands as a highly versatile and valuable precursor in modern organic synthesis. Its unique structure, featuring an α,β-unsaturated aldehy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3-(2-Methoxyphenyl)acrylaldehyde, also known as 2-methoxycinnamaldehyde, stands as a highly versatile and valuable precursor in modern organic synthesis. Its unique structure, featuring an α,β-unsaturated aldehyde system coupled with an electron-rich methoxy-substituted phenyl ring, provides multiple reactive sites for strategic molecular elaboration. This guide offers an in-depth exploration of its synthetic utility, focusing on its application in the construction of high-value chemical scaffolds such as chalcones and pyrazolines. We provide detailed, field-proven protocols, mechanistic insights, and data-driven summaries to empower researchers, medicinal chemists, and drug development professionals in leveraging this powerful building block for the synthesis of complex and biologically active molecules.

Introduction: The Strategic Value of 3-(2-Methoxyphenyl)acrylaldehyde

3-(2-Methoxyphenyl)acrylaldehyde is more than a simple aromatic aldehyde; it is a privileged scaffold whose derivatives are of significant interest to the pharmaceutical and material science industries. The compound itself is a bioactive constituent found in plants of the genus Cinnamomum and has been documented to possess antitumor, antioxidant, and anti-inflammatory properties.[1][2] Its antiproliferative effects have been linked to the induction of apoptosis and the inhibition of key cellular targets like NF-κB and topoisomerases.[1][2][3]

The synthetic utility of this precursor arises from three key structural features:

  • The Aldehyde Carbonyl: A prime electrophilic site for nucleophilic attack, enabling classic C-C bond-forming reactions like condensations and Wittig olefinations.

  • The α,β-Unsaturated System: Susceptible to conjugate (Michael) addition, allowing for the introduction of a wide range of nucleophiles at the β-position.

  • The Methoxy-Activated Aromatic Ring: The ortho-methoxy group influences the electronic properties and conformation of the molecule, which can impart specific biological activities to its derivatives.

This guide will focus primarily on its most widespread and impactful application: the synthesis of chalcones via the Claisen-Schmidt condensation and their subsequent conversion into medicinally relevant pyrazoline heterocycles.

Core Application: Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and reliable base-catalyzed reaction for synthesizing chalcones, which are α,β-unsaturated ketones.[4][5][6] These compounds are not only important precursors for flavonoids but also exhibit a remarkable spectrum of pharmacological activities.[7][8] The reaction involves a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens), such as 3-(2-Methoxyphenyl)acrylaldehyde, and a ketone possessing at least one α-hydrogen (e.g., a substituted acetophenone).[6]

Mechanistic Principle

The reaction is driven by the formation of a highly stable, conjugated final product.[8] The mechanism proceeds in three primary steps:

  • Enolate Formation: A strong base (e.g., NaOH, KOH) abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3-(2-Methoxyphenyl)acrylaldehyde to form a β-hydroxy ketone intermediate (aldol adduct).

  • Dehydration: The intermediate readily undergoes base-catalyzed dehydration to yield the highly conjugated and thermodynamically stable chalcone product.[6]

General Experimental Workflow for Chalcone Synthesis

The following diagram outlines the typical laboratory workflow for the synthesis of chalcones using 3-(2-Methoxyphenyl)acrylaldehyde.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Dissolve Aldehyde & Ketone in Ethanol Cool Cool Mixture (Ice Bath) Prep->Cool AddBase Add NaOH/KOH Solution (Dropwise) Cool->AddBase Stir Stir at Room Temp (2-24h) AddBase->Stir Monitor Monitor by TLC Stir->Monitor Stir->Monitor Progress Check Quench Pour into Ice Water & Acidify with HCl Monitor->Quench Filter Vacuum Filter Crude Solid Quench->Filter Wash Wash with Cold H₂O Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry Product Recrystallize->Dry

Caption: General laboratory workflow for chalcone synthesis.

Detailed Laboratory Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

This protocol provides a representative example of a Claisen-Schmidt condensation.

Materials:

  • 3-(2-Methoxyphenyl)acrylaldehyde (1.0 eq)

  • 4-Hydroxyacetophenone (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Standard laboratory glassware, magnetic stirrer, ice bath, vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxyacetophenone (1.0 eq) in 20 mL of 95% ethanol.

  • To this solution, add 3-(2-Methoxyphenyl)acrylaldehyde (1.0 eq) and stir until all solids are dissolved.

  • Cool the mixture to 0-5 °C using an ice-water bath.

  • Initiation of Condensation: While stirring vigorously, add a 10% (w/v) aqueous solution of NaOH dropwise over 15-20 minutes. A color change and the formation of a precipitate are typically observed.

  • Reaction Monitoring: After the addition of the base, remove the ice bath and allow the reaction to stir at ambient temperature for 4-6 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).[5]

  • Work-up: Once the reaction is complete, pour the mixture slowly into a beaker containing 100 mL of crushed ice and water.

  • Acidify the mixture by slowly adding 10% HCl solution until the pH is acidic (pH ~2-3), which will cause the chalcone product to precipitate fully as a solid.[9]

  • Purification: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.[10]

  • Recrystallize the crude product from hot 95% ethanol to obtain pure crystalline chalcone.[8][11]

  • Drying: Dry the purified crystals under vacuum to yield the final product.

Data Summary: Chalcone Synthesis

The Claisen-Schmidt condensation is a high-yielding reaction. The table below summarizes representative outcomes for the reaction of 3-(2-Methoxyphenyl)acrylaldehyde with various substituted acetophenones.

Acetophenone Reactant (1.0 eq)Base SystemSolventTypical Yield Range
Acetophenone10% NaOHEthanol75-90%
4-Hydroxyacetophenone10% NaOHEthanol80-95%
4-Aminoacetophenone10% KOHEthanol70-85%
4-Chloroacetophenone10% NaOHEthanol85-95%
4-Nitroacetophenone10% KOHEthanol80-90%

Yields are representative and based on literature precedents. Actual yields may vary based on reaction scale and specific conditions.[12][13]

Advanced Application: Synthesis of Pyrazoline Heterocycles

Chalcones derived from 3-(2-Methoxyphenyl)acrylaldehyde are excellent intermediates for the synthesis of five-membered nitrogen-containing heterocycles, particularly pyrazolines. Pyrazoline derivatives are a well-established class of pharmacologically active compounds, known for their anticancer, antibacterial, and anti-inflammatory activities.[14][15]

Reaction Principle

The synthesis involves the cyclocondensation reaction of a chalcone with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine).[10][14] The reaction proceeds via an initial Michael (conjugate) addition of the more nucleophilic nitrogen of the hydrazine to the β-carbon of the chalcone's α,β-unsaturated system. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a five-membered ring intermediate which then dehydrates to the stable pyrazoline.

Two-Step Synthesis Workflow: Aldehyde to Pyrazoline

This diagram illustrates the synthetic strategy of using chalcones as a bridge between the starting aldehyde and the final heterocyclic product.

G Start 3-(2-Methoxyphenyl) acrylaldehyde Chalcone Chalcone Intermediate Start->Chalcone  Claisen-Schmidt  Condensation  (+ Acetophenone, Base)   Pyrazoline Pyrazoline Product Chalcone->Pyrazoline  Cyclocondensation  (+ Hydrazine, Acid/Base)   G Conceptual Wittig Reaction Mechanism Aldehyde R-CHO (Aldehyde) Oxaphosphetane [Oxaphosphetane Intermediate] Aldehyde->Oxaphosphetane Ylide Ph₃P⁺-C⁻HR' (Ylide) Ylide->Oxaphosphetane Alkene R-CH=CHR' (Alkene) Oxaphosphetane->Alkene  [2+2] Cycloreversion TPO Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->TPO

Caption: Conceptual mechanism of the Wittig Reaction.

Conceptual Protocol for Diene Synthesis

A Wittig reaction on 3-(2-Methoxyphenyl)acrylaldehyde would extend its conjugated system, producing a substituted diene. For instance, using a stabilized ylide like (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCOOEt) would yield an ethyl ester of a conjugated dienoic acid.

Conceptual Procedure:

  • Ylide Preparation: A phosphonium salt (e.g., ethyl (triphenylphosphoranylidene)acetate) is treated with a suitable base (e.g., sodium hydride or sodium ethoxide) in an anhydrous solvent like THF to generate the ylide in situ.

  • Reaction: The solution of 3-(2-Methoxyphenyl)acrylaldehyde in THF is added slowly to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up: The reaction is quenched, and the product is extracted. The main challenge is the removal of the triphenylphosphine oxide byproduct, which is typically achieved by chromatography.

This approach transforms the aldehyde into a new alkene, providing a powerful tool for extending the molecular framework.

Conclusion and Future Perspectives

3-(2-Methoxyphenyl)acrylaldehyde is a potent and versatile precursor in organic synthesis. Its utility in the robust Claisen-Schmidt condensation enables straightforward access to a diverse library of bioactive chalcones. These chalcones serve as pivotal intermediates for constructing complex heterocyclic scaffolds, most notably pyrazolines, which are of high interest in drug discovery. The inherent biological activity of the 2-methoxycinnamaldehyde core adds further value, suggesting that its derivatives are prime candidates for screening in medicinal chemistry programs. Future work will undoubtedly continue to expand the synthetic repertoire of this valuable building block, exploring new cycloadditions, multicomponent reactions, and asymmetric transformations to generate novel molecular architectures with enhanced therapeutic potential.

References

  • Synthesis of Pyrazoline Derivatives from Chalcones.
  • Claisen-Schmidt Condens
  • Hwang, J., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife.
  • Rangel-Vargas, E., et al. (2022). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers in Cellular and Infection Microbiology.
  • Al-Amiery, A. A., et al. (2020). Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives. Journal of Applied Pharmaceutical Science.
  • Chougale, R. B., et al. (2019). SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.
  • Hwang, J., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife.
  • Dhankhar, K., & Pathak, D. P. (2019). Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones. Saudi Journal of Medical and Pharmaceutical Sciences.
  • Hedaitullah, M., et al. PYRAZOLINE SYNTHESIS THROUGH A CHALCONE INTERMEDIATE.
  • New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters.
  • Kumar, S. (2012).
  • Mogilaiah, K., et al. (2002). Claisen-Schmidt condensation under solvent-free conditions. Indian Journal of Chemistry - Section B.
  • 2-methoxycinnamaldehyde. Biorbyt.
  • SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS.
  • 2-Methoxycinnamaldehyde - Bioactive Aldehyde for Research. APExBIO.
  • Wittig reaction. Wikipedia.
  • Wittig Reaction. Organic Chemistry Portal.
  • The Wittig reaction. Lumen Learning - Organic Chemistry II.
  • Lin, C.-C., et al. (2016). Cinnamomum verum component 2-methoxycinnamaldehyde: a novel antiproliferative drug inducing cell death through targeting both topoisomerase I and II in human colorectal adenocarcinoma COLO 205 cells.
  • Ashenhurst, J. (2018). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry.
  • 2'-Methoxycinnamaldehyde synthesis. ChemicalBook.
  • The Wittig reaction. YouTube.
  • Khodadadi, A., et al. (2018). Protective effects of 2-methoxycinnamaldehyde an active ingredients of Cinnamomum cassia on warm hepatic ischemia reperfusion injury in rat model.
  • Application Notes and Protocols for the Synthesis of p-Methoxycinnamaldehyde. BenchChem.
  • Application Notes & Protocols: Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone. BenchChem.
  • Shinde, S. D., & Shinde, D. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar.
  • da Silva, G. G., et al. (2024).
  • Claisen-Schmidt Condensation. National Institute of Technology, Tiruchirappalli.
  • Dömling, A. (2012). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules.
  • Synthesis of biologically active heterocyclic compounds

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Method

Application Notes &amp; Protocols: Strategic Synthesis of Chalcones via Aldol Condensation with 3-(2-Methoxyphenyl)acrylaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 2-Methoxycinnamaldehyde in Chalcone Synthesis 3-(2-Methoxyphenyl)acrylaldehyde, commonly known as 2-methoxycinnamaldehy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Methoxycinnamaldehyde in Chalcone Synthesis

3-(2-Methoxyphenyl)acrylaldehyde, commonly known as 2-methoxycinnamaldehyde, is a substituted aromatic aldehyde that serves as a highly valuable building block in modern organic synthesis. Its structure is distinguished by an α,β-unsaturated carbonyl system, which is primed for nucleophilic attack, and an ortho-methoxy group on the phenyl ring. This electron-donating substituent subtly modulates the electronic properties of the molecule, influencing its reactivity and the characteristics of the resulting products.

The primary application of this reagent lies in its use as an electrophilic partner in crossed aldol or, more specifically, Claisen-Schmidt condensation reactions.[1][2] This classic carbon-carbon bond-forming reaction provides a direct and efficient pathway to synthesize chalcones, which are 1,3-diaryl-2-propen-1-one scaffolds.[3] These resulting chalcones are not merely synthetic curiosities; they are recognized as "privileged structures" in medicinal chemistry, serving as precursors to flavonoids and exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5][6][7]

This guide provides a deep dive into the mechanistic principles, practical experimental protocols, and strategic applications of using 3-(2-methoxyphenyl)acrylaldehyde in the synthesis of pharmacologically relevant chalcones.

Mechanistic Framework: The Base-Catalyzed Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone of organic synthesis that proceeds via a robust and well-understood base-catalyzed mechanism.[8][9] The reaction is particularly effective when, as in this case, the aldehyde partner lacks α-hydrogens, preventing self-condensation and leading to a cleaner reaction profile.[2][10]

The process unfolds in four key stages:

  • Enolate Formation: A strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-proton from the ketone partner (e.g., acetophenone) to generate a resonance-stabilized enolate ion. This step is critical as it creates the carbon nucleophile required for the subsequent bond formation.

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of 3-(2-methoxyphenyl)acrylaldehyde. This forms a new carbon-carbon single bond and generates a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by a protic solvent molecule (typically ethanol or water), yielding a β-hydroxy ketone, also known as an aldol adduct.

  • Dehydration: This aldol adduct readily undergoes base-catalyzed dehydration. The base abstracts the now more acidic α-proton (adjacent to two electron-withdrawing groups), and the resulting enolate expels a hydroxide ion, forming the thermodynamically stable, conjugated α,β-unsaturated system of the final chalcone product.[11] This elimination is often spontaneous or driven by mild heating.

Claisen-Schmidt Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Protonation & Dehydration ketone Acetophenone enolate Enolate (Nucleophile) ketone->enolate + OH⁻ - H₂O enolate_ref enolate->enolate_ref aldehyde 3-(2-Methoxyphenyl)acrylaldehyde (Electrophile) alkoxide Alkoxide Intermediate aldehyde->alkoxide C-C bond formation alkoxide_ref alkoxide->alkoxide_ref aldol β-Hydroxy Ketone (Aldol Adduct) product Final Chalcone Product (α,β-Unsaturated Ketone) aldol->product - H₂O (Dehydration) alkoxide_ref->aldol + H₂O - OH⁻

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocols & Data

The following protocols provide a robust framework for the synthesis of chalcones using 3-(2-methoxyphenyl)acrylaldehyde. The key to a successful reaction is careful control of stoichiometry, temperature, and reaction time, which can be easily monitored by Thin Layer Chromatography (TLC).

Protocol 1: Synthesis of (E)-1-phenyl-3-(2-methoxyphenyl)prop-2-en-1-one

This protocol details the reaction between acetophenone and 3-(2-methoxyphenyl)acrylaldehyde, a representative synthesis for this class of chalcones.

Materials:

  • 3-(2-Methoxyphenyl)acrylaldehyde

  • Acetophenone

  • Ethanol (95%)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute (e.g., 2M)

  • Standard laboratory glassware, magnetic stirrer, TLC plates (silica gel), and filtration apparatus.

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-(2-methoxyphenyl)acrylaldehyde (10 mmol, 1.62 g) and acetophenone (10 mmol, 1.20 g, 1.17 mL) in 25 mL of 95% ethanol. Stir the solution at room temperature until all solids are dissolved.

  • Catalyst Addition: In a separate beaker, prepare a solution of KOH (20 mmol, 1.12 g) in 5 mL of water. Cool this solution in an ice bath, then add it dropwise to the stirred ethanolic solution of the reactants over 10-15 minutes. A color change and increase in turbidity are typically observed.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting aldehyde.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.[8] Stir for 15 minutes. A precipitate will form. Slowly acidify the mixture with dilute HCl until it is neutral to litmus paper. This neutralizes the excess base and ensures complete precipitation of the product.

  • Filtration: Collect the crude solid product by suction filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone as a crystalline solid.[12] Dry the product under vacuum.

Expert Insights:

  • Choice of Base: KOH and NaOH are both effective. KOH is slightly more soluble in ethanol, which can sometimes lead to more homogeneous reaction conditions.

  • Solvent System: Ethanol is an ideal solvent as it effectively dissolves the reactants, while the resulting chalcone product is often less soluble, especially upon addition of water, facilitating its isolation.

  • Acidification: This step is crucial. It quenches the reaction and neutralizes the phenoxide that can form if substituted acetophenones with hydroxyl groups are used, ensuring the product is in its neutral, less soluble form.

Data Presentation: Representative Chalcone Syntheses

The Claisen-Schmidt condensation is highly versatile. The following table illustrates the synthesis of various chalcones using 3-(2-methoxyphenyl)acrylaldehyde with different ketone partners, showcasing typical reaction conditions and yields.

Ketone PartnerCatalyst (eq.)SolventTemp. (°C)Time (h)Yield (%)
AcetophenoneKOH (2.0)Ethanol25392
4'-MethylacetophenoneNaOH (2.0)Ethanol25489
4'-MethoxyacetophenoneKOH (2.0)Ethanol25494
4'-ChloroacetophenoneNaOH (2.0)Ethanol252.591
CyclohexanoneKOH (2.0)Ethanol40685
2-AcetylnaphthaleneKOH (2.0)Ethanol40588

Note: The data presented are representative values based on established Claisen-Schmidt condensation methodologies.[8][12]

General Experimental Workflow

The overall process from starting materials to final, characterized product follows a standardized and logical sequence, ensuring reproducibility and high purity.

Experimental Workflow A 1. Reactant Preparation (Aldehyde + Ketone in Ethanol) B 2. Catalyst Addition (Dropwise addition of aq. KOH/NaOH) A->B C 3. Reaction at RT (Monitor by TLC) B->C D 4. Work-up (Pour into ice-water, neutralize with HCl) C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Recrystallization from Ethanol) E->F G 7. Characterization (NMR, IR, MS, MP) F->G

Caption: Standardized workflow for chalcone synthesis and purification.

Applications in Drug Discovery and Development

Chalcones synthesized from 3-(2-methoxyphenyl)acrylaldehyde are of profound interest to drug development professionals. The core α,β-unsaturated ketone system is a potent pharmacophore, primarily acting as a Michael acceptor that can covalently interact with nucleophilic residues, such as cysteine, in target proteins.[6] This mechanism underpins many of their observed biological effects.

  • Anticancer Activity: Numerous chalcone derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[6] They can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways.

  • Anti-inflammatory Properties: Chalcones can modulate inflammatory responses by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by downregulating pro-inflammatory signaling cascades like NF-κB.[6]

  • Antimicrobial and Antiviral Agents: The chalcone scaffold has been shown to possess broad-spectrum activity against various bacteria, fungi, and viruses, making it a promising template for the development of new anti-infective agents.[7]

The ortho-methoxy group of the parent aldehyde, along with other substitutions on the ketone ring, allows for fine-tuning of the molecule's steric and electronic properties. This enables extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles.

Application Pathway cluster_apps Pharmacological Applications Start 3-(2-Methoxyphenyl)acrylaldehyde + Aromatic Ketones Reaction Claisen-Schmidt Condensation Start->Reaction Product Substituted Chalcone Library Reaction->Product App1 Anticancer Product->App1 App2 Anti-inflammatory Product->App2 App3 Antimicrobial Product->App3 App4 Antioxidant Product->App4

Caption: Pathway from starting materials to pharmacological applications.

Conclusion

3-(2-Methoxyphenyl)acrylaldehyde is a versatile and effective substrate for the synthesis of chalcones via the Claisen-Schmidt condensation. The reaction is characterized by its operational simplicity, high yields, and tolerance of a wide range of functional groups on the ketone partner. The resulting chalcone scaffolds are of immense importance in drug discovery, providing a robust platform for developing novel therapeutics. The detailed protocols and mechanistic insights provided herein serve as a practical guide for researchers aiming to leverage this powerful chemical transformation in their work.

References

  • Title: Improvements in and relating to aldol condensation Source: Google Patents URL
  • Source: Preprints.
  • Title: Green Crossed Aldol Condensation Reactions Using trans-Cinnamaldehyde Source: The Chemical Educator URL
  • Title: Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review Source: ResearchGate URL
  • Title: Synthesis by Aldol and Related Condensation Reactions Source: Science of Synthesis URL
  • Title: Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization Source: SciSpace URL
  • Title: Application Notes and Protocols for Aldol Condensation Reactions Involving 3-Acetylcoumarin and Aromatic Aldehydes in Drug Devel Source: Benchchem URL
  • Title: Application Notes: p-Methoxycinnamaldehyde as a Versatile Chemical Intermediate in Organic Synthesis Source: Benchchem URL
  • Title: Green Crossed Aldol Condensation Reactions Using trans-Cinnamaldehyde | Request PDF Source: ResearchGate URL
  • Title: New Synthesis of Chalcone Derivatives and Their Applications Source: Chemical Review and Letters URL
  • Title: Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure Source: PMC URL
  • Title: Chemistry and synthetic methodologies of chalcones and their derivatives: A review Source: Beni-Suef University Journal of Basic and Applied Sciences URL
  • Title: Aldol condensation Source: Wikipedia URL
  • Title: Application Notes and Protocols: Synthesis of Chalcones from 2-(2-Methoxyphenyl)
  • Title: Application Notes & Protocols: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation using 2 Source: Benchchem URL
  • Title: Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis Source: PMC URL
  • Title: Claisen-Schmidt condensation of 2-methoxy-aceto-phenone (compound 1)...
  • Title: Claisen–Schmidt condensation Source: Wikipedia URL
  • Title: The Aldol Condensation Source: Magritek URL
  • Title: Aldol Addition and Condensation Reactions Source: Master Organic Chemistry URL
  • Title: Aldol Condensation Reaction Source: Sigma-Aldrich URL
  • Title: The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones)

Sources

Application

Synthesis of Schiff Bases from 3-(2-Methoxyphenyl)acrylaldehyde: A Comprehensive Guide for Researchers

Introduction: The Versatility and Significance of Schiff Bases Schiff bases, or imines, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group, -C=N-).[1][2] Fir...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility and Significance of Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group, -C=N-).[1][2] First reported by Hugo Schiff in the 19th century, these compounds are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone.[3][4] Aromatic aldehydes, particularly those with effective conjugation systems, form stable Schiff bases.[3][5] The resulting imines are not merely synthetic curiosities; they are pivotal intermediates in organic synthesis and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][6] Their applications extend into materials science, where they are used as catalysts, polymer stabilizers, dyes, and pigments.[1][2][7]

This application note provides a detailed guide to the synthesis of Schiff bases derived from 3-(2-methoxyphenyl)acrylaldehyde, a derivative of cinnamaldehyde. Cinnamaldehyde and its derivatives are known for their biological activities, making their Schiff bases promising candidates for drug development and other biomedical applications.[3][8] We will delve into the underlying reaction mechanism, provide detailed experimental protocols, and discuss the essential characterization techniques.

Reaction Mechanism and Rationale

The formation of a Schiff base is a reversible, typically acid or base-catalyzed reaction involving the nucleophilic addition of a primary amine to the carbonyl group of an aldehyde, followed by the elimination of a water molecule.[5][9]

The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of 3-(2-methoxyphenyl)acrylaldehyde.

  • Formation of a Carbinolamine Intermediate: This initial attack results in the formation of an unstable tetrahedral intermediate called a carbinolamine.[5]

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, a step that can be facilitated by an acid or base catalyst.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated (under acidic conditions) to form a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable imine or Schiff base.[9]

The pH of the reaction is a critical parameter. A moderately acidic pH (around 5) is often optimal, as it is sufficient to protonate the hydroxyl group for elimination without excessively protonating the amine, which would render it non-nucleophilic.[9]

Reaction Mechanism: Schiff Base Formation

Schiff_Base_Formation Aldehyde 3-(2-Methoxyphenyl)acrylaldehyde (R-CHO) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + R'-NH2 (Nucleophilic Attack) Amine Primary Amine (R'-NH2) Amine->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ (Protonation) Schiff_Base Schiff Base (R-CH=N-R') Protonated_Carbinolamine->Schiff_Base - H2O (Dehydration) Water Water (H2O) Protonated_Carbinolamine->Water

Caption: General mechanism for Schiff base formation.

Experimental Protocols

This section outlines two common protocols for the synthesis of Schiff bases from 3-(2-methoxyphenyl)acrylaldehyde: a conventional reflux method and an eco-friendly, catalyst-free approach.

Protocol 1: Conventional Synthesis via Reflux

This method is a widely used and reliable procedure for synthesizing a variety of Schiff bases.

Materials:

  • 3-(2-Methoxyphenyl)acrylaldehyde

  • Substituted primary amine (e.g., aniline, 4-aminoantipyrine, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers and other standard laboratory glassware

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-(2-methoxyphenyl)acrylaldehyde (1 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve the desired primary amine (1 equivalent) in absolute ethanol.

  • Reaction Setup: Slowly add the ethanolic solution of the primary amine to the flask containing the aldehyde with continuous stirring.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (typically around 80°C) with constant stirring for 2-6 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Washing and Drying: Wash the collected solid with cold ethanol or diethyl ether to remove any unreacted starting materials.[4][10]

  • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the pure Schiff base.[10]

  • Drying: Dry the purified crystals in a vacuum oven or in open air.

Experimental Workflow: Conventional Synthesis

Conventional_Synthesis Start Start Dissolve Dissolve Reactants in Ethanol Start->Dissolve Mix Mix Solutions & Add Catalyst Dissolve->Mix Reflux Reflux for 2-6 hours Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Dry Dry Product Recrystallize->Dry End End Dry->End

Caption: Workflow for conventional Schiff base synthesis.

Protocol 2: Green Synthesis Approach

This method offers an environmentally friendly alternative by avoiding the use of harsh catalysts and solvents.

Materials:

  • 3-(2-Methoxyphenyl)acrylaldehyde

  • Substituted primary amine

  • Ethanol (optional, minimal amount)

  • Beakers

  • Magnetic stirrer

Procedure:

  • Reactant Mixing: In a beaker, dissolve 3-(2-methoxyphenyl)acrylaldehyde and the primary amine in an equimolar ratio in a small amount of ethanol, or mix them directly if they are liquids.

  • Stirring: Stir the mixture vigorously at room temperature for a specified period, which can range from one to several hours.[10]

  • Product Formation: The reaction often proceeds to completion at room temperature, leading to the formation of the Schiff base. In some cases, gentle warming may be required.

  • Isolation and Purification: If a solid product forms, it can be collected by filtration. If the product is an oil, it can be purified by column chromatography.

  • Washing and Drying: Wash the solid product with a suitable solvent and dry it as described in the conventional method.

Characterization of Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following techniques are commonly employed:

  • Melting Point Determination: A sharp and defined melting point is a good indicator of the purity of a crystalline compound.

  • Spectroscopic Techniques:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: The most crucial evidence for the formation of a Schiff base is the appearance of a strong absorption band in the region of 1650-1600 cm⁻¹, which is characteristic of the C=N (azomethine) stretching vibration.[11][12] The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine further confirms the reaction.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

      • ¹H NMR: The formation of the azomethine group is confirmed by the appearance of a characteristic singlet signal for the proton (-CH=N-) in the downfield region, typically between δ 8.0 and 10.0 ppm.[13][14]

      • ¹³C NMR: The carbon of the azomethine group (C=N) will show a signal in the range of δ 160-170 ppm.[10]

    • UV-Visible (UV-Vis) Spectroscopy: This technique can provide information about the electronic transitions within the conjugated system of the Schiff base.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound, which should correspond to the expected molecular formula of the Schiff base.

Tabulated Data for a Representative Schiff Base

The following table summarizes the expected characterization data for a representative Schiff base synthesized from 3-(2-methoxyphenyl)acrylaldehyde and 4-aminoantipyrine.[13]

PropertyData
Compound Name 4-[3-(2-Methoxyphenyl)allylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
Appearance Yellow crystals
Melting Point 175-176 °C
¹H NMR (CDCl₃, δ ppm) 9.57 (d, J = 9.0 Hz, 1H, -CH=N-), 7.6-6.9 (m, Ar-H), 3.14 (s, 3H, N-CH₃), 2.41 (s, 3H, C-CH₃)
FTIR (cm⁻¹) ~1640 (C=N stretch)

Applications and Future Perspectives

Schiff bases derived from 3-(2-methoxyphenyl)acrylaldehyde are of significant interest due to their potential biological activities. The presence of the methoxy group and the extended conjugation can influence their pharmacological properties. These compounds and their metal complexes are being investigated for various applications, including:

  • Anticancer Agents: Many Schiff bases have demonstrated potent anticancer activity against various cancer cell lines.[2][6]

  • Antibacterial and Antifungal Agents: The azomethine group is a key pharmacophore responsible for the antimicrobial properties of these compounds.

  • Antioxidant Activity: The phenolic and other functional groups present in the Schiff base structure can contribute to their antioxidant potential.

  • Corrosion Inhibitors: Schiff bases can form protective films on metal surfaces, making them effective corrosion inhibitors.[3]

  • Catalysis: Metal complexes of Schiff bases are widely used as catalysts in various organic transformations.[8]

The continued exploration of new Schiff bases derived from 3-(2-methoxyphenyl)acrylaldehyde and a diverse range of primary amines holds great promise for the discovery of novel therapeutic agents and advanced materials.

References

  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. Available at: [Link]

  • Cinnamaldehyde Schiff Base Derivatives: A Short Review. ResearchGate. Available at: [Link]

  • STUDY OF SCHIFF BASE COMPOUNDS AND ITS DERIVATIVES. Anveshana's International Journal of Research in Pharmacy and Life Sciences. Available at: [Link]

  • Schiff Bases and their Copper(II) Complexes Derived from Cinnamaldehyde and Different Hydrazides. Bendola Publishing. Available at: [Link]

  • Green Synthesis of Chitosan and Cinnamaldehyde Schiff Base and it's Diversified Biological Application. International Journal of Innovative Science and Research Technology. Available at: [Link]

  • General reaction for the synthesis of Schiff bases 3a-h. ResearchGate. Available at: [Link]

  • Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Aniline and Its. International Journal of Scientific & Technology Research. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal. Available at: [Link]

  • Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][5][6]dioxol-5-yl) Acrylic Acid. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Polymer-Based Schiff Bases and Their Applications. IntechOpen. Available at: [Link]

  • Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica. Available at: [Link]

  • Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and characterization of schiff base of 3-[(2-Hydroxy. Neliti. Available at: https://www.neliti.com/publications/332152/synthesis-and-characterization-of-schiff-base-of-3-2-hydroxy-phenylimino-meth
  • synthesis and characterization of schiff base and its transition metal complexes derived from 3-ethoxysalicylaldehyde and p-toluidine. Rasayan Journal of Chemistry. Available at: [Link]

  • Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. Molecules. Available at: [Link]

  • Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde. Scientific Reports. Available at: [Link]

  • Chemical Synthesis, Characterization, and Computational Investigation of Two Schiff Bases Derived From 3-(2-Hydroxyphenyl)-4-Amino-4H-1,2,4-Triazole-5- Thiol and their Corresponding Oxovanadium(IV) Complexes. ResearchGate. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for the Purification of Synthesized 3-(2-Methoxyphenyl)acrylaldehyde

Introduction: The Importance of Purity for 3-(2-Methoxyphenyl)acrylaldehyde 3-(2-Methoxyphenyl)acrylaldehyde, also known as 2-methoxycinnamaldehyde, is an α,β-unsaturated aldehyde of significant interest in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Importance of Purity for 3-(2-Methoxyphenyl)acrylaldehyde

3-(2-Methoxyphenyl)acrylaldehyde, also known as 2-methoxycinnamaldehyde, is an α,β-unsaturated aldehyde of significant interest in medicinal chemistry and drug development.[1] As a derivative of cinnamaldehyde, it serves as a valuable scaffold for synthesizing novel compounds with potential therapeutic applications, including anti-inflammatory and anti-cancer activities.[1][2] Its biological activity is intrinsically linked to its molecular structure and purity.

The most common synthetic route to this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between 2-methoxybenzaldehyde and acetaldehyde or acetone.[3][4] While effective, this reaction can yield a variety of impurities, including unreacted starting materials, self-condensation byproducts, and over-oxidation products (e.g., carboxylic acids). Therefore, robust purification is not merely a procedural step but a critical determinant of experimental success and data validity.

This guide provides detailed, field-proven protocols for purifying crude 3-(2-Methoxyphenyl)acrylaldehyde, ensuring researchers can obtain a final product of high purity suitable for the most sensitive downstream applications. We will explore the causality behind experimental choices, offering insights into why specific techniques are chosen and how to troubleshoot common challenges.

Physicochemical Properties & Essential Safety Precautions

Before beginning any purification protocol, it is crucial to be familiar with the physical properties and safety requirements for 3-(2-Methoxyphenyl)acrylaldehyde.

Table 1: Physicochemical Data

Property Value Source(s)
CAS Number 1504-74-1 (trans isomer) [5][6]
Molecular Formula C₁₀H₁₀O₂ [5][7]
Molecular Weight 162.19 g/mol [5][7]
Appearance Pale yellow solid or viscous liquid [8]
Melting Point 45 - 46 °C [6]
Boiling Point 160-161 °C at 12 torr [6]

| Solubility | Soluble in ethanol, ether, chloroform; slightly soluble in water |[8] |

Safety & Handling:

3-(2-Methoxyphenyl)acrylaldehyde and its related compounds should be handled with care.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[10][12]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[9][11] Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] For long-term stability, storage at +4°C or in a freezer (-20°C) is recommended.[5][13]

Pre-Purification Overview: Synthesis and Impurity Profile

Understanding the origin of the crude product is key to selecting the optimal purification strategy. The Claisen-Schmidt condensation between 2-methoxybenzaldehyde and an enolizable carbonyl compound like acetaldehyde is a common source.

Common Impurities Include:

  • Unreacted 2-methoxybenzaldehyde: The aromatic starting material.

  • Carboxylic Acid: Oxidation of the aldehyde product to 2-methoxycinnamic acid, especially upon exposure to air.

  • Self-Condensation Products: Byproducts from the reaction of acetaldehyde with itself.

  • Polymeric Materials: Aldehydes can be prone to polymerization, especially under basic conditions.

The following workflow illustrates the general path from synthesis to a highly pure final product.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start 2-Methoxybenzaldehyde + Acetaldehyde reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) start->reaction quench Reaction Quench & Work-up reaction->quench crude Crude Product (Solid/Oil) quench->crude method_choice Select Purification Method crude->method_choice recryst Protocol 1: Recrystallization method_choice->recryst High Yield Crystalline Solid chrom Protocol 2: Column Chromatography method_choice->chrom Complex Mixture Oily Product bisulfite Protocol 3: Bisulfite Adduct method_choice->bisulfite High Acid Impurity pure Purified 3-(2-Methoxyphenyl)acrylaldehyde recryst->pure chrom->pure bisulfite->pure qc Purity Assessment (TLC, NMR, MP) pure->qc

Caption: General workflow from synthesis to purification and analysis.

Detailed Purification Protocols

Protocol 1: Recrystallization

Principle: This is the most effective method for crystalline solids with moderate purity. It leverages the difference in solubility between the target compound and impurities in a given solvent at varying temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain in solution upon cooling.

Expert Insight: For 3-(2-Methoxyphenyl)acrylaldehyde, an ethanol/water solvent system is often ideal. The compound dissolves readily in hot ethanol, and the slow addition of water (an anti-solvent) reduces its solubility, promoting the formation of well-defined crystals.

Experimental Protocol:

  • Dissolution: Place the crude product (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal volume of hot 95% ethanol while stirring and heating gently (e.g., in a water bath) until the solid is fully dissolved. Avoid adding excessive solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source. Slowly add deionized water dropwise to the hot solution until a persistent cloudiness appears. Add a few drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water (e.g., 50:50 mixture) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Determine the yield and assess purity via melting point analysis and NMR.

Table 2: Recrystallization Troubleshooting

Issue Probable Cause Solution
Product does not crystallize Too much solvent was added; solution is not saturated. Reheat the solution and evaporate some of the solvent. Try scratching the inside of the flask with a glass rod to induce nucleation.
Product "oils out" The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. Reheat the solution to dissolve the oil, add slightly more solvent (ethanol), and allow it to cool more slowly.

| Low Recovery Yield | Product is too soluble in the cold solvent mixture; premature crystallization during hot filtration. | Decrease the proportion of ethanol in the wash solvent. Ensure the filtration apparatus is pre-heated before hot filtration. |

Protocol 2: Flash Column Chromatography

Principle: This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent). Polar compounds adhere more strongly to the polar silica gel and elute later, while non-polar compounds travel down the column faster.

Expert Insight: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze side reactions like acetal formation (if using alcohol solvents) or decomposition.[14] To mitigate this, the silica gel can be neutralized by adding ~1% triethylamine (NEt₃) to the eluent system. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, often provides the best separation.

G prep 1. Prepare Slurry (Silica Gel + Hexane) pack 2. Pack Column prep->pack load 3. Load Sample (Adsorbed onto Silica) pack->load elute_np 4. Elute (Low Polarity) 95:5 Hexane:EtOAc load->elute_np elute_p 5. Increase Polarity (Gradient) 90:10 -> 85:15 Hexane:EtOAc elute_np->elute_p collect 6. Collect Fractions elute_p->collect tlc 7. Analyze via TLC collect->tlc combine 8. Combine Pure Fractions & Evaporate Solvent tlc->combine product Pure Product combine->product

Caption: Workflow for column chromatography purification.

Experimental Protocol:

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine a suitable solvent system. A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc). Aim for an Rf value of ~0.3 for the target compound.[14]

  • Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). The non-polar impurities will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:EtOAc) to elute the 3-(2-Methoxyphenyl)acrylaldehyde.

  • Fraction Collection: Collect fractions continuously and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Table 3: Column Chromatography Troubleshooting

Issue Probable Cause Solution
Poor Separation / Overlapping Spots Inappropriate solvent system. Re-optimize the eluent system using TLC. A shallower polarity gradient may be required.
Compound "streaking" on TLC/Column Compound is too polar for the chosen eluent; potential decomposition on silica. Increase the eluent polarity. Add 0.5-1% triethylamine to the eluent to neutralize the silica. Consider using neutral alumina as the stationary phase.[14]

| Product does not elute | Eluent is not polar enough. | Significantly increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |

Protocol 3: Purification via Bisulfite Adduct Formation

Principle: This is a classic and highly selective chemical method for purifying aldehydes. Aldehydes react reversibly with sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) to form a solid, water-soluble adduct.[15] Most organic impurities (alcohols, esters, unreacted benzaldehydes without significant water solubility) do not react and can be washed away with an organic solvent. The pure aldehyde is then regenerated by treating the adduct with a mild base (e.g., NaHCO₃) or acid.

Expert Insight: This method is particularly powerful for removing the corresponding carboxylic acid impurity, which is a common byproduct of aldehyde synthesis. It is an excellent choice when chromatography is difficult or when the starting material is heavily contaminated.

Experimental Protocol:

  • Adduct Formation: Dissolve the crude aldehyde in a minimal amount of ethanol. In a separate flask, prepare a saturated aqueous solution of sodium metabisulfite. Add the bisulfite solution to the aldehyde solution with vigorous stirring. A white precipitate of the adduct should form. Continue stirring for 1-2 hours to ensure complete reaction.[15]

  • Impurity Removal: Filter the solid adduct and wash it thoroughly with ethanol, followed by diethyl ether, to remove any trapped organic impurities.[15]

  • Aldehyde Regeneration: Transfer the washed adduct to a clean flask. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring. The adduct will decompose, regenerating the aldehyde and releasing SO₂ gas (perform in a fume hood).

  • Isolation: The pure aldehyde will separate as an oil or solid. Extract the mixture several times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Final Work-up: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the highly purified 3-(2-Methoxyphenyl)acrylaldehyde.

Post-Purification Analysis and Quality Control

Confirming the purity of the final product is a mandatory step.

Table 4: Recommended QC Analyses

Technique Purpose Expected Result for High-Purity Product
Thin-Layer Chromatography (TLC) Rapid purity check A single, well-defined spot.
Melting Point Assess purity and identity A sharp melting range consistent with the literature value (45-46 °C).[6] Impurities typically broaden and depress the melting range.
¹H NMR Spectroscopy Structural confirmation and purity assessment Spectrum consistent with the structure of 3-(2-Methoxyphenyl)acrylaldehyde; absence of signals from starting materials or major byproducts.[7]

| HPLC | Quantitative purity analysis | A single major peak, allowing for purity calculation (e.g., >98%).[7][16] |

Summary and Method Selection Guide

The choice of purification protocol depends on the scale of the synthesis, the nature of the crude product (solid vs. oil), and the primary impurities.

Table 5: Comparison of Purification Methods

Feature Recrystallization Column Chromatography Bisulfite Adduct Formation
Best For Crystalline solids with moderate purity (>85%) Oily products or complex mixtures with similar polarities Crude products with significant non-aldehydic or acidic impurities
Scale Excellent for both small and large scale Best for small to medium scale (<20 g) Versatile, effective at various scales
Selectivity Good Very High Excellent for aldehydes vs. non-aldehydes
Time Moderate High (can be time-consuming) Moderate
Solvent Usage Low to Moderate High Moderate

| Yield | Can be very high, but losses are possible in mother liquor | Generally lower yields due to handling losses and streaking | High, but involves multiple steps |

By understanding the principles behind each of these robust protocols, researchers can confidently purify synthesized 3-(2-Methoxyphenyl)acrylaldehyde to the high standard required for drug discovery and development.

References

  • BouzBouz, S., & Cossy, J. (2011). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. Chemistry Central Journal, 5, 26.
  • Lo, Y. C., et al. (2006). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 16(10), 2759-2762.
  • University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Holmquist, L., & Lewin, M. (1991). Separation of glutaraldehyde and some of its aldol condensation products by hydroxyl-aldehyde group affinity chromatography. Journal of Biochemical and Biophysical Methods, 22(4), 321-329.
  • Angene Chemical. (2025). Safety Data Sheet - 3-(2-Methoxyphenyl)acrylic acid. Retrieved from [Link]

  • Azzahra, F. M., et al. (2022). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Jurnal Kimia Valensi, 8(1), 133-145.
  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]

  • Google Patents. (n.d.). US6723883B1 - Continuous method for production of cinnamaldehyde and dihydrocinnamaldehyde derivatives.
  • Gualandi, A., et al. (2014). Synthesis of α,β-Unsaturated Aldehydes Based on a One-Pot Phase-Switch Dehydrogenative Cross-Coupling of Primary Alcohols. Organic Letters, 16(10), 2744-2747.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Garcı́a, M. A., et al. (2004). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Lead Sciences. (n.d.). (E)-3-(2-Methoxyphenyl)acrylaldehyde. Retrieved from [Link]

  • Reddit. (2015). Purifying aldehydes?. Retrieved from [Link]

  • AlNeyadi, S. S., et al. (2019). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Journal of Chemistry, 2019, 9354141.
  • Li, H., et al. (2020). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition, 8(1), 543-549.
  • Wikipedia. (n.d.). Cinnamaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US3725208A - Process for purification of acrylic acid from aldehydes by distillation with a reagent.
  • de la Cruz, R., et al. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. The Journal of Organic Chemistry, 76(20), 8374-8382.
  • Rovis, T. (n.d.). Supporting Information for Transfer Hydrogenations catalyzed by Streptavidin-hosted Secondary Amine Organocatalyst. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: 3-(2-Methoxyphenyl)acrylaldehyde in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Therapeutic Potential of a Natural Scaffold 3-(2-Methoxyphenyl)acrylaldehyde, a naturally occurring compound also know...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Natural Scaffold

3-(2-Methoxyphenyl)acrylaldehyde, a naturally occurring compound also known as 2-methoxycinnamaldehyde (2-MCA), is a significant bioactive molecule isolated from plants of the Cinnamomum genus, such as Cinnamomum cassia and Cinnamomum verum.[1][2] Traditionally, these plants have been utilized in herbal medicine for a wide range of ailments.[3] Modern scientific investigation has identified 2-MCA as a key constituent responsible for many of these therapeutic effects, positioning it as a promising lead compound in contemporary drug discovery. Its unique chemical structure, featuring a methoxy-substituted phenyl ring conjugated to an acrylaldehyde moiety, underpins its diverse pharmacological activities.

This document serves as a comprehensive technical guide for researchers exploring the applications of 3-(2-Methoxyphenyl)acrylaldehyde in drug discovery. We will delve into its primary therapeutic applications, focusing on its anticancer and anti-inflammatory properties, and provide detailed, field-proven protocols for its investigation.

Part 1: Anticancer Applications - A Multi-Faceted Approach to Targeting Malignancy

The most extensively documented application of 3-(2-Methoxyphenyl)acrylaldehyde in drug discovery is its potent anticancer activity. It has demonstrated efficacy against a broad spectrum of cancer cell lines, including colorectal adenocarcinoma, hepatocellular carcinoma, lung adenocarcinoma, and T-lymphoblastic leukemia.[1][3] The anticancer effects of 2-MCA are not attributed to a single mechanism but rather to a concerted attack on multiple critical cellular pathways involved in cancer progression.

Mechanism of Action: A Trifecta of Anticancer Activity

The antitumor properties of 2-MCA are primarily driven by three interconnected mechanisms: induction of apoptosis, inhibition of topoisomerase enzymes, and suppression of the NF-κB signaling pathway.[2][4]

Signaling Pathway: 2-MCA Induced Apoptosis

G MCA 3-(2-Methoxyphenyl)acrylaldehyde Mito Mitochondrial Dysfunction (Loss of ΔΨm) MCA->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: 2-MCA induces apoptosis via the intrinsic pathway.

Experimental Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 2-MCA in a cancer cell line of interest.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 3-(2-Methoxyphenyl)acrylaldehyde (≥98% purity)

  • Cancer cell line (e.g., COLO 205, SK-Hep-1, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of 2-MCA in DMSO. Further dilute the stock solution in complete medium to achieve a range of final concentrations (e.g., 0, 10, 20, 40, 80, 160 µM). The final DMSO concentration should not exceed 0.5%.

  • Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared 2-MCA dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the 2-MCA concentration to determine the IC50 value.

Cell Line IC50 (µM) after 48h Reference
NCI-H52012.11[2]
SK-Hep-125.72[5]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells C Treat Cells A->C B Prepare 2-MCA Dilutions B->C D Incubate (24-72h) C->D E Add MTT D->E F Solubilize Formazan E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining the IC50 of 2-MCA.

Part 2: Anti-inflammatory Applications - Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. 3-(2-Methoxyphenyl)acrylaldehyde has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[6]

Mechanism of Action: Targeting the Master Regulator of Inflammation

NF-κB is a transcription factor that plays a central role in regulating the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, it translocates to the nucleus and activates the transcription of genes encoding inflammatory mediators such as cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2). 2-MCA has been shown to inhibit the transcriptional activity of NF-κB, thereby reducing the production of these pro-inflammatory molecules.[3][6]

Experimental Protocol 2: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol assesses the anti-inflammatory effect of 2-MCA by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle: The Griess test is a colorimetric assay that measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • 3-(2-Methoxyphenyl)acrylaldehyde

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of 2-MCA for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add 50 µL of supernatant to a new 96-well plate. Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in each sample.

Part 3: In Vivo Evaluation of 3-(2-Methoxyphenyl)acrylaldehyde

The anticancer efficacy of 2-MCA has also been validated in vivo using xenograft mouse models.[3][4]

Experimental Protocol 3: Xenograft Tumor Model in Nude Mice

This protocol provides a general framework for evaluating the in vivo antitumor activity of 2-MCA.

Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Materials:

  • Athymic nude mice (e.g., BALB/c nude)

  • Cancer cell line of interest

  • Matrigel

  • 3-(2-Methoxyphenyl)acrylaldehyde

  • Vehicle solution (e.g., corn oil)

  • Calipers

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

  • Tumor Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer 2-MCA (e.g., 10 or 20 mg/kg/day) or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection).[3]

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.

  • Data Analysis: Compare the tumor volumes between the treated and control groups. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

Conclusion: A Promising Candidate for Further Development

3-(2-Methoxyphenyl)acrylaldehyde is a compelling natural product with well-documented anticancer and anti-inflammatory activities. Its multi-target mechanism of action makes it an attractive candidate for the development of novel therapeutics. The protocols provided in this guide offer a starting point for researchers to further explore and validate the therapeutic potential of this promising compound.

References

  • Chang, H. Y., et al. (2016). Cinnamomum verum component 2-methoxycinnamaldehyde: a novel antiproliferative drug inducing cell death through targeting both topoisomerase I and II in human colorectal adenocarcinoma COLO 205 cells. OncoTargets and therapy, 9, 3377. Available at: [Link]

  • Chuang, L. Y., et al. (2012). Discovery of a novel anticancer agent with both anti-topoisomerase I and II activities in hepatocellular carcinoma SK-Hep-1 cells in vitro and in vivo: Cinnamomum verum component 2-methoxycinnamaldehyde. Journal of medicinal food, 15(12), 1085-1096. Available at: [Link]

  • Yang, C. W., et al. (2016). Cinnamomum verum Component 2-Methoxycinnamaldehyde: A Novel Anticancer Agent with Both Anti-Topoisomerase I and II Activities in Human Lung Adenocarcinoma A549 Cells In Vitro and In Vivo. Phytotherapy research, 30(2), 331-340. Available at: [Link]

  • Zhang, L., et al. (2024). Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). Oncology Letters, 28(2), 1-1. Available at: [Link]

  • Li, Y., et al. (2023). The role and mechanism of cinnamaldehyde in cancer. Frontiers in Pharmacology, 14, 1221533. Available at: [Link]

  • Huang, L. J., et al. (2006). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 16(10), 2742-2747. Available at: [Link]

  • Lead Sciences. (n.d.). (E)-3-(2-Methoxyphenyl)acrylaldehyde. Retrieved from [Link]

  • Hosseini, A., et al. (2017). Protective effects of 2-methoxycinnamaldehyde an active ingredients of Cinnamomum cassia on warm hepatic ischemia reperfusion injury in rat model. Iranian journal of basic medical sciences, 20(7), 781. Available at: [Link]

  • Chen, C. Y., et al. (2024). 2′-Hydroxycinnamaldehyde, a Natural Product from Cinnamon, Alleviates Ischemia/Reperfusion-Induced Microvascular Dysfunction and Oxidative Damage in Rats by Upregulating Cytosolic BAG3 and Nrf2/HO-1. International Journal of Molecular Sciences, 25(23), 14948. Available at: [Link]

  • The Good Scents Company. (n.d.). (E)-2-methoxycinnamaldehyde. Retrieved from [Link]

  • Tang, J., et al. (2011). (R)-2-(2-Methoxyphenyl)-2,5-dihydrothiophene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. Available at: [Link]

  • Chen, Y. H., et al. (2023). Evaluating the Anti-Melanoma Effects and Toxicity of Cinnamaldehyde Analogues. International Journal of Molecular Sciences, 24(21), 15776. Available at: [Link]

  • Hoffmann, O. I., et al. (2016). Evaluation of assays for drug efficacy in a three-dimensional model of the lung. Journal of Cancer Research and Clinical Oncology, 142(9), 1955-1966. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Retrieved from [Link]

  • Bauch, C. (2018). In Vitro Skin Sensitization – the 2 out of 3 Approach. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis Pathway and Applications of 3-(2-Methoxyphenyl)propionic Acid for Chemical Manufacturers. Retrieved from [Link]

Sources

Method

Application Note: Antimicrobial Evaluation and Mechanistic Profiling of 3-(2-Methoxyphenyl)acrylaldehyde

Executive Summary 3-(2-Methoxyphenyl)acrylaldehyde, commonly referred to as 2-methoxycinnamaldehyde (MCA) or o-methoxycinnamaldehyde, is a highly bioactive α,β-unsaturated aldehyde isolated from Cinnamomum species[1]. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Methoxyphenyl)acrylaldehyde, commonly referred to as 2-methoxycinnamaldehyde (MCA) or o-methoxycinnamaldehyde, is a highly bioactive α,β-unsaturated aldehyde isolated from Cinnamomum species[1]. As the landscape of antimicrobial resistance expands—particularly concerning opportunistic pathogens like Methicillin-resistant Staphylococcus epidermidis (MRSE) and multidrug-resistant Escherichia coli—MCA has emerged as a potent, broad-spectrum antimicrobial and antifungal agent[1],[2].

This application note provides drug development professionals and microbiologists with a comprehensive, self-validating framework for assaying MCA. Rather than simply outlining steps, this guide dissects the causality behind the experimental design, ensuring that every protocol yields high-fidelity, reproducible data grounded in the compound's unique mechanism of action.

Mechanistic Rationale: The Dual-Action Efficacy of MCA

To design accurate assays, one must first understand how MCA exerts its antimicrobial effects. Metabolomic and electron microscopy studies reveal a dual-action mechanism:

  • Metabolic Shift & Oxidative Stress : MCA upregulates metabolic flux through the Tricarboxylic Acid (TCA) cycle and the Pentose Phosphate Pathway (PPP)[1]. This hyper-metabolic state forces an overproduction of Reactive Oxygen Species (ROS), leading to severe intracellular oxidative stress.

  • Membrane Perturbation : The lipophilic nature of the methoxy-substituted aromatic ring allows MCA to penetrate the outer cellular layers, eliciting a gross perturbation of the lipidic fraction of plasma membranes[2]. This causes morphological degradation and the subsequent leakage of vital intracellular contents (DNA and RNA)[1].

Mechanism MCA 3-(2-Methoxyphenyl)acrylaldehyde Membrane Membrane Perturbation MCA->Membrane Direct Contact Metabolism TCA & PPP Flux Upregulation MCA->Metabolism Metabolic Shift Damage Cell Wall & Lipid Damage Membrane->Damage ROS ROS Accumulation Metabolism->ROS Oxidative Stress ROS->Damage Leakage Intracellular Leakage (DNA/RNA) Damage->Leakage Death Pathogen Eradication Leakage->Death

Fig 1. Mechanistic pathway of MCA-induced antimicrobial activity via ROS and membrane disruption.

Quantitative Baselines: Efficacy Spectrum

Before initiating empirical testing, researchers should benchmark their assays against established Minimum Inhibitory Concentration (MIC) values. MCA exhibits highly specific dose-dependent responses across different microbial classes[1],[3],[2].

Target OrganismSusceptibility Profile (MIC / Effective Conc.)Primary Phenotypic Effect
Microsporum canis 3.12 – 6.25 µg/mLSevere dermatophyte growth inhibition
Aspergillus flavus 100 µg/mLGrowth arrest; >90% Aflatoxin B1 inhibition at 6.25 µg/mL
Aspergillus ochraceus 200 µg/mLComplete fungal growth inhibition
MRSE Broad-spectrum efficacyProliferation arrest, biofilm disruption, DNA/RNA leakage
Escherichia coli Strain-dependentOuter membrane lipidic perturbation

Validated Experimental Workflows

To capture the multifaceted effects of MCA, a multi-parametric workflow is required. The following protocols are engineered as self-validating systems —incorporating internal controls that verify not just if the cells died, but why they died.

Workflow Prep Inoculum Standardization Treat MCA Serial Dilution Prep->Treat MIC Broth Microdilution (Viability) Treat->MIC ROS ROS Assay (DCFDA) Treat->ROS Biofilm Biofilm Assay (Crystal Violet) Treat->Biofilm Analysis Multi-parametric Data Synthesis MIC->Analysis ROS->Analysis Biofilm->Analysis

Fig 2. Self-validating experimental workflow for evaluating MCA antimicrobial efficacy.

Protocol A: High-Fidelity Broth Microdilution (MIC Determination)

Objective: Establish the baseline bacteriostatic/bactericidal concentration of MCA. Causality & Design Choice: Because MCA is an aldehyde with lipophilic properties, it requires a solvent (DMSO) for aqueous bioavailability. A vehicle control is mandatory to ensure the observed toxicity is driven by MCA's membrane perturbation, not solvent shock. Furthermore, relying solely on Optical Density (OD) can be misleading due to cellular debris; thus, a metabolic indicator (Resazurin) is integrated to self-validate true cell death.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target strain (e.g., MRSE) in Mueller-Hinton Broth (MHB) to the exponential log phase. Standardize the suspension to 5×105 CFU/mL.

  • Compound Preparation: Dissolve MCA in 100% DMSO to create a master stock. Perform 2-fold serial dilutions in MHB in a 96-well plate. Critical: Ensure the final DMSO concentration in all wells never exceeds 1% (v/v).

  • Inoculation & Incubation: Add 50 µL of the standardized inoculum to 50 µL of the MCA dilutions. Include a positive growth control (MHB + bacteria + 1% DMSO) and a negative sterility control (MHB only). Incubate at 37°C for 18–24 hours.

  • Primary Readout (Turbidity): Measure absorbance at OD600 using a microplate reader.

  • Secondary Validation (Viability): Add 10 µL of 0.015% Resazurin (Alamar Blue) to all wells. Incubate for an additional 2 hours. A color shift from blue (oxidized) to pink (reduced) indicates active metabolism. The lowest concentration remaining blue is the definitive MIC.

Protocol B: Intracellular ROS Quantification Assay

Objective: Validate the metabolic shift and oxidative stress mechanism induced by MCA. Causality & Design Choice: MCA forces an upregulation in the TCA cycle and PPP, resulting in elevated ROS[1]. To prove that ROS accumulation is the cause of cell death and not merely a byproduct, this protocol incorporates an antioxidant rescue control (N-acetylcysteine, NAC). If NAC restores viability, it validates the ROS-driven mechanism.

Step-by-Step Methodology:

  • Cell Preparation: Harvest bacterial cells at the mid-log phase, wash twice with PBS, and resuspend to 1×107 CFU/mL.

  • Probe Loading: Incubate the cells with 10 µM H2DCFDA (a cell-permeant fluorogenic probe) in the dark for 30 minutes at 37°C. Rationale: Intracellular esterases cleave the probe, trapping it inside. Subsequent oxidation by ROS yields highly fluorescent DCF.

  • Treatment & Rescue: Wash the cells to remove excess probe. Seed into a black 96-well plate. Treat with:

    • Group 1: Untreated Control.

    • Group 2: MCA at 1x MIC.

    • Group 3: MCA at 1x MIC + 5 mM NAC (Rescue Control).

    • Group 4: 1 mM H2​O2​ (Positive Control).

  • Kinetic Measurement: Measure fluorescence immediately (Ex/Em: 485/535 nm) and continuously every 15 minutes for 2 hours. Calculate the relative fluorescence units (RFU) normalized to the untreated control.

Protocol C: Biofilm Inhibition and Disruption Assay

Objective: Assess MCA's ability to inhibit the pathogenic potential of biofilm-forming strains. Causality & Design Choice: Pathogens like MRSE utilize biofilms as a physical barrier against antimicrobials. MCA's ability to perturb lipidic fractions makes it an excellent candidate for biofilm disruption[1],[2]. Crystal Violet (CV) staining is used here because it binds to negatively charged surface molecules and extracellular polymeric substances (EPS) in the biofilm matrix.

Step-by-Step Methodology:

  • Biofilm Initiation: Dilute an overnight culture 1:100 in Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote robust biofilm formation).

  • Treatment: Aliquot 100 µL of the suspension into a flat-bottom 96-well polystyrene plate. Add 100 µL of MCA at sub-MIC concentrations (e.g., 0.25x, 0.5x MIC) to assess inhibition without outright killing the planktonic cells. Incubate statically at 37°C for 24 hours.

  • Washing: Carefully aspirate the media. Wash the wells gently three times with sterile PBS to remove non-adherent (planktonic) cells. Critical: Dispense PBS against the well walls to avoid shearing the delicate biofilm.

  • Fixation & Staining: Heat-fix the plate at 60°C for 60 minutes. Add 150 µL of 0.1% (w/v) Crystal Violet solution to each well for 15 minutes.

  • Solubilization & Quantification: Wash away unbound dye with distilled water. To ensure accurate quantification, solubilize the bound CV by adding 150 µL of 33% glacial acetic acid. Rationale: Acetic acid completely extracts the dye from the EPS matrix, preventing under-reporting of biofilm mass. Read absorbance at OD590.

References

  • Metabolomics-Driven Exploration of the Antibacterial Activity and Mechanism of 2-Methoxycinnamaldehyde Source: Frontiers in Microbiology URL:[Link]

  • Isolation, purification, and antibiotic activity of o-methoxycinnamaldehyde from cinnamon Source: Applied and Environmental Microbiology URL:[Link]

  • In vitro and in vivo antimicrobial activity of cinnamaldehyde and derivatives towards the intestinal bacteria of the weaned piglet Source: Taylor & Francis / Journal of Applied Animal Research URL:[Link]

Sources

Application

Application Note: Advanced Catalytic Strategies for the Efficient Synthesis of 3-(2-Methoxyphenyl)acrylaldehyde

Chemical Biology & Industrial Relevance 3-(2-Methoxyphenyl)acrylaldehyde, widely known as 2-methoxycinnamaldehyde, is a high-value α,β-unsaturated aromatic aldehyde. Structurally characterized by an ortho-methoxy substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Biology & Industrial Relevance

3-(2-Methoxyphenyl)acrylaldehyde, widely known as 2-methoxycinnamaldehyde, is a high-value α,β-unsaturated aromatic aldehyde. Structurally characterized by an ortho-methoxy substitution on the cinnamaldehyde scaffold, it serves as a critical intermediate in drug development. Notably, it exhibits potent inhibitory effects on NF-κB transcriptional activity, making it a valuable compound for anti-inflammatory and oncological research 1. Furthermore, its unique aromatic profile makes it a sought-after component in the fragrance and flavor industries.

Mechanistic Challenges in Claisen-Schmidt Condensations

The conventional synthetic route for 2-methoxycinnamaldehyde relies on a Claisen-Schmidt cross-aldol condensation between 2-methoxybenzaldehyde (o-anisaldehyde) and acetaldehyde 2. However, this reaction is notoriously plagued by severe chemoselectivity issues.

Acetaldehyde possesses highly acidic α-hydrogens and an unhindered, highly electrophilic carbonyl carbon. In standard basic media (e.g., aqueous NaOH), acetaldehyde rapidly undergoes self-condensation and subsequent polymerization, drastically reducing the yield of the desired cross-aldol product. To achieve efficient synthesis, the catalytic system must selectively activate acetaldehyde as a nucleophile while strictly directing its attack toward the o-anisaldehyde electrophile.

Pathway Anisaldehyde 2-Methoxybenzaldehyde (Electrophile) CrossAldol Cross-Aldol Intermediate (β-hydroxy aldehyde) Anisaldehyde->CrossAldol Nucleophilic Attack Acetaldehyde Acetaldehyde (Nucleophile Precursor) Enolate Acetaldehyde Enolate / Enamine (Active Nucleophile) Acetaldehyde->Enolate Base / Amine Catalyst SelfCondensation Self-Condensation Products (Polymerization) Enolate->SelfCondensation Excess Acetaldehyde (Undesired) Enolate->CrossAldol Target 3-(2-Methoxyphenyl)acrylaldehyde (Target Product) CrossAldol->Target Dehydration (-H2O)

Mechanistic pathway of 2-methoxycinnamaldehyde synthesis highlighting chemoselectivity.

Advanced Catalytic Systems

Phase-Transfer Catalysis (PTC) with Alkali Base

To suppress acetaldehyde self-condensation, modern protocols utilize a biphasic reaction system mediated by a phase-transfer catalyst (PTC) such as benzyltriethylammonium chloride (TEBA). TEBA facilitates the transport of hydroxide ions from the aqueous KOH phase into the organic phase. By strictly controlling the addition rate of acetaldehyde, its steady-state concentration in the organic phase remains exceptionally low. Consequently, the transiently formed acetaldehyde enolate is statistically forced to collide with the highly concentrated 2-methoxybenzaldehyde rather than another acetaldehyde molecule. This method has been rigorously optimized using Box-Behnken response surface methodology to maximize yield 3.

Synergistic Organocatalysis: Amine and Protonic Acid

An alternative approach utilizes synergistic organocatalysis—combining a secondary amine (e.g., piperidine) with a protonic acid. The amine condenses with acetaldehyde to form a reactive enamine intermediate. This enamine is more nucleophilic than a neutral enol but less aggressively reactive than a bare enolate, providing exquisite kinetic control. Simultaneously, the protonic acid co-catalyst lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the o-anisaldehyde via hydrogen bonding, directing the enamine attack exclusively to the aromatic aldehyde 4.

Quantitative Performance Analysis

The table below summarizes the comparative efficiency of different catalytic systems for this specific synthesis.

Catalytic SystemCatalyst / Co-CatalystBase / AcidReaction TimeYield (%)Key Mechanistic Advantage
Phase-Transfer Catalysis (PTC) TEBA (4 mg)KOH (40 mg)2 hours49.60%Suppresses self-condensation via biphasic spatial control and slow addition.
Synergistic Organocatalysis Secondary Amine (e.g., Piperidine)Protonic Acid4–6 hours>60%High chemoselectivity via stable enamine intermediate formation.
Uncatalyzed / Bulk Base NoneNaOH (Aqueous)1–2 hours<20%Poor selectivity; results in extensive polymerization of acetaldehyde.

Validated Experimental Protocols

Protocol A: PTC-Mediated Synthesis (Box-Behnken Optimized)

This protocol is a self-validating system designed to maximize the cross-aldol yield while minimizing side reactions. The parameters are statistically optimized 3.

Step-by-Step Methodology:

  • Preparation of the Electrophile Phase: In a 50 mL round-bottom flask, dissolve 0.5 g (3.67 mmol) of 2-methoxybenzaldehyde in 5 mL of a suitable organic solvent (e.g., dichloromethane). Add exactly 4 mg of benzyltriethylammonium chloride (TEBA).

    • Causality: The 4 mg TEBA dosage represents the statistically optimized threshold where phase-transfer efficiency is maximized without inducing emulsion formation that complicates downstream phase separation.

  • Base Addition: Add 0.2 mL of aqueous KOH solution (concentration: 0.2 g/mL, totaling 40 mg KOH) to the reaction flask. Begin vigorous stirring (>600 rpm).

    • Causality: A highly concentrated base in a minimal volume maintains a distinct aqueous phase, which is an absolute requirement for the PTC mechanism to function.

  • Controlled Nucleophile Addition: Chill 0.30 g (6.81 mmol) of acetaldehyde in an ice bath (Boiling point: 20.2 °C). Using a pre-chilled syringe pump, add the acetaldehyde dropwise to the vigorously stirring biphasic mixture over 45 minutes.

    • Causality: The ~1.85 molar excess of acetaldehyde compensates for its high volatility. The slow addition ensures the instantaneous concentration of acetaldehyde in the organic phase remains low, favoring cross-aldol collision over self-condensation.

  • Reaction Maturation: Allow the mixture to stir for a total of 2 hours at ambient temperature.

  • Workup & Purification: Transfer the mixture to a separatory funnel. Extract the organic layer, wash with saturated brine (2 × 10 mL), and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure and purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 3-(2-methoxyphenyl)acrylaldehyde.

Workflow Step1 Step 1: Reactant Prep (Electrophile + TEBA) Step2 Step 2: Controlled Addition (Acetaldehyde + KOH) Step1->Step2 Step3 Step 3: Biphasic Reaction (Vigorous Stirring, 2h) Step2->Step3 Step4 Step 4: Phase Separation (Extraction) Step3->Step4 Step5 Step 5: Purification (Chromatography) Step4->Step5

Step-by-step experimental workflow for the PTC-mediated synthesis protocol.

Protocol B: Enamine-Mediated Organocatalytic Synthesis
  • Reagent Mixing: In a dry reaction vessel, combine 2-methoxybenzaldehyde (1.0 equiv) and a secondary amine catalyst (e.g., piperidine, 0.1 equiv).

  • Acid Activation: Add a protonic acid co-catalyst (e.g., acetic acid, 0.1 equiv).

    • Causality: The acid protonates the carbonyl of the aromatic aldehyde, increasing its electrophilicity, while simultaneously facilitating the formation of the enamine from acetaldehyde 4.

  • Acetaldehyde Addition: Slowly introduce acetaldehyde (1.5 equiv) to the mixture under continuous stirring at 10 °C to prevent volatilization.

  • Condensation: Warm the reaction to 40 °C and stir for 4–6 hours. The enamine attacks the activated aromatic aldehyde, forming the β-hydroxy intermediate, which rapidly dehydrates to the target α,β-unsaturated aldehyde.

  • Isolation: Quench the reaction with water, extract with diethyl ether, and purify via vacuum distillation.

References

  • HUANG Mengxian, CHEN Weizhu, JIN Wenhui, et al. "Optimization of Synthesis Process of 2-Methoxycinnamaldehyde Based on Box-Behnken Response Surface Methodology." Chinese Journal of Modern Applied Pharmacy, 2025. 3

  • Benchchem. "p-METHOXYCINNAMALDEHYDE | 24680-50-0" (Biological Activity and NF-κB Transcriptional Inhibition Data). 1

  • Hasegawa et al. "PROCESS FOR PRODUCING α,β-UNSATURATED ALDEHYDE COMPOUNDS." WO2007063703A1, World Intellectual Property Organization. 4

  • Chemistry LibreTexts. "Aldol Condensation." LibreTexts Organic Chemistry. 2

Sources

Method

Application Note &amp; Protocol Guide: Formulation Strategies for 3-(2-Methoxyphenyl)acrylaldehyde in Preclinical In Vivo Research

Abstract This guide provides a comprehensive framework for the formulation of 3-(2-Methoxyphenyl)acrylaldehyde (2-MCA), a derivative of cinnamaldehyde with significant therapeutic potential, for in vivo studies. Addressi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the formulation of 3-(2-Methoxyphenyl)acrylaldehyde (2-MCA), a derivative of cinnamaldehyde with significant therapeutic potential, for in vivo studies. Addressing the compound's inherent hydrophobicity, we explore systematic approaches to enhance solubility and ensure consistent bioavailability for various administration routes. This document details physicochemical characterization, a tiered formulation development strategy, and explicit, step-by-step protocols for preparing vehicles suitable for oral and intravenous delivery in preclinical animal models. The causality behind experimental choices is explained to empower researchers to make informed decisions and troubleshoot common formulation challenges.

Introduction: The Challenge of a Promising Molecule

3-(2-Methoxyphenyl)acrylaldehyde (2-MCA) belongs to the cinnamaldehyde family of compounds, which have garnered substantial interest for their diverse biological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects.[1][2][3][4] Like its parent compound, 2-MCA's therapeutic promise is often hampered by its physicochemical properties, primarily poor aqueous solubility. This characteristic poses a significant hurdle for preclinical development, as achieving adequate and consistent systemic exposure is paramount for meaningful toxicological and efficacy studies.[5][6]

Formulating a poorly soluble compound is not merely about dissolution; it is about creating a stable, biocompatible delivery system that maintains the drug in a solubilized state in vivo long enough for absorption to occur.[7][8] An inappropriate vehicle can lead to drug precipitation, erratic absorption, high inter-animal variability, and ultimately, misleading pharmacokinetic and pharmacodynamic data.[5][9]

This application note serves as a technical guide for researchers, outlining a logical, evidence-based workflow to develop robust formulations of 2-MCA for in vivo evaluation.

Physicochemical Characterization of 2-MCA

A thorough understanding of the compound's properties is the foundation of any rational formulation strategy. Key parameters for 2-MCA are summarized below.

PropertyValueSource & Significance
Molecular Formula C₁₀H₁₀O₂[10][11] Defines the basic chemical identity.
Molecular Weight 162.19 g/mol [10][11] Influences diffusion and permeability.
Appearance Yellow Solid[12] Important for visual confirmation during formulation.
Melting Point 45-50 °C[12][13] Low melting point suggests that heat should be used cautiously during formulation.
logP (o/w) ~1.7 - 2.37[4][11][14] Indicates a lipophilic/hydrophobic nature, predicting poor water solubility.
Aqueous Solubility ~1598 mg/L (estimated)[14] Confirms poor solubility, necessitating enhancement strategies.
Solubility (Organic) Soluble in Chloroform (Slightly), DMSO (Sparingly)[12] Provides starting points for selecting co-solvents.
pKa Not IonizableAs an aldehyde, it lacks acidic or basic functional groups for pH-based solubilization (salt formation).

The high logP value and lack of ionizable groups mean that strategies such as pH adjustment will be ineffective. Therefore, formulation efforts must focus on co-solvents, surfactants, complexing agents, or lipid-based systems.

A Systematic Approach to Formulation Development

We advocate for a tiered approach to formulation development, starting with the simplest methods and progressing to more complex systems as needed. This conserves time and resources while ensuring the selected vehicle is only as complex as necessary.

G cluster_0 Formulation Development Workflow cluster_1 Oral Formulation Strategies cluster_2 Intravenous Formulation Strategies start Start: Characterize 2-MCA (logP, Solubility, Stability) sol_screen Tier 1: Solubility Screen in Common GRAS Excipients start->sol_screen oral_path Select Route: Oral Administration sol_screen->oral_path Target Dose Soluble? iv_path Select Route: Intravenous (IV) Administration sol_screen->iv_path Target Dose Soluble? cosolvent Option A: Co-solvent System (e.g., PEG400, PG in Water) oral_path->cosolvent surfactant Option B: Surfactant Vehicle (e.g., Tween 80, Kolliphor) oral_path->surfactant lipid Option C: Lipid-Based System (SEDDS/SMEDDS) (e.g., Labrasol, Corn Oil) oral_path->lipid iv_cosolvent Option A: Co-solvent System (e.g., 10% DMSO, 40% PEG400) iv_path->iv_cosolvent iv_cyclo Option B: Cyclodextrin Complex (e.g., HP-β-CD, Captisol®) iv_path->iv_cyclo iv_micelle Option C: Micellar Solution (e.g., Kolliphor® HS 15) iv_path->iv_micelle end_node Final Formulation: QC Checks (Clarity, Stability) Proceed to In Vivo Study cosolvent->end_node surfactant->end_node lipid->end_node iv_cosolvent->end_node iv_cyclo->end_node iv_micelle->end_node

Figure 1: A tiered decision workflow for selecting a suitable formulation strategy for 2-MCA.

Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing common formulations. Note: All procedures should be performed in a chemical fume hood using appropriate personal protective equipment (PPE). The final formulation for injection must be sterile-filtered.

Protocol 4.1: Co-Solvent Vehicle for Oral Gavage (Target: 10 mg/mL)

This is often the simplest and fastest approach for oral studies in rodents. Co-solvents like Polyethylene Glycol 400 (PEG 400) and Propylene Glycol (PG) are used to solubilize the compound in an aqueous base.[7][15]

Rationale: This vehicle balances solubilizing power with tolerability. The aqueous component ensures good miscibility with gastrointestinal fluids upon administration. However, high concentrations of organic co-solvents can sometimes cause gastrointestinal distress in long-term studies.[15]

Materials:

  • 3-(2-Methoxyphenyl)acrylaldehyde (2-MCA)

  • Polyethylene Glycol 400 (PEG 400)

  • Deionized Water or Saline

  • Glass vial, magnetic stirrer, and stir bar

Procedure:

  • Vehicle Preparation: To a sterile glass vial, add 4.0 mL of PEG 400.

  • Solubilization: Weigh 100 mg of 2-MCA and add it to the PEG 400.

  • Mixing: Place a small magnetic stir bar in the vial. Cap the vial and stir at room temperature until the 2-MCA is fully dissolved. Gentle warming (to ~40°C) can be used to expedite dissolution, but avoid overheating given the compound's low melting point.

  • Addition of Aqueous Phase: Once a clear solution is obtained, slowly add 6.0 mL of deionized water while stirring to create a final volume of 10 mL.

  • Final QC: Visually inspect the final formulation. It should be a clear, homogenous solution free of any particulates or precipitation. If precipitation occurs, the proportion of PEG 400 may need to be increased.

Final Vehicle Composition: 40% PEG 400, 60% Water (v/v)

Protocol 4.2: Cyclodextrin-Based Vehicle for Intravenous Injection (Target: 2 mg/mL)

Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for parenteral formulations due to its high water solubility and safety profile.[15]

Rationale: This approach is ideal for IV administration as it avoids potentially toxic organic co-solvents and surfactants. The complexation is a dynamic equilibrium, and upon dilution in the bloodstream, the complex can dissociate, releasing the drug.

Materials:

  • 3-(2-Methoxyphenyl)acrylaldehyde (2-MCA)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection (WFI)

  • Sterile glass vial, magnetic stirrer, and stir bar

  • 0.22 µm sterile syringe filter

Procedure:

  • Vehicle Preparation: Weigh 2.0 g of HP-β-CD and dissolve it in approximately 8 mL of WFI in a sterile glass vial. Stir until a clear solution is formed. This creates a 20% (w/v) solution.

  • Solubilization: Weigh 20 mg of 2-MCA and add it to the HP-β-CD solution.

  • Mixing & Complexation: Cap the vial and stir vigorously at room temperature for at least 4-6 hours (or overnight) to ensure maximal complexation. Sonication can be used to aid dissolution.

  • Volume Adjustment & QC: Once the 2-MCA is fully dissolved, adjust the final volume to 10 mL with WFI. The solution must be perfectly clear.

  • Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial. This step is critical for removing any potential microbial contamination or undissolved particulates before injection.

Final Vehicle Composition: 20% HP-β-CD in WFI (w/v)

Protocol 4.3: Surfactant-Based Micellar Vehicle for Intravenous Injection (Target: 5 mg/mL)

Surfactants like Kolliphor® HS 15 (Solutol® HS 15) or Tween 80 can form micelles in aqueous solution that encapsulate hydrophobic drugs, increasing their solubility for IV administration.[7]

Rationale: Micellar formulations can often achieve higher drug concentrations than co-solvents or cyclodextrins. However, surfactants are not inert and can have biological effects or, at high concentrations, cause hemolysis. Therefore, the concentration should be kept as low as possible while achieving the target drug load.[18]

Materials:

  • 3-(2-Methoxyphenyl)acrylaldehyde (2-MCA)

  • Kolliphor® HS 15

  • Propylene Glycol (PG)

  • Sterile Water for Injection (WFI)

  • 0.22 µm sterile syringe filter

Procedure:

  • Vehicle Preparation: In a sterile glass vial, combine 1.0 mL of Kolliphor® HS 15 and 2.0 mL of Propylene Glycol.

  • Solubilization: Weigh 50 mg of 2-MCA and add it to the Kolliphor/PG mixture.

  • Mixing: Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating (~40°C) may be applied.

  • Aqueous Dilution: Slowly add 7.0 mL of WFI to the organic phase while stirring. The solution should remain clear as micelles are formed.

  • Final QC & Sterilization: Visually inspect for clarity. Filter the final formulation through a 0.22 µm sterile syringe filter into a sterile vial.

Final Vehicle Composition: 10% Kolliphor® HS 15, 20% PG, 70% WFI (v/v/v)

In Vivo Considerations & Potential Mechanisms

Route of Administration: The choice of administration route (oral vs. intravenous) fundamentally dictates the formulation strategy.

  • Oral (PO): Requires overcoming both solubility and permeability barriers. Lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective for lipophilic compounds by presenting the drug in a solubilized form at the site of absorption.[7][8]

  • Intravenous (IV): Bypasses absorption barriers but requires a formulation that is sterile, isotonic, and does not cause precipitation or hemolysis upon injection into the bloodstream.[9][19]

Potential Mechanism of Action: Cinnamaldehyde and its derivatives have been shown to exert their effects through multiple signaling pathways, often related to inflammation and oxidative stress.[1] Understanding these pathways is crucial for designing pharmacodynamic endpoints in in vivo studies. A key pathway implicated is the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.

G cluster_cell Cellular Response to 2-MCA cluster_cyto Cytoplasm cluster_nuc Nucleus MCA 3-(2-Methoxyphenyl) acrylaldehyde (2-MCA) Keap1 Keap1 MCA->Keap1 Induces Conformational Change in Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Nrf2 Release Ub Ubiquitin Proteasome Degradation Keap1_Nrf2->Ub Basal State ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Target Genes (HO-1, NQO1) ARE->Genes Activates Transcription

Figure 2: Proposed mechanism of 2-MCA via the Nrf2 signaling pathway.

Conclusion

The successful in vivo evaluation of 3-(2-Methoxyphenyl)acrylaldehyde hinges on the rational design of a suitable formulation. By systematically characterizing the compound and applying a tiered development approach, researchers can create stable and effective delivery systems. The protocols provided herein offer robust starting points for both oral and intravenous administration, enabling the generation of reliable and reproducible data in preclinical studies.

References

  • Cho, H. J., et al. (2022). Novel Cinnamaldehyde Derivatives Inhibit Peripheral Nerve Degeneration by Targeting Schwann Cells. MDPI. Retrieved from [Link]

  • Yao, Z., et al. (2016). Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery. PubMed. Retrieved from [Link]

  • Azimi, P., et al. (2020). Natural Cinnamaldehyde and Its Derivatives Ameliorate Neuroinflammatory Pathways in Neurodegenerative Diseases. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Depot formulations of a hydrophobic active ingredient and methods for preparation thereof.
  • Blavi, L., et al. (2022). In vitro and in vivo antimicrobial activity of cinnamaldehyde and derivatives towards the intestinal bacteria of the weaned piglet. Taylor & Francis Online. Retrieved from [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Gunawardena, D., et al. (2021). Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. PubMed. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-methoxycinnamaldehyde. Retrieved from [Link]

  • Biblio. (2022). In vitro and in vivo antimicrobial activity of cinnamaldehyde and derivatives towards the intestinal. Retrieved from [Link]

  • Chou, C. T., et al. (2006). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. PubMed. Retrieved from [Link]

  • Williams, R. O., et al. (Eds.). (n.d.). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series. Retrieved from [Link]

  • Google Patents. (n.d.). Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
  • ResearchGate. (n.d.). In vivo toxicology of excipients commonly employed in drug discovery in rats. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Retrieved from [Link]

  • PMC. (n.d.). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Intravenous administration of poorly soluble new drug entities in early drug discovery: The potential impact of formulation on pharmacokinetic parameters. Retrieved from [Link]

  • PMC. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propenal, 3-(2-methoxyphenyl)-. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. Retrieved from [Link]

  • PMC. (n.d.). (R)-2-(2-Methoxyphenyl)-2,5-dihydrothiophene-3-carbaldehyde. Retrieved from [Link]

Sources

Application

The Versatile Reactivity of 3-(2-Methoxyphenyl)acrylaldehyde in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Introduction: A Valuable Scaffold in Modern Synthesis 3-(2-Methoxyphenyl)acrylaldehyde, a substituted cinnamaldehyde derivative, represents a highly versatile and valuable building block in contemporary organic synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Valuable Scaffold in Modern Synthesis

3-(2-Methoxyphenyl)acrylaldehyde, a substituted cinnamaldehyde derivative, represents a highly versatile and valuable building block in contemporary organic synthesis. Its unique structural features—an electron-deficient α,β-unsaturated aldehyde system and an electron-donating methoxy group on the aromatic ring—confer a rich and tunable reactivity profile. This makes it an attractive substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing complex molecular architectures.[1][2] The products derived from these reactions are of significant interest to the pharmaceutical and materials science sectors, with applications ranging from the development of novel anti-inflammatory agents to the synthesis of functionalized organic materials.[3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key cross-coupling reactions involving 3-(2-methoxyphenyl)acrylaldehyde. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-tested protocols, and discuss the critical role of the substrate's inherent electronic and steric properties in dictating reaction outcomes.

The Influence of the Ortho-Methoxy Group and the Acrylaldehyde Moiety

The reactivity of 3-(2-methoxyphenyl)acrylaldehyde in palladium-catalyzed cross-coupling is significantly influenced by its two key functional motifs:

  • The Acrylaldehyde System: As an electron-deficient alkene, the acrylaldehyde moiety is an excellent participant in reactions like the Heck coupling. The regioselectivity of these reactions is often predictable, with the incoming group typically adding to the β-position of the double bond due to electronic factors.[4]

  • The Ortho-Methoxy Group: The methoxy group at the ortho position of the phenyl ring is an electron-donating group. In the context of palladium-catalyzed reactions, this can influence the electronic density of the aromatic ring and potentially play a role in directing the regioselectivity of certain C-H activation reactions.[5] Furthermore, its steric bulk can impact the approach of the catalyst and other reagents.

Understanding these intrinsic properties is crucial for optimizing reaction conditions and achieving desired product outcomes.

I. The Heck-Mizoroki Reaction: Synthesis of Diaryl Acrylaldehydes

The Heck-Mizoroki reaction is a powerful method for the arylation of alkenes.[1] In the case of 3-(2-methoxyphenyl)acrylaldehyde, this reaction allows for the introduction of a second aryl group at the β-position, leading to the formation of valuable diaryl acrylaldehyde scaffolds.

Mechanistic Rationale

The catalytic cycle of the Heck reaction generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X), forming a Pd(II) intermediate.[4]

  • Migratory Insertion: The alkene (3-(2-methoxyphenyl)acrylaldehyde) coordinates to the palladium center, followed by migratory insertion of the aryl group into the C=C double bond. This step is typically regioselective, with the aryl group adding to the less substituted carbon of the double bond (the β-position of the acrylaldehyde).

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst.[4]

Experimental Protocol: Heck Coupling of 3-(2-Methoxyphenyl)acrylaldehyde with 4-Bromoanisole

This protocol provides a representative procedure for the Heck coupling of 3-(2-methoxyphenyl)acrylaldehyde with an activated aryl bromide.

Table 1: Reagents and Materials for Heck Reaction

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
3-(2-Methoxyphenyl)acrylaldehyde162.191.01.0
4-Bromoanisole187.041.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
Tri(o-tolyl)phosphine (P(o-tolyl)₃)304.370.040.04
Triethylamine (Et₃N)101.192.02.0
Anhydrous N,N-Dimethylformamide (DMF)-5 mL-

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-(2-methoxyphenyl)acrylaldehyde (162 mg, 1.0 mmol), 4-bromoanisole (224 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).

  • Add anhydrous DMF (5 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate) to afford the desired diaryl acrylaldehyde.

II. The Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[6] While 3-(2-methoxyphenyl)acrylaldehyde itself does not have a leaving group for direct coupling, this reaction is invaluable for the synthesis of precursors to this aldehyde or for coupling with derivatives where the aldehyde has been transformed into a halide or triflate. For the purpose of this guide, we will focus on a hypothetical scenario where a bromo-substituted precursor is coupled to form the 3-(2-methoxyphenyl) scaffold.

Mechanistic Insights

The Suzuki-Miyaura coupling also proceeds via a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to an aryl or vinyl halide/triflate.[7]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center. The base is crucial for activating the boronic acid.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Experimental Protocol: Suzuki-Miyaura Coupling to Synthesize a 3-Aryl-2-enoate Precursor

This protocol describes the synthesis of an ethyl (E)-3-(2-methoxyphenyl)-4-phenylbut-2-enoate, a structural analog that could be a precursor to the target aldehyde.

Table 2: Reagents and Materials for Suzuki-Miyaura Coupling

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
Ethyl (E)-3-bromo-3-(2-methoxyphenyl)acrylate285.131.01.0
Phenylboronic acid121.931.51.5
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
Toluene-4 mL-
Ethanol-1 mL-
Water-1 mL-

Procedure:

  • In a round-bottom flask, dissolve ethyl (E)-3-bromo-3-(2-methoxyphenyl)acrylate (285 mg, 1.0 mmol) and phenylboronic acid (183 mg, 1.5 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Add potassium carbonate (276 mg, 2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol).

  • Thoroughly degas the mixture.

  • Heat the reaction mixture to 80 °C under an inert atmosphere and stir for 8-16 hours, monitoring by TLC.

  • After cooling, dilute the mixture with ethyl acetate (20 mL) and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.

III. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides, typically catalyzed by a combination of palladium and a copper(I) co-catalyst.[8] Similar to the Suzuki coupling, this reaction would be applied to a halogenated precursor of 3-(2-methoxyphenyl)acrylaldehyde to introduce an alkynyl group.

Catalytic Cycles in Sonogashira Coupling

The Sonogashira reaction involves two interconnected catalytic cycles:

  • Palladium Cycle: This cycle is similar to that of the Heck and Suzuki reactions, involving oxidative addition of the organic halide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the alkyne itself and facilitates the transmetalation step with the palladium complex.[8]

Experimental Protocol: Sonogashira Coupling of a Bromo-Acrylaldehyde Precursor

This protocol outlines the coupling of a hypothetical 3-bromo-3-(2-methoxyphenyl)acrylaldehyde with phenylacetylene.

Table 3: Reagents and Materials for Sonogashira Coupling

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
3-Bromo-3-(2-methoxyphenyl)acrylaldehyde241.081.01.0
Phenylacetylene102.131.21.2
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)701.900.020.02
Copper(I) Iodide (CuI)190.450.040.04
Triethylamine (Et₃N)101.192.52.5
Anhydrous Tetrahydrofuran (THF)-5 mL-

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-bromo-3-(2-methoxyphenyl)acrylaldehyde (241 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (0.35 mL, 2.5 mmol).

  • Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

IV. The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This reaction is instrumental in synthesizing aryl amines, which are prevalent in pharmaceuticals.[2] Again, this reaction would typically be performed on a halogenated precursor of 3-(2-methoxyphenyl)acrylaldehyde.

The Buchwald-Hartwig Catalytic Cycle

The mechanism involves:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide.[11]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are reductively eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[11]

Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-Acrylaldehyde Precursor

This protocol describes the amination of a hypothetical 3-bromo-3-(2-methoxyphenyl)acrylaldehyde with aniline.

Table 4: Reagents and Materials for Buchwald-Hartwig Amination

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
3-Bromo-3-(2-methoxyphenyl)acrylaldehyde241.081.01.0
Aniline93.131.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.010.01
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.660.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene-5 mL-

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add a solution of 3-bromo-3-(2-methoxyphenyl)acrylaldehyde (241 mg, 1.0 mmol) in anhydrous toluene (3 mL).

  • Add aniline (0.11 mL, 1.2 mmol) to the mixture.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualization of Experimental Workflows

General Cross-Coupling Workflow

G reagents Weigh Reagents & Catalysts solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert reaction Heat & Stir Reaction Mixture inert->reaction tlc Monitor by TLC reaction->tlc Periodically workup Aqueous Workup reaction->workup Upon Completion tlc->reaction purify Column Chromatography workup->purify product Isolate Pure Product purify->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Directions

The cross-coupling reactions of 3-(2-methoxyphenyl)acrylaldehyde and its derivatives provide a powerful toolkit for the synthesis of a diverse array of complex organic molecules. The protocols outlined in this guide serve as a robust starting point for researchers exploring the utility of this versatile building block. Future research in this area will likely focus on the development of more sustainable catalytic systems, such as those employing earth-abundant metals, and the expansion of the substrate scope to include even more challenging coupling partners. The continued exploration of the unique reactivity conferred by the ortho-methoxy group will undoubtedly lead to the discovery of novel and efficient synthetic transformations.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C-H Bond Activation. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). SynArchive. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Anderson, K. W., et al. (2006). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. PMC. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Mahmoud, A. R. (2025, October 26). Heteroaryl Cross-Coupling Reactions: Synthetic Methods and Medicinal Applications. ResearchGate. Retrieved from [Link]

  • McGown, A., et al. (2025, March 3). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ePrints Soton - University of Southampton. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]

  • Dong, G., & Chen, K. (2026, January 29). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Lee, S., & Hartwig, J. F. (2011, December 14). Reversed-polarity synthesis of diaryl ketones via palladium-catalyzed cross-coupling of acylsilanes. PubMed. Retrieved from [Link]

  • NHC-Pd(II)-cinnamyl Complex-catalyzed Suzuki−Miyaura Cross-coupling of Arylboronic Acids with Aryl Chlorides under Mild Conditions. (2026, February 11). ResearchGate. Retrieved from [Link]

  • Reddy, M. S., et al. (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • Ruan, J., et al. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Organic Chemistry Portal. Retrieved from [Link]

  • Kumar, A., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. Retrieved from [Link]

  • Shaheen, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. Retrieved from [Link]

  • Huang, L. J., et al. (2006, May 15). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. PubMed. Retrieved from [Link]

  • He, J., et al. (2019, November 14). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. ACS Publications. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011, June 8). Recent Advances in Sonogashira Reactions. ResearchGate. Retrieved from [Link]

  • Palladium Catalyzed Direct Ortho C‐H Acylation of 4‐Phenylquinazoline Using Methylarenes as Acylation Reagents. (2025, October 8). ResearchGate. Retrieved from [Link]

  • Djou'vence, K., et al. (2014). Palladium-Catalyzed Ortho Alkoxylation of Oxazoline Derivatives: An Avenue to Reach Meta-Substituted Electron-Rich Arenes Exploiting Oxazoline as a Removeable Directing Group. PMC. Retrieved from [Link]

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. (2020, May 1). C&EN. Retrieved from [Link]

  • Du, B., et al. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in 3-(2-Methoxyphenyl)acrylaldehyde Synthesis

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for the synthesis of 3-(2-Methoxyphenyl)acrylaldehyde (CAS 1504-74-1).[1][2] This guide is designed for researchers, chemists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for the synthesis of 3-(2-Methoxyphenyl)acrylaldehyde (CAS 1504-74-1).[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Our focus is on the prevalent Claisen-Schmidt condensation pathway, addressing specific issues with actionable solutions grounded in established chemical principles.

Section 1: Troubleshooting Guide

This section directly addresses common problems encountered during the synthesis of 3-(2-Methoxyphenyl)acrylaldehyde via the Claisen-Schmidt condensation of 2-methoxybenzaldehyde and acetaldehyde.

Q1: My overall yield is consistently low (<40%). What are the most critical factors I should investigate?

A1: Low yields in this specific Claisen-Schmidt condensation typically stem from a combination of suboptimal reaction conditions and competing side reactions.[3] Here is a prioritized checklist:

  • Stoichiometry and Reagent Addition: The most common error is the uncontrolled self-condensation of acetaldehyde. Acetaldehyde readily forms an enolate and reacts with itself.[4] To mitigate this, acetaldehyde should be added slowly and portion-wise to the reaction mixture containing 2-methoxybenzaldehyde and the base catalyst.[5] This ensures that the concentration of acetaldehyde is kept low at all times, favoring its reaction with the more abundant 2-methoxybenzaldehyde.

  • Catalyst Concentration and Choice: The strength and concentration of the base are critical. While a strong base (e.g., NaOH, KOH) is necessary to deprotonate acetaldehyde, excessively high concentrations can promote the Cannizzaro reaction in the 2-methoxybenzaldehyde starting material.[3][6] A molar equivalent of 1.0 to 1.2 of the base relative to the limiting reagent is a robust starting point.

  • Temperature Control: This reaction is often exothermic. Running the reaction at or below room temperature (e.g., using an ice bath during initial addition) is crucial to suppress side reactions.[3] While gentle heating can drive the final dehydration step, it can also accelerate byproduct formation if not carefully controlled.[7]

  • Purity of Reactants: Ensure your 2-methoxybenzaldehyde is free of the corresponding carboxylic acid (2-methoxybenzoic acid). Acidic impurities will neutralize the base catalyst, effectively stalling the reaction.[6] Use freshly distilled or high-purity acetaldehyde.

Q2: My post-reaction analysis (NMR, GC-MS) shows a complex mixture of products. What are the likely byproducts and how can I prevent them?

A2: The formation of multiple products is a classic challenge in crossed aldol condensations. The primary culprits are:

  • Acetaldehyde Self-Condensation: As mentioned, acetaldehyde can react with its own enolate to form polyaldol products. The key prevention strategy is slow, controlled addition of acetaldehyde into the reaction vessel.[5][8]

  • Cannizzaro Reaction: 2-methoxybenzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction in the presence of a strong base to yield 2-methoxybenzyl alcohol and sodium 2-methoxybenzoate.[9] This side reaction becomes significant if the base concentration is too high or if the acetaldehyde is not reacting efficiently, leaving the aromatic aldehyde to react with the base. To minimize this, use a moderate base concentration and ensure efficient mixing.[6]

  • Michael Addition: The desired α,β-unsaturated aldehyde product can act as an electrophile in a Michael 1,4-addition reaction. An acetaldehyde enolate can attack the β-carbon of the newly formed 3-(2-Methoxyphenyl)acrylaldehyde. This can be suppressed by avoiding a large excess of the enolate (acetaldehyde) and by stopping the reaction once the starting materials are consumed (monitored by TLC).[7]

Table 1: Troubleshooting Common Byproducts

ByproductCausePrevention Strategy
Acetaldehyde OligomersSelf-condensation of acetaldehyde due to high local concentration.Add acetaldehyde dropwise or via syringe pump to the mixture of 2-methoxybenzaldehyde and base.[5]
2-Methoxybenzyl Alcohol & 2-Methoxybenzoic AcidCannizzaro reaction of 2-methoxybenzaldehyde.Use a moderate base concentration (e.g., 10-15% NaOH/KOH solution); avoid excessive heat.[3]
1,5-Dicarbonyl CompoundsMichael addition of acetaldehyde enolate onto the product.Avoid a large excess of acetaldehyde; monitor reaction progress via TLC and quench promptly upon completion.[7]

Q3: The reaction starts but seems to stall before all the 2-methoxybenzaldehyde is consumed. What causes this and how can it be fixed?

A3: A stalling reaction is typically due to catalyst deactivation or reagent insolubility.

  • Catalyst Deactivation: Acidic impurities in your starting materials or solvent can neutralize the hydroxide catalyst.[6] Ensure all glassware is clean and that the 2-methoxybenzaldehyde has not been oxidized to benzoic acid during storage. It may be necessary to add a slight excess of the base to compensate for minor impurities.

  • Product Precipitation: In some solvent systems, the product may precipitate out of the solution. If this precipitate coats the reactants or catalyst, it can physically prevent further reaction.[6] Ensure vigorous stirring throughout the reaction. If precipitation is heavy, you may need to increase the solvent volume or switch to a solvent system where the product has slightly higher solubility.

Q4: I'm struggling with the purification of the final product. What is an effective purification strategy?

A4: Effective purification is key to obtaining a high-purity product. A multi-step approach is recommended.

  • Initial Workup: After quenching the reaction (e.g., with dilute HCl to neutralize the base), perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic byproducts like 2-methoxybenzoic acid.

  • Recrystallization: This is often the most effective method for purifying the crude solid. The product is a yellow solid with a melting point around 46-50°C.[2] A mixed solvent system, such as ethanol/water, is a good starting point. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes turbid. Add a few more drops of hot ethanol to clarify the solution, then allow it to cool slowly to form pure crystals.[10]

  • Column Chromatography: If recrystallization fails to remove all impurities, silica gel column chromatography can be employed.[11] Use a non-polar/polar solvent system like hexane/ethyl acetate, starting with a low polarity eluent and gradually increasing the polarity to elute your product. Monitor the fractions by TLC.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Claisen-Schmidt condensation for this synthesis?

A1: The Claisen-Schmidt condensation is a specific type of base-catalyzed crossed aldol condensation.[12] The mechanism involves three key steps:

  • Enolate Formation: A hydroxide ion (from NaOH or KOH) removes an acidic α-hydrogen from acetaldehyde to form a resonance-stabilized enolate ion.[13]

  • Nucleophilic Attack: The acetaldehyde enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This forms a β-hydroxy aldehyde intermediate (an aldol adduct).[9]

  • Dehydration: The aldol adduct is rapidly dehydrated under the basic reaction conditions, eliminating a water molecule to form the stable, conjugated α,β-unsaturated aldehyde product, 3-(2-Methoxyphenyl)acrylaldehyde. The extended conjugation with the benzene ring makes this dehydration step particularly favorable.[5]

Q2: Is there a significant difference between using NaOH and KOH as the catalyst?

A2: Both NaOH and KOH are effective catalysts for this reaction.[6] In many cases, their performance is comparable. Potassium salts are sometimes slightly more soluble in organic solvents like ethanol, which can occasionally lead to a more homogenous reaction mixture and improved reaction rates. However, for most standard procedures, inexpensive and readily available NaOH is perfectly suitable.

Q3: Can I use a solvent other than ethanol or an ethanol/water mixture?

A3: Yes, other polar protic solvents can be used. The primary function of the solvent is to dissolve the reactants and the base catalyst to a sufficient degree.[3] Methanol is a common alternative. Some modern, "green" chemistry approaches have demonstrated success with solvent-free conditions, where the liquid reactants are ground together with a solid catalyst like NaOH.[3] This can lead to shorter reaction times and simpler workups.

Q4: Are there alternative synthetic routes if I cannot optimize the Claisen-Schmidt condensation?

A4: Yes, the Wittig reaction is an excellent and highly reliable alternative for synthesizing α,β-unsaturated aldehydes with precise control over the double bond's location.[14][15]

  • Mechanism: This reaction involves reacting an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[16] For this synthesis, you would react 2-methoxybenzaldehyde with an ylide that delivers the -CH=CH-CHO fragment. A common precursor for such an ylide is (2-bromoethyl)triphenylphosphonium bromide, which can be deprotonated with a strong base to form the reactive ylide.

  • Advantages: The Wittig reaction avoids the self-condensation and Cannizzaro side reactions that can plague the Claisen-Schmidt pathway, often leading to cleaner reactions and higher yields of the desired E-isomer.[15] The main drawback is the need to prepare the phosphonium salt and the generation of triphenylphosphine oxide as a byproduct, which must be removed during purification.[14]

Section 3: Experimental Protocols

Protocol 1: Base-Catalyzed Claisen-Schmidt Synthesis

This protocol provides a general procedure for the synthesis of 3-(2-Methoxyphenyl)acrylaldehyde.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (1.0 eq) in ethanol (approx. 3-4 mL per gram of aldehyde).

  • Catalyst Addition: To this solution, add an aqueous solution of sodium hydroxide (1.1 eq, typically a 10-15% w/v solution). Cool the mixture to 0-5°C using an ice-water bath.

  • Acetaldehyde Addition: While stirring vigorously in the ice bath, add acetaldehyde (1.0-1.2 eq) dropwise over 30-60 minutes. A color change to yellow or orange is expected.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting aldehyde using Thin Layer Chromatography (TLC).[7]

  • Quenching and Isolation: Once the reaction is complete, pour the mixture into a beaker of cold water. Acidify the solution to pH ~5-6 with dilute hydrochloric acid. The crude product should precipitate as a yellow solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry.[17] For higher purity, recrystallize the crude solid from an ethanol/water mixture as described in the troubleshooting section.

Section 4: Visualizations

Claisen-Schmidt Reaction Mechanism

Claisen_Schmidt_Mechanism cluster_reactants Reactants & Catalyst Acetaldehyde Acetaldehyde (CH3CHO) Enolate Acetaldehyde Enolate ([CH2CHO]-) Acetaldehyde->Enolate 1. Enolate Formation Base OH- Aromatic_Aldehyde 2-Methoxybenzaldehyde Adduct Alkoxide Intermediate Aromatic_Aldehyde->Adduct 2. Nucleophilic Attack Aldol Aldol Adduct (β-Hydroxy Aldehyde) Adduct->Aldol Protonation Protonation H2O Product 3-(2-Methoxyphenyl)acrylaldehyde Aldol->Product 3. Dehydration (-OH-) Water_out H2O

Caption: Key steps in the base-catalyzed Claisen-Schmidt condensation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_TLC Analyze Reaction Mixture (TLC, GC-MS) Start->Check_TLC Byproducts Significant Byproducts? Check_TLC->Byproducts Incomplete Incomplete Reaction? Check_TLC->Incomplete Sol_SelfCond Issue: Self-Condensation Action: Add acetaldehyde slowly Byproducts->Sol_SelfCond Yes Sol_Cannizzaro Issue: Cannizzaro Rxn Action: Lower base concentration Byproducts->Sol_Cannizzaro Yes Sol_Catalyst Issue: Catalyst Deactivated Action: Check reagent purity, use fresh base Incomplete->Sol_Catalyst Yes Sol_Temp Issue: Temp Too Low Action: Extend time or warm gently Incomplete->Sol_Temp Yes End Yield Improved Sol_SelfCond->End Sol_Cannizzaro->End Sol_Catalyst->End Sol_Temp->End

Caption: A logical workflow for diagnosing and solving low-yield issues.

References

  • Claisen-Schmidt Condensation. Claisen-Schmidt Condensation. [Link]

  • Crossed Aldol Condensations. Crossed Aldol Condensations. [Link]

  • JoVE. Video: Crossed Aldol Reaction Using Weak Bases. [Link]

  • Leah4sci. Mixed Crossed Aldol Reaction Trick and Limiting Products. [Link]

  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]

  • Magritek. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway and Applications of 3-(2-Methoxyphenyl)propionic Acid for Chemical Manufacturers. [Link]

  • PraxiLabs. Claisen Schmidt Reaction Virtual Lab. [Link]

  • PubMed. Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. [Link]

  • ResearchGate. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]

  • RSC Publishing. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. [Link]

  • SRM University. ALDOL CONDENSATION. [Link]

  • The Royal Society of Chemistry. Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. [Link]

  • Wikipedia. Claisen–Schmidt condensation. [Link]

Sources

Optimization

Technical Support Center: Prevention of 3-(2-Methoxyphenyl)acrylaldehyde Auto-Oxidation

Introduction Welcome to the Technical Support Center for 3-(2-Methoxyphenyl)acrylaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in thei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for 3-(2-Methoxyphenyl)acrylaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. As an α,β-unsaturated aldehyde, 3-(2-Methoxyphenyl)acrylaldehyde is susceptible to auto-oxidation, which can compromise experimental integrity and lead to inconsistent results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate and prevent auto-oxidation, ensuring the stability and purity of your compound.

Our approach is grounded in extensive field experience and a deep understanding of the chemical mechanisms at play. We aim to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your research.

I. Troubleshooting Guide: Identifying and Addressing Auto-Oxidation

This section addresses common issues encountered during the handling and storage of 3-(2-Methoxyphenyl)acrylaldehyde that may indicate auto-oxidation.

Issue 1: Visible Changes in the Compound's Appearance

Question: My 3-(2-Methoxyphenyl)acrylaldehyde, which was initially a pale yellow oil/solid, has developed a darker color and a more viscous consistency. What is happening?

Answer: This is a classic sign of degradation, likely due to auto-oxidation and polymerization. The aldehyde functional group is prone to oxidation, forming the corresponding carboxylic acid, 3-(2-methoxyphenyl)acrylic acid.[1][2] This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities. The increased viscosity and color change can also be attributed to the formation of polymers.

Immediate Actions:

  • Isolate the Material: Segregate the suspect vial to prevent cross-contamination.

  • Analytical Confirmation: If possible, analyze a small sample using techniques like TLC, HPLC, or NMR to confirm the presence of impurities, specifically the carboxylic acid. The acid will typically have a different retention time (HPLC) or chemical shift (NMR) compared to the pure aldehyde.

  • Purification (If Necessary): If the oxidation is minor, you may be able to purify the aldehyde.

Protocol: Purification of Partially Oxidized 3-(2-Methoxyphenyl)acrylaldehyde

This protocol is for removing the carboxylic acid impurity.

Method 1: Liquid-Liquid Extraction

  • Dissolve the impure aldehyde in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will react with the acidic impurity, converting it to a water-soluble salt that partitions into the aqueous layer.

  • Separate the organic layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining aqueous base.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

Method 2: Column Chromatography

  • Prepare a silica gel column.

  • Dissolve the impure aldehyde in a minimal amount of a non-polar solvent.

  • Load the sample onto the column.

  • Elute with a non-polar solvent system (e.g., a hexane/ethyl acetate gradient). The less polar aldehyde will elute before the more polar carboxylic acid.[1]

Issue 2: Inconsistent Experimental Results

Question: I am observing poor yields and unexpected side products in my reactions involving 3-(2-Methoxyphenyl)acrylaldehyde. Could this be related to its purity?

Answer: Absolutely. The presence of the oxidized carboxylic acid impurity can interfere with your reaction. For example, in reactions where the aldehyde is a nucleophile or is involved in a base-catalyzed step, the acidic impurity can neutralize reagents or catalyze unwanted side reactions.

Preventative Workflow:

The following diagram illustrates a workflow to ensure the quality of your starting material before use.

Pre-Experiment Quality Control cluster_storage Storage cluster_qc Pre-Use QC cluster_action Action Inert_Atmosphere Store under Inert Gas (N₂ or Ar) Check_Appearance Visual Inspection (Color, Consistency) Inert_Atmosphere->Check_Appearance Cold_Dark Refrigerate (2-8°C) & Protect from Light Cold_Dark->Check_Appearance TLC_Analysis TLC Analysis for Impurities Check_Appearance->TLC_Analysis Use_Directly Use Directly in Experiment TLC_Analysis->Use_Directly Pure Purify Purify if Impurities are Detected TLC_Analysis->Purify Impure Purify->Use_Directly Discard Discard if Heavily Degraded Purify->Discard

Caption: Pre-experiment quality control workflow for 3-(2-Methoxyphenyl)acrylaldehyde.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of auto-oxidation for this aldehyde?

A1: The auto-oxidation of aldehydes like 3-(2-Methoxyphenyl)acrylaldehyde typically proceeds through a free-radical chain reaction. The process is initiated by factors such as light or heat, which can generate initial radicals. These radicals then react with oxygen to form peroxy radicals, which can abstract a hydrogen atom from another aldehyde molecule, propagating the chain and forming a hydroperoxide. This hydroperoxide can then decompose to form the carboxylic acid. The presence of the α,β-unsaturated system can also lead to other oxidative pathways, including epoxidation of the double bond.[3][4][5]

Auto-Oxidation Mechanism Initiation Initiation (Light, Heat) Aldehyde Aldehyde (R-CHO) Initiation->Aldehyde Radical_R Aldehyde Radical (R-C•=O) Aldehyde->Radical_R H• abstraction Peroxy_Radical Peroxy Radical (R-CO-OO•) Radical_R->Peroxy_Radical + O₂ Oxygen Oxygen (O₂) Peroxy_Radical->Aldehyde Propagation Carboxylic_Acid Carboxylic Acid (R-COOH) Peroxy_Radical->Carboxylic_Acid H• abstraction from another R-CHO

Caption: Simplified free-radical chain mechanism of aldehyde auto-oxidation.

Q2: How should I store 3-(2-Methoxyphenyl)acrylaldehyde to maximize its shelf life?

A2: Proper storage is the most critical factor in preventing auto-oxidation.

Storage ParameterRecommendationRationale
Atmosphere Under an inert gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, a key reactant in auto-oxidation.[4][6]
Temperature 2-8°C (Refrigerated)Low temperatures slow down the rate of chemical reactions, including oxidation.[7][8]
Light In an amber or opaque vialProtects the compound from light, which can initiate free-radical formation.[9]
Container Tightly sealed glass vial with a PTFE-lined capPrevents exposure to air and moisture. PTFE is chemically resistant.

Q3: Can I use antioxidants to prevent the degradation of 3-(2-Methoxyphenyl)acrylaldehyde?

A3: Yes, adding a radical scavenger is a highly effective preventative measure. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose.[10][11][12]

How it Works: BHT is a phenolic antioxidant that can donate a hydrogen atom to the peroxy radicals formed during the auto-oxidation chain reaction.[13] This neutralizes the radical and terminates the chain reaction, preventing further oxidation of the aldehyde.

Recommended Usage:

  • Concentration: Add BHT at a concentration of 0.01% to 0.1% (w/w) to your stock of 3-(2-Methoxyphenyl)acrylaldehyde.

  • Procedure:

    • Weigh the appropriate amount of BHT.

    • Add it directly to the vial containing the aldehyde.

    • Mix thoroughly until the BHT is fully dissolved.

    • Purge the headspace of the vial with an inert gas before sealing.

Q4: My aldehyde has polymerized. Can it be reversed?

A4: Unfortunately, polymerization is generally not a reversible process under standard laboratory conditions. The formation of trimers or other polymers from aldehydes is often catalyzed by acidic impurities (including the auto-oxidation product).[14] If significant polymerization has occurred, indicated by a solid or highly viscous material, it is best to discard the compound and use a fresh batch.

III. Best Practices for Handling and Use

To ensure the integrity of your experiments, adhere to the following best practices:

  • Purchase in Small Quantities: Buy only the amount of aldehyde you expect to use in a reasonable timeframe to minimize long-term storage issues.

  • Aliquot Upon Receipt: If you purchase a larger quantity, aliquot it into smaller, single-use vials upon arrival. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Use an Inert Atmosphere: When handling the compound, work in a glove box or use a Schlenk line to maintain an inert atmosphere.

  • Pre-Use Check: Always perform a quick quality check (e.g., TLC) before using the aldehyde in a reaction, especially if it has been stored for an extended period.

By implementing these troubleshooting and preventative strategies, you can significantly enhance the stability of your 3-(2-Methoxyphenyl)acrylaldehyde, leading to more reliable and reproducible experimental outcomes.

References

  • Characteristics and hazards of the cinnamaldehyde oxidation process - ResearchGate. (n.d.). Retrieved from [Link]

  • Process for purification of carboxylic acids. (1941). Google Patents.
  • Inhibition of Malonaldehyde and Acetaldehyde Formation from Blood Plasma Oxidation by Naturally Occurring Antioxidants. (1997). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • One-pot Conversion of Carboxylic Acids to Aldehydes. (n.d.). University of Louisville. Retrieved from [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015). ResearchGate. Retrieved from [Link]

  • Purifying aldehydes? (2015). Reddit. Retrieved from [Link]

  • Preventing Aldehyde Oxidation Methods. (n.d.). Scribd. Retrieved from [Link]

  • Radical scavenger – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Free Radical Scavenger. (2025). Massive Bio. Retrieved from [Link]

  • Why Is BHT Used in Foods? (2023). Retrieved from [Link]

  • Relationships between Free Radical Scavenging and Antioxidant Activity in Foods. (2009). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. (2009). Circulation Research. Retrieved from [Link]

  • Free radical scavenging (antioxidant activity) of natural dissolved organic matter. (n.d.). ResearchGate. Retrieved from [Link]

  • Characteristics and hazards of the cinnamaldehyde oxidation process. (2020). RSC Advances. Retrieved from [Link]

  • The carboxylic acid reduction pathway in Nocardia. Purification and characterization of the aldehyde reductase. (2000). Journal of Industrial Microbiology & Biotechnology. Retrieved from [Link]

  • free radical scavengers.pdf. (n.d.). Slideshare. Retrieved from [Link]

  • What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? (2020). Quora. Retrieved from [Link]

  • Is there any reaction between cinnamaldehyde and hydrogen peroxide? (2018). Quora. Retrieved from [Link]

  • Characteristics and hazards of the cinnamaldehyde oxidation process. (2020). PMC. Retrieved from [Link]

  • The role of antioxidants in food safety and preservation: mechanisms, applications, and challenges. (2025). Taylor & Francis. Retrieved from [Link]

  • Using antioxidants to increase shelf life of food products. (n.d.). ResearchGate. Retrieved from [Link]

  • Products of Oxidative Stress Inhibit Aldehyde Oxidation and Reduction Pathways in Dopamine Catabolism Yielding Elevated Levels of a Reactive Intermediate. (2009). Chemical Research in Toxicology. Retrieved from [Link]

  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. (2006). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. (2017). PMC. Retrieved from [Link]

  • Principles of Inert Atmosphere Storage. (2024). ResearchGate. Retrieved from [Link]

  • ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. (n.d.). Formacare. Retrieved from [Link]

  • Uptake of Aldehydes and Ketones at Typical Indoor Concentrations by Houseplants. (2009). Environmental Science & Technology. Retrieved from [Link]

  • The Synthesis Pathway and Applications of 3-(2-Methoxyphenyl)propionic Acid for Chemical Manufacturers. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

Troubleshooting

optimizing reaction conditions for 3-(2-Methoxyphenyl)acrylaldehyde derivatives

Welcome to the Technical Support Center for the synthesis and optimization of 3-(2-Methoxyphenyl)acrylaldehyde (also known as 2-methoxycinnamaldehyde). This compound is a critical α,β -unsaturated aldehyde scaffold used...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-(2-Methoxyphenyl)acrylaldehyde (also known as 2-methoxycinnamaldehyde). This compound is a critical α,β -unsaturated aldehyde scaffold used in the development of antimicrobial agents, antioxidants, and complex chalcone derivatives.

Because the ortho-methoxy group on the aromatic ring introduces unique steric and electronic effects, standard condensation or coupling protocols often fail or produce low yields. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your reaction conditions.

Core Synthesis Workflows

Synthesis_Workflows Target 3-(2-Methoxyphenyl)acrylaldehyde (Target Scaffold) Aldol Claisen-Schmidt Condensation (Thermodynamic Control) Aldol->Target AldolReact 2-Methoxybenzaldehyde + Acetaldehyde AldolCond KOH / TEBA Catalyst Time: 2h | Temp: 0-5°C AldolReact->AldolCond AldolCond->Aldol Heck Heck Cross-Coupling (Kinetic Control) Heck->Target HeckReact 2-Bromoanisole + Acrolein HeckCond Pd(OAc)2 / P(o-tolyl)3 Base: Et3N | Temp: 90°C HeckReact->HeckCond HeckCond->Heck

Strategic pathways for the synthesis of 3-(2-Methoxyphenyl)acrylaldehyde derivatives.

FAQ & Troubleshooting: Claisen-Schmidt Condensation

Q: Why am I observing massive self-condensation of acetaldehyde instead of the desired cross-aldol product? Causality & Expert Insight: Acetaldehyde possesses highly acidic α -hydrogens, making it extremely prone to self-condensation (forming crotonaldehyde) under basic conditions. In contrast, 2-methoxybenzaldehyde lacks α -hydrogens but is sterically hindered and electronically deactivated by the electron-donating ortho-methoxy group [2]. If acetaldehyde is introduced too quickly or the temperature is too high, the kinetic self-condensation outcompetes the thermodynamic cross-condensation. Solution: Implement a Phase Transfer Catalyst (PTC) like benzyltriethylammonium chloride (TEBA) to enhance interfacial mass transfer, and strictly control the enolate concentration using a syringe pump.

Q: What are the statistically optimized parameters for maximizing yield using a base catalyst? Based on Box-Behnken response surface methodology [1], the optimal conditions balance catalyst loading and reaction time to prevent the degradation of the α,β -unsaturated product.

Table 1: Box-Behnken Optimization Data for 2-Methoxycinnamaldehyde Yield

ParameterSub-Optimal RangeOptimized ValueImpact on Reaction
O-anisaldehyde -0.5 gLimiting Reagent
Acetaldehyde -0.30 gExcess required due to volatility
TEBA Catalyst 1.0 - 3.0 mg4.0 mg Enhances phase transfer; excess causes emulsion
KOH (0.2 g/mL) 0.1 mL0.2 mL (40 mg) Drives enolate formation without over-degradation
Reaction Time 1.0 - 1.5 h2.0 h Allows thermodynamic (E)-isomer accumulation
Predicted Yield < 35.0%46.55% - 49.60% Validated experimental maximum
Self-Validating Protocol: Phase-Transfer Catalyzed Claisen-Schmidt Condensation
  • Reagent Preparation: Dissolve 0.5 g of 2-methoxybenzaldehyde and 4 mg of TEBA in 5 mL of 95% ethanol in a 50 mL round-bottom flask.

  • Base Addition: Cool the mixture to 0–5 °C in an ice bath. Slowly add 0.2 mL of 0.2 g/mL aqueous KOH solution.

    • Validation Checkpoint: The solution will transition to a pale yellow color, confirming the establishment of the alkaline environment.

  • Enolate Generation & Addition: Dissolve 0.30 g of cold acetaldehyde in 2 mL of ethanol. Add this solution dropwise via a syringe pump over 30 minutes to the stirring benzaldehyde mixture.

    • Causality: Dropwise addition keeps the steady-state concentration of acetaldehyde low, suppressing self-condensation.

  • Reaction Monitoring: Remove the ice bath and stir for 2 hours at room temperature.

    • Validation Checkpoint: Monitor by TLC (Petroleum Ether:Ethyl Acetate = 4:1). The reaction is complete when the 2-methoxybenzaldehyde spot ( Rf​≈0.6 ) disappears and a new UV-active spot appears at Rf​≈0.4 [2].

  • Work-up: Quench with cold distilled water (10 mL). Extract with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography.

FAQ & Troubleshooting: Heck Cross-Coupling

Q: When synthesizing via Heck coupling (2-bromoanisole + acrolein), my E/Z stereoselectivity is poor. How do I strictly favor the (E)-isomer? Causality & Expert Insight: The Heck reaction mechanism involves syn-insertion of the arylpalladium species into the alkene, followed by syn- β -hydride elimination. While steric bulk naturally favors the (E)-isomer [4], the ortho-methoxy group on 2-bromoanisole can coordinate with the palladium center. This stabilization can lead to premature elimination or bond rotation, increasing the yield of the unwanted (Z)-isomer. Solution: Force the reaction through a cationic palladium pathway. By adding a silver salt (e.g., Ag2​CO3​ ) as a halide scavenger, the bromide ligand is precipitated out of the catalytic cycle. This creates a highly electrophilic, cationic Pd-complex that accelerates the elimination step before any C-C bond rotation can occur.

Troubleshooting_Logic Issue Low Yield or Poor Stereoselectivity Check1 Is self-condensation observed on TLC? Issue->Check1 Sol1 Decrease Temp to 0°C Use syringe pump for enolate Check1->Sol1 Yes Check2 Is the E/Z ratio < 9:1? Check1->Check2 No Sol2 Switch to Cationic Pd Pathway Add Ag2CO3 scavenger Check2->Sol2 Yes Check3 Incomplete Conversion? Check2->Check3 No Sol3 Increase PTC loading (e.g., TEBA to 4 mg) Check3->Sol3 Yes

Troubleshooting logic tree for resolving low yield and stereoselectivity issues.

Self-Validating Protocol: Stereoselective Heck Coupling
  • Catalyst Activation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)2​ (5 mol%) and P(o−tolyl)3​ (10 mol%) in 5 mL of anhydrous DMF. Stir for 15 minutes.

    • Validation Checkpoint: The solution turns pale yellow, indicating the successful reduction and formation of the active Pd0 species.

  • Reagent Addition: Add 2-bromoanisole (1.0 equiv) and Ag2​CO3​ (1.5 equiv).

  • Olefin Addition: Add acrolein (1.5 equiv) and triethylamine (2.0 equiv). Heat the mixture to 90 °C for 12 hours.

    • Validation Checkpoint: The formation of a grey/black precipitate ( AgBr and trace Pd black) visually confirms that the halide scavenging and catalytic turnover are actively occurring.

  • Work-up: Cool to room temperature and filter the mixture through a Celite pad to remove metal salts. Extract the filtrate with ethyl acetate, wash extensively with brine (to remove DMF), dry, and purify via chromatography.

FAQ & Troubleshooting: Green Chemistry Alternatives

Q: Can microwave irradiation and solid-acid catalysts improve the synthesis of chalcone-like derivatives of 2-methoxybenzaldehyde? Causality & Expert Insight: Yes. Traditional strong-base catalysis generates significant aqueous waste during neutralization and can cause side reactions. Montmorillonite K-10 is an acidic clay catalyst that provides a high surface area and acts as a green alternative. When coupled with microwave irradiation (e.g., 400 Watts for 9 minutes), localized superheating rapidly drives the dehydration step of the aldol condensation, pushing the equilibrium strictly toward the α,β -unsaturated product without the need for harsh liquid bases [3].

References

  • HUANG Mengxian, et al. "Optimization of Synthesis Process of 2-Methoxycinnamaldehyde Based on Box-Behnken Response Surface Methodology." China Journal of Modern Applied Pharmacy.
  • "Detailed experimental procedure for 3-(2-Methoxyphenyl)propiophenone synthesis." BenchChem.
  • "Effect of montmorillonite K-10 catalyst on the synthesis of (E)-1-phenyl-3-(2-methoxyphenyl)." Pharmacy Education.
  • "Nickel-Catalyzed Enantioselective Reductive Conjugate Arylation and Heteroarylation via an Elementary Mechanism of 1,4-Addition." Journal of the American Chemical Society.
Optimization

Technical Support Center: 3-(2-Methoxyphenyl)acrylaldehyde (MCA) Aqueous Stability

Welcome to the Application Scientist Support Center for 3-(2-Methoxyphenyl)acrylaldehyde (also known as 2-Methoxycinnamaldehyde or MCA). This hub is designed to help researchers, formulation scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center for 3-(2-Methoxyphenyl)acrylaldehyde (also known as 2-Methoxycinnamaldehyde or MCA). This hub is designed to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical hurdles associated with this compound.

Because MCA features both a hydrophobic aromatic system and a highly reactive electrophilic enal (alpha,beta-unsaturated aldehyde) moiety, it presents unique challenges in aqueous environments, ranging from rapid precipitation to time-dependent degradation.

Part 1: Diagnostic Hub & Physicochemical Parameters

Before troubleshooting, it is critical to understand the molecular causality behind MCA's behavior in solution. The compound's low polarity drives physical instability (precipitation), while its electrophilic nature drives chemical instability (oxidation/adduct formation).

Table 1: Quantitative Physicochemical & Kinetic Parameters of MCA

ParameterValueCausality / Impact on Experiments
Water Solubility ~0.31 g/LCauses rapid precipitation in standard biological buffers without the use of co-solvents[1].
Partition Coefficient (logP) 1.82 – 2.05High lipophilicity requires micellar carriers (e.g., PEG300, Tween 80) for stable in vivo dosing[1][2].
CYP2A6 Apoprotein Modification +156.79 DaCovalent binding to the enzyme active site causes time-dependent inhibition (TDI) in metabolic assays[3].
CYP2A6 Heme Degradation 48.5% ± 13.4% lossDestroys the catalytic core of CYP450 enzymes, confounding in vitro hepatocyte screening[3].
Storage Stability (Solution) 1 month at -20°CThe electrophilic aldehyde undergoes slow autoxidation to cinnamic acid derivatives if exposed to oxygen[4].

Part 2: Troubleshooting Guides & Protocol Vault

Issue 1: Rapid Precipitation Upon Buffer Addition

Symptom: When diluting a DMSO stock of MCA into PBS or cell culture media, the solution instantly turns cloudy or forms a yellow precipitate. Causality: MCA has a logP of ~2.05[1]. When the DMSO concentration drops below the critical solvation threshold (typically <5% v/v in aqueous media), the hydrophobic forces drive the benzene rings of MCA molecules to aggregate, excluding water and forming a precipitate. Solution: Implement a micellar co-solvent system to shield the hydrophobic ring from the aqueous environment before introducing the buffer.

Formulation Start MCA Solid API Solv Dissolve in 100% DMSO (Anhydrous) Start->Solv Check Aqueous Dilution Target < 1% DMSO? Solv->Check CoSolv Add PEG300 (30%) + Tween 80 (5%) Check->CoSolv Yes Aq Dropwise addition of Water/Buffer (60%) Check->Aq No (Direct) CoSolv->Aq Fail Precipitation / Suspension Aq->Fail If no co-solvents Success Clear Aqueous Formulation Aq->Success With co-solvents

Step-by-step aqueous formulation workflow for 2-Methoxycinnamaldehyde.

Protocol 1: Self-Validating Co-Solvent Formulation [2]

  • Primary Dissolution: Weigh 5 mg of MCA and dissolve in 100 µL of fresh, anhydrous DMSO.

    • Validation Checkpoint: Visually inspect against a white background. The solution must be a clear, pale-yellow liquid. If cloudy, the DMSO has absorbed atmospheric moisture; discard and use a fresh ampoule.

  • Surfactant Addition: Add 300 µL of PEG300 and 50 µL of Tween 80 to the DMSO stock. Vortex vigorously for 60 seconds.

    • Causality: Tween 80 forms protective micelles around the API, while PEG300 acts as a co-solvent to bridge the polarity gap between DMSO and water.

  • Aqueous Phase Integration: Slowly add 550 µL of ddH2O or PBS dropwise (10 µL/sec) while continuously vortexing.

    • Validation Checkpoint: Measure the Optical Density (OD) at 600 nm. An OD600 < 0.05 confirms a true solution/microemulsion. An OD600 > 0.05 indicates light scattering from micro-precipitates.

Issue 2: Loss of Compound Integrity Over Time (Chemical Degradation)

Symptom: HPLC/LC-MS analysis shows secondary peaks emerging over 24-48 hours in aqueous buffer, or the stock solution changes from pale yellow to dark brown. Causality: The alpha,beta-unsaturated aldehyde (enal) group is highly reactive. In the presence of dissolved oxygen and water, it undergoes autoxidation to form 2-methoxycinnamic acid[5]. Furthermore, it can undergo Michael addition with nucleophiles in biological buffers.

Protocol 2: Anaerobic Stock Preservation [4]

  • Preparation: Always prepare aqueous working solutions immediately before use. Do not store MCA in aqueous states.

  • Sparging: For the DMSO stock, use a Schlenk line or a long needle to bubble Nitrogen (N2) or Argon (Ar) gas directly through the solution for 2 minutes to displace dissolved oxygen.

  • Sealing & Storage: Blanket the headspace of the amber glass vial with inert gas, seal tightly with a PTFE-lined cap, and store at -80°C.

    • Validation Checkpoint: Run an LC-MS baseline trace on day 0. Re-run at day 30. The Area Under the Curve (AUC) of the parent mass (m/z 163.07 [M+H]+) should remain >98% relative to the baseline.

Issue 3: Unexpected Inhibition in Metabolic Assays

Symptom: When testing MCA in hepatocyte or microsome models, the metabolic clearance of unrelated control drugs (e.g., nicotine, letrozole) drops significantly. Causality: MCA is a potent time-dependent inhibitor (TDI) of Cytochrome P450 2A6 (CYP2A6). The compound covalently modifies the apoprotein (adding 156.79 Da to the enzyme mass) and causes a ~48.5% degradation of the heme core, effectively destroying the enzyme's catalytic ability[3].

CYP2A6 MCA 2-Methoxycinnamaldehyde (MCA) CYP CYP2A6 Active Site MCA->CYP Binding TDI Time-Dependent Inhibition (TDI) CYP->TDI Apo Apoprotein Modification (+156.79 Da) TDI->Apo Heme Heme Degradation (~48.5% Loss) TDI->Heme Inact Enzyme Inactivation Apo->Inact Heme->Inact

Mechanism of CYP2A6 inhibition and degradation by 2-Methoxycinnamaldehyde.

Protocol 3: Designing Controls for CYP Interference [3]

  • Pre-incubation Control: When running assays, include a control where MCA is pre-incubated with the enzyme for 0, 10, and 30 minutes before adding the primary substrate.

    • Validation Checkpoint: If the IC50 of MCA decreases (becomes more potent) as pre-incubation time increases, TDI is confirmed.

  • Heme Rescue Check: Add a heme precursor (e.g., hemin) to the assay buffer. If enzyme activity is partially restored, it validates that MCA-induced heme degradation is the primary cause of assay interference.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use standard cell culture media (e.g., DMEM) to dissolve MCA directly? A: No. Direct addition of solid MCA to DMEM will result in poor dissolution and inaccurate dosing[1]. Furthermore, the primary amines in amino acids (like glutamine) within the media can react with the electrophilic aldehyde group of MCA via Schiff base formation[5]. Always use the co-solvent protocol and add the formulated mixture to the media immediately prior to treating the cells.

Q: Why did my MCA stock in DMSO turn dark yellow/brown after a month at room temperature? A: This color shift indicates thermal degradation and oxidation. MCA is sensitive to light, heat, and oxygen. At room temperature, the aldehyde group oxidizes to a carboxylic acid, and the double bond can undergo polymerization. Always store stocks at -20°C or -80°C under an inert atmosphere[4].

Q: Is there an alternative to Tween/PEG for in vivo dosing if my model is sensitive to surfactants? A: Yes. If your experimental model is sensitive to Tween 80, you can utilize a suspension approach using Carboxymethyl Cellulose (CMC-Na). By adding 5 mg of MCA to 1 mL of a 0.5% CMC-Na aqueous solution and sonicating, you can create a homogeneous suspension suitable for oral gavage. Note that intravenous administration strictly requires a clear solution[2].

References

  • "Showing Compound trans-2-Methoxycinnamaldehyde (FDB004883)", FooDB. URL: [Link]

  • "The role and mechanism of cinnamaldehyde in cancer", PubMed Central (PMC) - NIH. URL: [Link]

  • "Mechanisms of Herb-Drug Interactions Involving Cinnamon and CYP2A6: Focus on Time-Dependent Inhibition by Cinnamaldehyde and 2-Methoxycinnamaldehyde", PubMed Central (PMC) - NIH. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with 3-(2-Methoxyphenyl)acrylaldehyde

Welcome to the technical support center for 3-(2-Methoxyphenyl)acrylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(2-Methoxyphenyl)acrylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this versatile compound. Here, we provide in-depth troubleshooting guides, validated protocols, and a comprehensive set of frequently asked questions to help you minimize side products and maximize your reaction efficiency.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 3-(2-Methoxyphenyl)acrylaldehyde, from its synthesis to its storage and use in further reactions.

Synthesis & Purity

Q1: I am synthesizing 3-(2-Methoxyphenyl)acrylaldehyde via a Claisen-Schmidt condensation and my yields are consistently low. What are the likely causes?

Low yields in a Claisen-Schmidt condensation can often be attributed to competing side reactions. The most common culprits include the Cannizzaro reaction of the starting benzaldehyde (2-methoxybenzaldehyde) and the self-condensation of the enolizable aldehyde (e.g., acetaldehyde).[1] To improve your yield, consider the following:

  • Choice of Base: Strong bases like sodium hydroxide can promote the Cannizzaro reaction. Switching to a milder base, such as sodium carbonate, can significantly reduce this side product.[1]

  • Order of Addition: The self-condensation of the enolizable aldehyde can be minimized by its slow, controlled addition to the reaction mixture containing the 2-methoxybenzaldehyde and the base.[1]

  • Temperature Control: Maintaining a low reaction temperature, typically in an ice bath, is crucial to disfavor these side reactions.

Q2: What are the typical impurities I should look for in my synthesized 3-(2-Methoxyphenyl)acrylaldehyde, and how can I remove them?

Common impurities include unreacted 2-methoxybenzaldehyde, the products of the Cannizzaro reaction (2-methoxybenzyl alcohol and 2-methoxybenzoic acid), and self-condensation products of the other aldehyde. Purification can be achieved through several methods:

  • Vacuum Distillation: This is an effective method for separating the desired product from less volatile impurities.[1]

  • Column Chromatography: For high purity, column chromatography on silica gel is recommended.[2]

  • Bisulfite Adduct Formation: This classical method can be used to separate aldehydes from other compounds. The aldehyde forms a solid adduct with sodium bisulfite, which can be filtered and then hydrolyzed back to the pure aldehyde.

Q3: My purified 3-(2-Methoxyphenyl)acrylaldehyde is degrading upon storage. What are the best storage conditions?

3-(2-Methoxyphenyl)acrylaldehyde is susceptible to oxidation and polymerization. For long-term stability, it should be stored under an inert atmosphere (nitrogen or argon), in a dark place, and at low temperatures, ideally in a freezer at or below -20°C.[3][4][5]

Reactions & Side Products

Q4: I am trying to reduce the aldehyde group of 3-(2-Methoxyphenyl)acrylaldehyde to an alcohol. How can I avoid reducing the double bond?

Selective reduction of the aldehyde in the presence of a carbon-carbon double bond can be achieved using specific reducing agents. Sodium borohydride (NaBH4) is a selective reagent that will reduce aldehydes and ketones without affecting the double bond.[6][7] In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH4) will reduce both the aldehyde and the double bond.[7]

Q5: When I perform a reaction with 3-(2-Methoxyphenyl)acrylaldehyde, I get a complex mixture of products. What are some general strategies to improve selectivity?

Improving selectivity often involves careful control of reaction conditions:

  • Temperature: Lowering the reaction temperature can often favor the desired kinetic product over thermodynamic side products.

  • Catalyst Choice: The choice of catalyst can have a profound impact on selectivity. For example, in hydrogenation reactions, specific catalysts can be used to selectively reduce either the aldehyde or the double bond.

  • Protecting Groups: In multi-step syntheses, it may be necessary to protect the aldehyde or the double bond to prevent unwanted side reactions.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving common experimental challenges.

Guide 1: Troubleshooting Low Yields in Claisen-Schmidt Condensation

This guide will help you systematically diagnose and resolve the causes of low yields in the synthesis of 3-(2-Methoxyphenyl)acrylaldehyde.

Troubleshooting Flowchart

Caption: Troubleshooting workflow for low yields.

Guide 2: Minimizing Side Products in Reduction Reactions

This guide focuses on strategies to achieve selective reduction of either the aldehyde or the double bond in 3-(2-Methoxyphenyl)acrylaldehyde.

Decision Tree for Selective Reduction

Caption: Selecting the right reducing agent.

Part 3: Validated Experimental Protocols

These protocols provide a starting point for your experiments. They should be optimized for your specific laboratory conditions.

Protocol 1: Synthesis of 3-(2-Methoxyphenyl)acrylaldehyde via Claisen-Schmidt Condensation

Materials:

  • 2-methoxybenzaldehyde

  • Acetaldehyde

  • Sodium carbonate (Na2CO3)

  • Ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxybenzaldehyde in ethanol.

  • Cool the flask in an ice bath to 0-5°C.

  • Prepare a solution of sodium carbonate in water and add it slowly to the stirred benzaldehyde solution while maintaining the low temperature.

  • Dilute acetaldehyde with a small amount of ethanol and add it to the dropping funnel.

  • Add the acetaldehyde solution dropwise to the reaction mixture over 2-3 hours, ensuring the temperature remains below 10°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for another 2 hours.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Selective Reduction of 3-(2-Methoxyphenyl)acrylaldehyde to 3-(2-Methoxyphenyl)prop-2-en-1-ol

Materials:

  • 3-(2-Methoxyphenyl)acrylaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol

  • t-Butyl methyl ether (TBME)

  • Saturated sodium chloride solution

Procedure:

  • In a round-bottom flask with a magnetic stir bar, dissolve 3-(2-Methoxyphenyl)acrylaldehyde in methanol.

  • Place the flask in an ice-water bath.

  • Slowly add sodium borohydride to the solution in small portions.

  • Stir the reaction mixture in the ice bath for 20 minutes.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and TBME.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with a saturated solution of sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.[6]

Part 4: Visualizing the Chemistry

Understanding the underlying mechanisms is key to controlling reaction outcomes.

Claisen-Schmidt Condensation Mechanism

G Acetaldehyde Acetaldehyde Enolate Enolate Acetaldehyde->Enolate Base (OH-) Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + 2-Methoxybenzaldehyde 3-(2-Methoxyphenyl)acrylaldehyde 3-(2-Methoxyphenyl)acrylaldehyde Aldol Adduct->3-(2-Methoxyphenyl)acrylaldehyde - H2O (Dehydration)

Caption: Mechanism of the Claisen-Schmidt condensation.

Common Side Reactions

G cluster_0 Cannizzaro Reaction cluster_1 Self-Condensation 2-Methoxybenzaldehyde (2 eq.) 2-Methoxybenzaldehyde (2 eq.) 2-Methoxybenzyl alcohol + 2-Methoxybenzoic acid 2-Methoxybenzyl alcohol + 2-Methoxybenzoic acid 2-Methoxybenzaldehyde (2 eq.)->2-Methoxybenzyl alcohol + 2-Methoxybenzoic acid Strong Base Acetaldehyde (2 eq.) Acetaldehyde (2 eq.) Crotonaldehyde Crotonaldehyde Acetaldehyde (2 eq.)->Crotonaldehyde Base

Caption: Competing side reactions.

Part 5: References

  • Huang, J., Thomas, S., & Yanes, V. (2018, May 8). Reduction of trans-Cinnamaldehyde. Odinity. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017, November 30). Reduce cinnamaldehyde to hydrocinnamaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). EP2531606A1 - Process for the reduction of cinnamaldehyde derivative employing enoate reductases. Retrieved from

  • Lead Sciences. (n.d.). (E)-3-(2-Methoxyphenyl)acrylaldehyde. Retrieved from [Link]

  • Reddit. (2014, October 9). Need some suggestions of reactions to try with cinnamaldehyde. r/chemistry. Retrieved from [Link]

  • Huang, L. J., Wang, J. P., Lai, Y. C., & Kuo, S. C. (2006). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 16(10), 2742–2747. [Link]

  • PubChem. (n.d.). 2-Propenal, 3-(2-methoxyphenyl)-. Retrieved from [Link]

  • Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry. Retrieved from [Link]

  • The [3+2]Cycloaddition Reaction. (n.d.). Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from [Link]

  • Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. (2009). PubMed. [Link]

  • NIST. (n.d.). 2-Propenal, 3-(2-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. (2019). Food Science & Nutrition. [Link]

Sources

Optimization

optimizing solvent selection for 3-(2-Methoxyphenyl)acrylaldehyde extraction

An advanced guide to selecting and optimizing solvents for the extraction of 3-(2-Methoxyphenyl)acrylaldehyde, complete with troubleshooting and frequently asked questions. Introduction 3-(2-Methoxyphenyl)acrylaldehyde,...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced guide to selecting and optimizing solvents for the extraction of 3-(2-Methoxyphenyl)acrylaldehyde, complete with troubleshooting and frequently asked questions.

Introduction

3-(2-Methoxyphenyl)acrylaldehyde, also known as 2-methoxycinnamaldehyde, is an aromatic aldehyde with significant potential in pharmaceutical and fragrance applications. The efficiency of its isolation, whether from a synthetic reaction mixture or a natural source, is critically dependent on the selection of an appropriate extraction solvent. An optimized solvent system not only maximizes yield but also enhances purity, reduces downstream processing steps, and minimizes environmental impact.

This technical support guide, designed for researchers and drug development professionals, provides a detailed framework for making informed decisions in solvent selection. It moves beyond simple protocols to explain the underlying chemical principles, offering a self-validating system for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of 3-(2-Methoxyphenyl)acrylaldehyde that dictate solvent choice?

A1: Understanding the molecule's structure is the first step. 3-(2-Methoxyphenyl)acrylaldehyde (C₁₀H₁₀O₂) has a molecular weight of approximately 162.19 g/mol .[1][2][3] Its key features are:

  • An aromatic (phenyl) ring: This confers a non-polar, hydrophobic character.

  • An α,β-unsaturated aldehyde group (-CH=CH-CHO): This conjugated system introduces polarity and sites for hydrogen bonding.

  • A methoxy group (-OCH₃): This ether group adds moderate polarity.

A crucial parameter is the partition coefficient, LogP, which is calculated to be around 1.7.[2] This value indicates that the compound is moderately lipophilic, meaning it will preferentially dissolve in solvents of intermediate to low polarity over water. The principle of "like dissolves like" is paramount; solvents with similar polarity characteristics will be most effective.[4][5]

Q2: How does solvent polarity directly influence extraction efficiency?

A2: Solvent polarity determines its ability to dissolve the target compound while leaving impurities behind.[4][6]

  • Non-polar solvents (e.g., Hexane, Toluene): These are effective at dissolving the non-polar aromatic ring but may be less efficient at solvating the polar aldehyde and methoxy groups. They are excellent choices when the starting mixture is aqueous and impurities are highly polar.

  • Polar Aprotic Solvents (e.g., Ethyl Acetate, Dichloromethane, Methyl-THF): These solvents offer a balanced polarity. They can interact favorably with both the polar functional groups and the non-polar ring structure of 3-(2-Methoxyphenyl)acrylaldehyde. Studies on similar aromatic aldehydes show that esters like butyl acetate and ethers like cyclopentyl methyl ether can achieve very high extraction efficiencies (>90%).[7]

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These are generally poor choices for liquid-liquid extraction from an aqueous phase because they are miscible with water.[8] They may be used in solid-liquid extractions, but their high polarity can lead to the co-extraction of highly polar impurities.[5]

Q3: Beyond polarity, what other solvent properties must be considered?

A3: Several other factors are critical for a successful, scalable, and safe extraction process:

  • Selectivity: The ideal solvent should have a high affinity for 3-(2-Methoxyphenyl)acrylaldehyde and a low affinity for impurities in the mixture.[6][9]

  • Boiling Point: A solvent with a relatively low boiling point (e.g., 40-80°C) is preferred as it can be easily removed from the extracted product via rotary evaporation without requiring high temperatures that might degrade the target compound.[4][8]

  • Immiscibility: For liquid-liquid extractions, the solvent must be immiscible with the initial solution (typically water) to allow for phase separation.[8][10]

  • Density: A significant density difference between the organic and aqueous layers simplifies separation. For example, dichloromethane (density ~1.33 g/mL) will form the bottom layer, while diethyl ether (density ~0.71 g/mL) will form the top layer.

  • Safety and Environmental Impact: Toxicity, flammability, and environmental persistence are major concerns.[10] The trend in "green chemistry" favors solvents like ethyl acetate or methyl-THF over more hazardous options like chloroform or benzene.[5]

Q4: Can the extraction be improved by modifying the aqueous phase?

A4: Yes, adjusting the pH of the aqueous phase can significantly improve selectivity. If your mixture contains acidic or basic impurities, a pH adjustment can ionize them, making them highly soluble in the aqueous layer and poorly soluble in the organic solvent. For example, if acidic impurities are present, increasing the pH with a mild base (e.g., sodium bicarbonate) will convert them to their salt form, trapping them in the aqueous phase while the neutral 3-(2-Methoxyphenyl)acrylaldehyde is extracted into the organic layer.

Troubleshooting Guide

Issue: My extraction yield is consistently low.

Possible Causes & Solutions:

  • Poor Solvent Choice: The selected solvent may not have a high enough partition coefficient (K_d) for your compound.[9]

    • Solution: Conduct a small-scale solvent screening experiment (see protocol below). Test solvents from different classes, such as an ester (ethyl acetate), an ether (MTBE or cyclopentyl methyl ether), and a chlorinated solvent (dichloromethane), to empirically determine the best performer. For aromatic aldehydes, esters and ethers are often highly effective.[7]

  • Incomplete Extraction: A single extraction may not be sufficient to transfer all the product. The efficiency of extraction is governed by the Nernst Distribution Law.

    • Solution: Perform multiple sequential extractions. Extracting the aqueous layer three times with one-third of the total solvent volume is significantly more efficient than a single extraction with the full volume.[11]

  • Incorrect pH: The compound of interest might be partially ionized or impurities might be co-extracting.

    • Solution: Ensure the aqueous phase is at a neutral pH before extraction, as 3-(2-Methoxyphenyl)acrylaldehyde is a neutral compound. If you performed a basic or acidic wash, ensure the solution was neutralized before the primary extraction.

  • Product Degradation: The compound may be unstable under the extraction conditions.

    • Solution: Aldehydes can be sensitive to oxidation or strong acids/bases. Ensure your solvents are free of peroxides (especially ethers) and avoid unnecessarily long exposure to harsh conditions.[12]

Issue: An emulsion is forming during liquid-liquid extraction, preventing phase separation.

Possible Causes & Solutions:

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel creates a stable dispersion of fine droplets.

    • Solution: Use a gentle swirling or inverting motion instead of vigorous shaking.

  • High Concentration of Surfactant-like Impurities: Natural products or reaction byproducts can act as emulsifying agents.[13]

    • Solution 1 (Brine Wash): Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break the emulsion by "salting out" the organic components.

    • Solution 2 (Filtration): Pass the emulsified mixture through a pad of Celite or glass wool to help coalesce the dispersed droplets.

    • Solution 3 (Patience & Temperature): Allow the funnel to stand for an extended period. Sometimes gentle warming or cooling can also help break the emulsion.

Issue: The final product is contaminated with impurities.

Possible Causes & Solutions:

  • Poor Solvent Selectivity: The chosen solvent dissolves both the target compound and the impurities.

    • Solution: Re-evaluate your solvent choice. A less polar solvent like toluene or a hexane/ethyl acetate mixture might offer better selectivity than a more aggressive solvent like dichloromethane.

  • Insufficient Washing: The organic layer was not adequately washed to remove water-soluble impurities.

    • Solution: After the initial extraction, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., 5% NaHCO₃) to remove acidic impurities, and finally with brine to remove residual water and break any minor emulsions.

  • Formation of Artifacts: The solvent may be reacting with your compound.[12]

    • Solution: This is particularly a risk with reactive solvents like alcohols (which can form acetals with aldehydes) or impure halogenated solvents.[12] Ensure you are using high-purity, stabilized solvents.

Data Presentation & Protocols

Table 1: Comparison of Candidate Solvents for Extraction
SolventPolarity IndexBoiling Point (°C)Density (g/mL)Immiscibility with WaterKey Considerations & Safety Notes
Hexane 0.1690.66ExcellentGood for highly non-polar compounds. Low selectivity for this target. Flammable.
Toluene 2.41110.87ExcellentGood selectivity for aromatic compounds. High boiling point makes it difficult to remove. Toxic.
Diethyl Ether 2.8350.71GoodLow boiling point, easy to remove. Highly flammable; can form explosive peroxides.
Dichloromethane (DCM) 3.1401.33GoodExcellent solubility for many organics. Forms bottom layer. Toxic and environmental concerns.[8]
Ethyl Acetate (EtOAc) 4.4770.90ModerateGood balance of properties. "Greener" solvent. Flammable. Can be hydrolyzed by strong acid/base.[7]
Methyl-THF 4.0800.86GoodGreener alternative to DCM and THF. Less prone to peroxide formation than other ethers.
Methanol/Ethanol 5.1 / 4.365 / 78~0.79MiscibleNot suitable for liquid-liquid extraction from aqueous solutions.[8]
Experimental Protocol: Small-Scale Solvent Screening

This protocol provides a method to empirically determine the best extraction solvent for your specific sample matrix.

Objective: To compare the extraction efficiency of three different solvents for 3-(2-Methoxyphenyl)acrylaldehyde.

Materials:

  • Aqueous solution containing a known concentration of 3-(2-Methoxyphenyl)acrylaldehyde.

  • Candidate solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methyl-THF.

  • 4 mL vials, separatory funnel (or centrifuge tubes for small scale).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS).

Procedure:

  • Preparation: Aliquot 2 mL of your aqueous sample into three separate 4 mL vials.

  • Extraction:

    • To Vial 1, add 2 mL of DCM.

    • To Vial 2, add 2 mL of EtOAc.

    • To Vial 3, add 2 mL of Methyl-THF.

  • Mixing: Cap the vials and gently invert for 2 minutes to allow for equilibration. Avoid vigorous shaking.

  • Separation: Allow the layers to separate completely. If separation is slow, centrifugation (500 x g for 2 min) can be used.

  • Sampling: Carefully remove a known volume (e.g., 1 mL) of the organic (top layer for EtOAc/Methyl-THF, bottom for DCM) and aqueous layers from each vial for analysis.

  • Analysis: Quantify the concentration of 3-(2-Methoxyphenyl)acrylaldehyde in each organic and aqueous sample using a pre-calibrated HPLC or GC method.

  • Calculation: Determine the Partition Coefficient (K_d) and Extraction Efficiency (%E) for each solvent:

    • K_d = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]

    • %E = 100 * (K_d) / (K_d + V_aq / V_org)

    • Where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.

Interpretation: The solvent with the highest %E and K_d is the most effective for this extraction.

Visualizations

Solvent Selection Workflow

Solvent_Selection_Workflow start Define Extraction Goal (Yield, Purity) physchem Analyze Target Properties (Polarity, LogP, Stability) start->physchem criteria Establish Solvent Criteria (BP, Density, Safety) physchem->criteria candidates Select Candidate Solvents (Ester, Ether, Halogenated) criteria->candidates protocol Design Screening Protocol (Small-Scale LLE) candidates->protocol execute Execute Experiment & Quantify Results protocol->execute analyze Calculate Kd and %E Select Best Solvent execute->analyze optimize Optimize Conditions (pH, # Extractions) analyze->optimize Good Result troubleshoot Troubleshoot Issues (Emulsion, Low Yield) analyze->troubleshoot Poor Result end Finalized Protocol optimize->end troubleshoot->candidates Re-screen

Caption: Workflow for optimizing solvent selection.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Problem: Low Yield q1 Is Partition Coefficient (Kd) High? start->q1 a1_no a1_no q1->a1_no No q2 Was Extraction Performed 3x? q1->q2 Yes a2_no a2_no q2->a2_no No q3 Is Aqueous Phase Neutral? q2->q3 Yes a3_no a3_no q3->a3_no No end Yield Improved q3->end Yes

Caption: Troubleshooting workflow for low extraction yield.

References
  • Solvent screening for the extraction of aromatic aldehydes. Graz University of Technology.
  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil.
  • Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Frontiers in Pharmacology.
  • Conditions for Ideal Extraction Solvents. University of Alberta.
  • 5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech.
  • Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Celignis.
  • Solvent Extraction Method: Principles, Applications, And Advantages.
  • Sources, extraction and biological activities of cinnamaldehyde.
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  • Solvent screening for the extraction of aromatic aldehydes | Request PDF.
  • Isolation of Cinnamaldehyde
  • 1504-74-1 Cas No. | 3-(2-Methoxyphenyl)acrylaldehyde.
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  • Isolation and Testing of Cinnamaldehyde | PDF | Aldehyde | Distill
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  • 2-Propenal, 3-(2-methoxyphenyl)-. PubChem.
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  • Solvent Screening for the Extraction of Aromatic Aldehydes | Request PDF.
  • Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs? Reddit.
  • 1504-74-1 | MFCD00007001 | 3-(2-Methoxyphenyl)acrylaldehyde. A2B Chem.
  • What are some common causes of low reaction yields? Reddit.
  • 3-Methoxybenzaldehyde. PubChem.
  • 60125-24-8|(E)-3-(2-Methoxyphenyl)acrylaldehyde. BLDpharm.
  • 4-Methoxycinnamaldehyde. Wikipedia.
  • 2-Propenal, 3-(2-methoxyphenyl)-. NIST WebBook.
  • 3-(2-Methoxyphenyl)benzaldehyde. Sigma-Aldrich.
  • 3-Methoxy Butanol. Celanese.
  • Buy 3-(2-Methoxyphenyl)acrylaldehyde, 10g M350290-10g in India. Biomall.
  • 1504-74-1 2'-Methoxycinnamaldehyde C10H10O2, Formula,NMR,Boiling Point,Density,Flash Point. Guidechem.

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Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-(2-Methoxyphenyl)acrylaldehyde Substitutions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-methoxyphenyl)acrylaldehyde and its derivatives. This guide is designed to provide in-depth, pract...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-methoxyphenyl)acrylaldehyde and its derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during substitution reactions with this sterically hindered substrate. By understanding the underlying principles and employing the strategies outlined below, you can enhance your reaction yields, improve selectivity, and troubleshoot effectively.

Understanding the Challenge: The "Ortho" Problem

FAQ 1: Why are substitution reactions on 3-(2-methoxyphenyl)acrylaldehyde so challenging?

The primary difficulty arises from steric hindrance caused by the methoxy group (-OCH₃) at the ortho position of the phenyl ring. This bulky group physically obstructs the approach of nucleophiles to the electrophilic centers of the molecule, namely the carbonyl carbon and the β-carbon of the α,β-unsaturated system.[1][2][3][4][5]

This steric congestion, often referred to as the "ortho effect," can significantly slow down or even prevent reactions that would otherwise proceed smoothly with unsubstituted or para-substituted cinnamaldehydes.

Visualizing Steric Hindrance

StericHindrance Substrate Nucleophile Nu: Nucleophile->Substrate Approach to Carbonyl Nucleophile->Substrate Approach to β-Carbon p1 BlockedPath Steric Clash OpenPath Less Hindered Path p2

Caption: The ortho-methoxy group shields the reactive sites from nucleophilic attack.

Troubleshooting Guide: Common Issues and Solutions

FAQ 2: My nucleophilic addition to the aldehyde is sluggish or fails completely. What can I do?

This is a classic symptom of steric hindrance at the carbonyl carbon.[1][2] Here are several strategies to overcome this, ranging from simple adjustments to more advanced catalytic methods.

Strategy 1: Enhance the Electrophilicity of the Carbonyl Carbon

The more electron-deficient the carbonyl carbon, the more attractive it becomes to a nucleophile, partially compensating for the steric barrier.[6][7]

  • Acid Catalysis: The addition of a Brønsted or Lewis acid can protonate or coordinate to the carbonyl oxygen. This increases the partial positive charge on the carbonyl carbon, making it a "hotter" electrophile.[7][8]

    Catalyst TypeExamplesRationale
    Brønsted Acid p-Toluenesulfonic acid (p-TsOH), HClProtonates the carbonyl oxygen.
    Lewis Acid TiCl₄, BF₃·OEt₂, AlCl₃Coordinates to the carbonyl oxygen, withdrawing electron density.
Experimental Protocol: Lewis Acid-Catalyzed Nucleophilic Addition
  • Preparation: To a solution of 3-(2-methoxyphenyl)acrylaldehyde (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂ or THF) at -78 °C under an inert atmosphere (N₂ or Ar), add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise.

  • Stirring: Stir the mixture for 15-30 minutes to allow for complexation.

  • Nucleophile Addition: Add the nucleophile (1.2 equiv) slowly to the reaction mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench carefully with a saturated aqueous solution of NH₄Cl or NaHCO₃.

  • Work-up: Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Strategy 2: Employ Organocatalysis for Iminium Ion Formation

Secondary amine catalysts, such as proline or its derivatives, can reversibly react with the aldehyde to form an iminium ion intermediate.[9] This transformation is highly effective for several reasons:

  • LUMO-Lowering: The iminium ion has a lower Lowest Unoccupied Molecular Orbital (LUMO) energy than the starting aldehyde, making it significantly more electrophilic and reactive towards nucleophiles.

  • Altered Geometry: The formation of the iminium ion can transiently alter the local geometry, potentially providing a more accessible pathway for the nucleophile.

IminiumCatalysis sub Substrate (Aldehyde) iminium Iminium Ion (Activated Intermediate) sub->iminium + Catalyst, -H₂O cat Secondary Amine Catalyst (e.g., Proline) adduct Covalent Adduct iminium->adduct + Nu- nu Nucleophile (Nu-) product Final Product adduct->product + H₂O, -Catalyst product->cat Catalyst Regeneration

Caption: Iminium ion catalysis activates the aldehyde for nucleophilic attack.

FAQ 3: I am attempting a Michael (1,4-conjugate) addition, but the reaction is slow and gives poor yields. How can I improve this?

The ortho-methoxy group also hinders attack at the β-carbon. In addition to the strategies mentioned above (which also activate the conjugated system), consider the following:

Strategy 1: Use Smaller, More Potent Nucleophiles

"Harder" and less bulky nucleophiles may have greater success. For example, if a Grignard reagent is too bulky, consider using an organolithium or organocuprate reagent, which can exhibit different reactivity and steric tolerance.

Strategy 2: Alter Reaction Conditions to Favor the Kinetic Product
  • Lower Temperatures: Running the reaction at very low temperatures (e.g., -78 °C to -100 °C) can sometimes favor the kinetically controlled 1,4-addition product over the thermodynamically favored 1,2-addition, especially with reagents like organocuprates.

  • Solvent Choice: The choice of solvent can influence the aggregation state and reactivity of organometallic nucleophiles. Experiment with different ethereal solvents (THF, Et₂O) or hydrocarbon solvents.

FAQ 4: My reaction works, but I get a mixture of 1,2- and 1,4-addition products. How can I improve selectivity?

Controlling the regioselectivity is a common challenge with α,β-unsaturated aldehydes.

Desired ProductRecommended ApproachRationale
1,2-Addition (Alcohol) Use "hard" nucleophiles (e.g., Grignard reagents, organolithiums) at low temperatures.[10]These reagents tend to attack the more polarized carbonyl carbon (hard-hard interaction).
1,4-Addition (Conjugate) Use "soft" nucleophiles (e.g., Gilman cuprates, thiols, enamines).[10]These reagents preferentially attack the "softer" β-carbon of the alkene (soft-soft interaction).
Experimental Protocol: Selective 1,4-Addition using a Gilman Cuprate
  • Cuprate Formation: In a flask under an inert atmosphere, add CuI (1.0 equiv) to anhydrous THF at -78 °C. Add the organolithium reagent (2.0 equiv) dropwise and allow the mixture to stir until a homogenous solution of the Gilman cuprate (R₂CuLi) is formed.

  • Substrate Addition: In a separate flask, dissolve 3-(2-methoxyphenyl)acrylaldehyde (1.0 equiv) in anhydrous THF at -78 °C.

  • Reaction: Transfer the substrate solution to the Gilman cuprate solution via cannula.

  • Monitoring & Quenching: Stir the reaction at -78 °C, monitoring by TLC. Upon completion, quench with a saturated aqueous solution of NH₄Cl.

  • Work-up and Purification: Follow standard extraction and purification procedures as described previously.

FAQ 5: Are there any advanced catalytic methods to address both steric hindrance and achieve high stereoselectivity?

Yes, the field of asymmetric organocatalysis has developed powerful methods for reactions involving sterically demanding substrates like ortho-substituted cinnamaldehydes.

  • Asymmetric Michael Additions: Chiral secondary amine catalysts, such as diarylprolinol silyl ethers, can facilitate highly enantio- and diastereoselective cascade reactions.[11] For instance, the reaction of o-hydroxycinnamaldehydes with diphenylphosphine oxide using such a catalyst can produce cyclized products with excellent stereocontrol (up to >99% ee and >20:1 dr).[11] These catalysts operate through the iminium ion activation pathway, effectively overcoming steric barriers while inducing chirality in the transition state.

Summary of Key Strategies

ProblemStrategyKey Parameters to Optimize
Low Reactivity Increase electrophilicityCatalyst (Lewis/Brønsted acid), temperature, solvent
Use organocatalysisCatalyst type (e.g., proline derivative), additives (e.g., water, weak acid)[12]
Poor Selectivity (1,2 vs. 1,4) Choose appropriate nucleophile"Hard" vs. "Soft" nucleophiles (e.g., Grignard vs. Cuprate)
Control reaction temperatureLower temperatures often favor 1,4-addition
Achieving Asymmetry Employ asymmetric catalysisChiral organocatalysts (e.g., diarylprolinol silyl ethers)[11]

By systematically applying these troubleshooting strategies and understanding the chemical principles behind them, you can successfully navigate the challenges posed by the steric hindrance of 3-(2-methoxyphenyl)acrylaldehyde and advance your research and development goals.

References
  • He, Z. et al. (2012). Organocatalytic asymmetric cascade cyclization reaction of o-hydroxy cinnamaldehydes with diphenylphosphine oxide. ScienceDirect.
  • Westin, J. Nucleophilic Addition Reaction - Organic Chemistry. Jack Westin.
  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Steps. (2025, April 19). Nucleophilic Addition to Carbonyl Groups. Chemistry Steps. Available at: [Link]

  • He, Z. et al. (2012). Organocatalytic asymmetric cascade cyclization reaction of o-hydroxy cinnamaldehydes with diphenylphosphine oxide. ScienceDirect.
  • Sketchy. Reactions of Aldehydes and Ketones - Free Sketchy MCAT Lesson. Sketchy. Available at: [Link]

  • OpenStax. (2023, September 20). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. OpenStax. Available at: [Link]

  • PMC. (Date unavailable). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. PMC. Available at: [Link]

  • Ashenhurst, J. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available at: [Link]

  • PMC. (2025, August 27). Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. PMC. Available at: [Link]

  • Beilstein Journals. (2025, January 9). Recent advances in organocatalytic atroposelective reactions. Beilstein Journals. Available at: [Link]

  • Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

  • OpenOChem Learn. Nucleophilic addition. OpenOChem Learn. Available at: [Link]

  • Quora. (2020, May 1). Why is the SN2 reaction rate affected by steric hindrance rather than the SN1 reaction rate is unaffected much? Quora. Available at: [Link]

  • ResearchGate. (Date unavailable). Enantioselective Organocatalytic ??-Fluorination of Aldehydes. ResearchGate. Available at: [Link]

  • Google Patents. US4456697A - Catalysts for alkoxylation reactions. Google Patents.
  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. Available at: [Link]

  • OpenStax. (Date unavailable). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry. OpenStax. Available at: [Link]

  • ResearchGate. (2019, June 30). How to overcome Steric Hindrance? ResearchGate. Available at: [Link]

  • PMC. (Date unavailable). Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. PMC. Available at: [Link]

  • PubMed. (2006, May 15). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. PubMed. Available at: [Link]

  • ResearchGate. (2026, February 3). (PDF) Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. ResearchGate. Available at: [Link]

  • Science Alert. (1998). Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. Available at: [Link]

  • IJSDR. (Date unavailable). Ortho Position Changing in Molecules: A Conceptual Perspective. IJSDR. Available at: [Link]

  • PMC. (2021, December 17). Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species. PMC. Available at: [Link]

  • PMC. (2018, June 22). Formal enantioconvergent substitution of alkyl halides via catalytic asymmetric photoredox radical coupling. PMC. Available at: [Link]

  • Oriental Journal of Chemistry. (Date unavailable). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry. Available at: [Link]

  • Semantic Scholar. (2023, November 7). Synthesis of chalcone derivatives with methoxybenzene and pyridine moieties as potential antimalarial agents. Semantic Scholar. Available at: [Link]

  • YouTube. (2021, January 22). Substitution Reactions of Alcohols | 12.6 Organic Chemistry. YouTube. Available at: [Link]

  • PMC. (Date unavailable). Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation. PMC. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methoxy-Substituted Cinnamaldehydes: Ortho vs. Para Isomers

For professionals in chemical research and drug development, α,β-unsaturated aldehydes are indispensable tools, offering multiple sites for synthetic modification. Among these, cinnamaldehyde derivatives are particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in chemical research and drug development, α,β-unsaturated aldehydes are indispensable tools, offering multiple sites for synthetic modification. Among these, cinnamaldehyde derivatives are particularly valuable. However, the seemingly subtle shift of a substituent on the aromatic ring can profoundly alter the molecule's reactivity, dictating the success or failure of a synthetic strategy. This guide provides an in-depth, data-supported comparison of two constitutional isomers: 3-(2-Methoxyphenyl)acrylaldehyde (ortho-methoxycinnamaldehyde) and 4-methoxycinnamaldehyde (para-methoxycinnamaldehyde), to illuminate how positional isomerism governs electrophilicity and reaction outcomes.

The core of this analysis lies in understanding the electronic and steric interplay between the methoxy group and the conjugated acrylaldehyde system. The position of this group—adjacent to the side chain in the ortho isomer versus opposite in the para isomer—creates distinct chemical environments that directly impact the molecule's susceptibility to nucleophilic attack.

Part 1: The Theoretical Basis of Reactivity—Electronics vs. Sterics

The reactivity of these compounds is a delicate balance of two opposing electronic effects from the methoxy group and, in the case of the ortho isomer, a significant steric factor.

  • Electronic Effects : The methoxy group is a classic example of a substituent with dual electronic influences. It is electron-donating through a resonance effect (+R) by sharing its lone pair of electrons with the aromatic ring, and weakly electron-withdrawing through an inductive effect (-I) due to the oxygen's electronegativity.[1] For activating the ring, the resonance effect is dominant.[1][2]

    • In 4-methoxycinnamaldehyde (Para) : The methoxy group is in the ideal position to exert its maximum +R effect. It pushes electron density into the conjugated system, which extends from the ring through the double bond to the carbonyl group. This influx of electrons effectively reduces the partial positive charge on both the β-carbon and the carbonyl carbon, thereby decreasing their electrophilicity and making the molecule less reactive toward nucleophiles.[1][2]

    • In 3-(2-Methoxyphenyl)acrylaldehyde (Ortho) : The +R effect is still operative, increasing electron density at the ortho and para positions of the ring.[2] However, its influence is complicated by steric factors.

  • Steric Effects : The physical bulk of substituents plays a critical role in determining reaction pathways.

    • In 3-(2-Methoxyphenyl)acrylaldehyde (Ortho) : The proximity of the methoxy group to the acrylaldehyde side chain introduces significant steric hindrance.[3] This crowding can directly impede the approach of a nucleophile, especially to the nearby ortho position.[3] Furthermore, this steric clash can force the acrylaldehyde side chain out of planarity with the benzene ring, which disrupts the π-orbital overlap necessary for efficient conjugation. This reduced conjugation would lessen the deactivating effect of the methoxy group compared to the para isomer, rendering the ortho isomer's electrophilic sites inherently more reactive.

G Positional Isomerism and Key Effects cluster_ortho 3-(2-Methoxyphenyl)acrylaldehyde cluster_para 4-methoxycinnamaldehyde ortho Ortho Isomer ortho_steric Steric Hindrance (Bulky OMe group near side chain) ortho->ortho_steric ortho_electronic Resonance (+R) Effect (Potentially disrupted conjugation) ortho->ortho_electronic ortho_result Higher Reactivity (More Electrophilic) ortho_steric->ortho_result ortho_electronic->ortho_result para Para Isomer para_electronic Maximal Resonance (+R) Effect (Fully conjugated system) para->para_electronic para_steric Minimal Steric Hindrance para->para_steric para_result Lower Reactivity (Less Electrophilic) para_electronic->para_result

Caption: Logical relationship between isomer structure and resulting reactivity.

Part 2: Experimental Validation—A Comparative Kinetic Study

To quantify these theoretical differences, we turn to a classic reaction for α,β-unsaturated systems: the Michael (or conjugate) addition.[4] This reaction involves the addition of a nucleophile to the β-carbon and is highly sensitive to the electrophilicity of this position.

Experimental Design: Michael Addition of Thiophenol

We propose a comparative kinetic study monitoring the addition of a soft nucleophile, thiophenol, to each isomer. The rationale for this choice is that thiol additions to cinnamaldehydes are well-documented and proceed at measurable rates, making them excellent models for comparing reactivity.[5][6] The reaction progress can be conveniently tracked by UV-Vis spectrophotometry, measuring the decrease in absorbance of the cinnamaldehyde derivative's conjugated system over time.

Anticipated Results & Interpretation

Based on our theoretical framework, we predict that 3-(2-methoxyphenyl)acrylaldehyde will react significantly faster than 4-methoxycinnamaldehyde. The para-methoxy group's superior ability to donate electron density and deactivate the β-carbon will slow the reaction. Conversely, the combination of steric hindrance potentially weakening conjugation in the ortho isomer makes its β-carbon a more potent electrophile, accelerating the nucleophilic attack.

Table 1: Hypothetical Comparative Kinetic Data for Thiophenol Addition

Compoundλmax (nm)Initial Rate (M/s)Apparent Rate Constant (k) (M⁻¹s⁻¹)
3-(2-Methoxyphenyl)acrylaldehyde~3202.5 x 10⁻⁵0.25
4-methoxycinnamaldehyde~3109.8 x 10⁻⁶0.098

(Note: These are representative, illustrative data based on established chemical principles. Actual values would be determined experimentally.)

Self-Validating Experimental Protocol: UV-Vis Kinetic Analysis

This protocol is designed to be self-validating by ensuring that the only significant variable between experimental runs is the identity of the cinnamaldehyde isomer.

  • Solution Preparation :

    • Prepare 10.0 mM stock solutions of 3-(2-methoxyphenyl)acrylaldehyde and 4-methoxycinnamaldehyde in spectroscopic grade ethanol.

    • Prepare a 100.0 mM stock solution of thiophenol in spectroscopic grade ethanol.

    • Prepare a 1.0 M stock solution of a non-nucleophilic organic base (e.g., triethylamine) in ethanol to act as a catalyst for deprotonating the thiol.

  • Spectrophotometer Setup :

    • Set the spectrophotometer to scan the appropriate UV range (e.g., 250-450 nm) to determine the λmax for each isomer.

    • Equilibrate the instrument and a quartz cuvette holder to a constant temperature (e.g., 25.0 °C) using a Peltier device.

  • Kinetic Run Workflow :

    • To a 3 mL quartz cuvette, add 2.8 mL of ethanol and 100 µL of the triethylamine stock solution.

    • Add 50 µL of the 10.0 mM cinnamaldehyde isomer stock solution. Mix by inversion and record the initial absorbance (A₀) at its λmax.

    • To initiate the reaction, add 50 µL of the 100.0 mM thiophenol stock solution. This creates pseudo-first-order conditions where the thiol concentration is in large excess.

    • Immediately start recording the absorbance at λmax at fixed intervals (e.g., every 15 seconds) for at least 3 half-lives.

    • Repeat the entire procedure for the other isomer under identical conditions.

  • Data Analysis :

    • Plot Absorbance vs. Time for each run.

    • The initial rate is the negative of the slope of the tangent to the curve at t=0.

    • Plot ln(Aₜ - A∞) vs. Time. The slope of this line will be -k', the pseudo-first-order rate constant. The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.

G prep Prepare Stock Solutions (Isomers, Thiophenol, Catalyst) setup Equilibrate Spectrophotometer & Determine λmax for each isomer prep->setup run Perform Kinetic Run (Mix reagents in cuvette) setup->run initiate Initiate Reaction (Add Thiophenol) & Start Data Acquisition run->initiate monitor Record Absorbance vs. Time initiate->monitor analyze Data Analysis (Calculate Initial Rate & Rate Constant) monitor->analyze compare Compare Reactivity (k_ortho vs. k_para) analyze->compare

Caption: Experimental workflow for comparative kinetic analysis.

Part 3: Broader Synthetic Implications

The principles observed in the Michael addition extend to other reaction classes:

  • Reactions at the Carbonyl Carbon (e.g., Aldol Condensations, Reductions) : For reactions where the electrophilicity of the carbonyl carbon is paramount, such as aldol condensations, 4-methoxycinnamaldehyde would be expected to be the less reactive substrate.[7][8][9] The powerful +R effect from the para position effectively reduces the partial positive charge on the carbonyl carbon, making it a weaker electrophile.

  • Electrophilic Aromatic Substitution : While the acrylaldehyde group is deactivating, the methoxy group is a powerful ortho, para-director for any further substitution on the phenyl ring.[2][10] However, the ortho isomer's ortho position is highly sterically hindered, meaning any further substitution would likely be directed para to the methoxy group.

Conclusion

The choice between 3-(2-methoxyphenyl)acrylaldehyde and 4-methoxycinnamaldehyde is a strategic decision that should be informed by the desired reaction outcome.

  • Choose 3-(2-Methoxyphenyl)acrylaldehyde when seeking higher reactivity in conjugate additions . Its less deactivated β-carbon makes it a superior Michael acceptor.

  • Choose 4-methoxycinnamaldehyde when the goal is to favor reactions at other sites on the molecule while minimizing reactivity at the acrylaldehyde moiety , or when a less electrophilic carbonyl is desired.

This comparative guide demonstrates that a deep understanding of fundamental principles in physical organic chemistry—namely electronic and steric effects—is crucial for predicting and controlling chemical reactivity. By leveraging these subtle but powerful differences, researchers can design more efficient, selective, and successful synthetic routes.

References

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Hansen, S. (2025). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. PMC. [Link]

  • ResearchGate. The Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde. [Link]

  • Autelitano, A., et al. (2017). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. ResearchGate. [Link]

  • Google Patents.
  • Science of Synthesis. Synthesis by Aldol and Related Condensation Reactions. [Link]

  • Chemistry Steps. Ortho, Para, Meta. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

  • Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. [Link]

  • ResearchGate. Green Crossed Aldol Condensation Reactions Using trans-Cinnamaldehyde. [Link]

  • Autelitano, A., et al. (2017). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. PMC. [Link]

  • IJSDR. Ortho Position Changing in Molecules: A Conceptual Perspective. [Link]

  • MDPI. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. [Link]

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Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 3-(2-Methoxyphenyl)acrylaldehyde and Cinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals In the ongoing search for novel antimicrobial agents, naturally occurring compounds and their derivatives present a promising avenue for discovery. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for novel antimicrobial agents, naturally occurring compounds and their derivatives present a promising avenue for discovery. Among these, cinnamaldehyde, the primary constituent of cinnamon oil, has long been recognized for its broad-spectrum antimicrobial properties. This guide provides an in-depth, objective comparison of the antimicrobial efficacy of cinnamaldehyde and its ortho-methoxy derivative, 3-(2-Methoxyphenyl)acrylaldehyde. By examining experimental data and elucidating their mechanisms of action, this document aims to equip researchers and drug development professionals with the critical information needed to evaluate their potential as antimicrobial therapeutics.

Introduction to the Compounds

Cinnamaldehyde and 3-(2-Methoxyphenyl)acrylaldehyde are both α,β-unsaturated aldehydes, a class of compounds known for their biological activities. Their structural similarity, differing only by a methoxy group at the ortho position of the phenyl ring in 3-(2-Methoxyphenyl)acrylaldehyde, provides a valuable opportunity for structure-activity relationship (SAR) studies.

Cinnamaldehyde , a major component of cinnamon essential oil, has been extensively studied and is known to be effective against a wide range of pathogenic bacteria, including both Gram-positive and Gram-negative species.[1][2] Its established safety profile has led to its use as a flavoring agent and fragrance in various industries.

3-(2-Methoxyphenyl)acrylaldehyde , also known as 2-methoxycinnamaldehyde, is a derivative of cinnamaldehyde. While less studied, emerging research indicates that it also possesses antimicrobial properties, although its efficacy appears to differ from that of its parent compound.[3][4]

Comparative Antimicrobial Efficacy: A Data-Driven Overview

The antimicrobial potency of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

A direct comparative study on coliform bacteria, including Escherichia coli, revealed that cinnamaldehyde exhibits greater inhibitory activity than 3-(2-Methoxyphenyl)acrylaldehyde.[3] The table below summarizes available MIC and MBC data for both compounds against various microorganisms from different studies. It is important to note that direct comparisons are most accurate when data is generated within the same study under identical conditions.

MicroorganismCompoundMIC (µg/mL)MBC (µg/mL)Reference
Escherichia coli (Coliform)Cinnamaldehyde--[3]
3-(2-Methoxyphenyl)acrylaldehydeLower activity than cinnamaldehydeLower activity than cinnamaldehyde[3]
Methicillin-Resistant Staphylococcus epidermidis (MRSE)3-(2-Methoxyphenyl)acrylaldehyde220880[4][5]
Candida albicans (Biofilm)3-(2-Methoxyphenyl)acrylaldehyde-Strong antibiofilm activity
Vibrio parahaemolyticus (Biofilm)3-(2-Methoxyphenyl)acrylaldehyde-Significant biofilm inhibition[6]
Staphylococcus aureusCinnamaldehyde--[1][7]
Escherichia coliCinnamaldehyde--[1][7]

Unraveling the Mechanisms of Action

The antimicrobial activity of both compounds is primarily attributed to their ability to disrupt essential cellular functions. However, the presence of the methoxy group in 3-(2-Methoxyphenyl)acrylaldehyde can influence its interaction with microbial targets, leading to differences in their mechanistic pathways.

Cinnamaldehyde: A Multi-Targeted Assault

Cinnamaldehyde exerts its antimicrobial effects through a multi-pronged attack on bacterial cells. Its lipophilic nature allows it to readily partition into and disrupt the bacterial cell membrane.[8] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell lysis.[7] Furthermore, cinnamaldehyde has been shown to inhibit the activity of various cellular enzymes, including ATPases, which are crucial for energy production.[9] This interference with essential metabolic processes contributes to its bactericidal action.

Cinnamaldehyde_Mechanism Cinnamaldehyde Cinnamaldehyde Membrane Bacterial Cell Membrane Cinnamaldehyde->Membrane Interacts with Enzymes Cellular Enzymes (e.g., ATPases) Cinnamaldehyde->Enzymes Inhibits Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Leakage Leakage of Intracellular Contents Disruption->Leakage Death Cell Death Leakage->Death Inhibition->Death

Caption: Mechanism of action for cinnamaldehyde.

3-(2-Methoxyphenyl)acrylaldehyde: Inducing Cellular Chaos

The antimicrobial mechanism of 3-(2-Methoxyphenyl)acrylaldehyde also involves compromising the bacterial cell envelope. Studies have shown that it causes significant morphological changes to bacterial cells, including surface collapse and the formation of debris, indicative of severe damage.[4][5] This damage leads to the leakage of intracellular contents such as DNA and RNA.[10]

A key distinguishing feature of 3-(2-Methoxyphenyl)acrylaldehyde's mechanism is its ability to induce the production of reactive oxygen species (ROS) within the bacterial cell.[5][10] The resulting oxidative stress damages vital cellular components like DNA, proteins, and lipids, contributing to cell death. This increased ROS production is linked to alterations in cellular metabolism, particularly an increased metabolic flux through the TCA cycle.[5][10]

MIC_Workflow start Start prep_stock Prepare Stock Solution of Test Compound start->prep_stock serial_dilute Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end_mic End read_mic->end_mic

Caption: Workflow for MIC determination.

Agar Disk Diffusion Method for Zone of Inhibition

The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent. It relies on the diffusion of the antimicrobial from a paper disk into an agar medium inoculated with the test organism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.

  • Disk Application: Aseptically apply paper disks (6 mm in diameter) impregnated with a known concentration of the test compound (cinnamaldehyde or 3-(2-Methoxyphenyl)acrylaldehyde) onto the surface of the inoculated MHA plate.

  • Incubation: Invert the plate and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Conclusion and Future Directions

The available evidence indicates that both cinnamaldehyde and 3-(2-Methoxyphenyl)acrylaldehyde possess antimicrobial properties, but their efficacy and mechanisms of action exhibit notable differences. Cinnamaldehyde appears to have a broader and more potent antibacterial activity against certain bacteria, such as coliforms, likely due to its direct and disruptive interaction with the cell membrane and essential enzymes. [3] In contrast, 3-(2-Methoxyphenyl)acrylaldehyde's antimicrobial action is characterized by the induction of oxidative stress through the generation of reactive oxygen species, a mechanism that is distinct from the primary mode of action of cinnamaldehyde. [5][10]While its direct bactericidal potency may be lower in some cases, its ability to inhibit biofilm formation and its unique mechanism of action warrant further investigation. [6] For researchers and drug development professionals, these findings highlight several key considerations:

  • Structure-Activity Relationship: The presence of the ortho-methoxy group in 3-(2-Methoxyphenyl)acrylaldehyde appears to modulate its antimicrobial activity, suggesting that further structural modifications of the cinnamaldehyde scaffold could lead to the development of derivatives with enhanced or more targeted efficacy.

  • Therapeutic Potential: Cinnamaldehyde remains a strong candidate for applications requiring broad-spectrum antimicrobial activity. 3-(2-Methoxyphenyl)acrylaldehyde, with its antibiofilm properties and distinct mechanism, may be particularly valuable in combating persistent infections where biofilms play a significant role.

  • Future Research: Further side-by-side comparative studies are crucial to establish a more comprehensive understanding of the relative potencies of these compounds against a wider range of clinically relevant microorganisms. Mechanistic studies should continue to explore the specific molecular targets of 3-(2-Methoxyphenyl)acrylaldehyde to fully elucidate its therapeutic potential.

References

  • Bioinspired and eco-friendly high efficacy cinnamaldehyde antibacterial surfaces. (2021). RSC Advances, 11(22), 13279-13289. Available from: [Link]

  • Pereira, W. A., et al. (2024). Advances in pharmacological effects and mechanism of action of cinnamaldehyde. Frontiers in Pharmacology, 15, 1386221. Available from: [Link]

  • Qian, W., et al. (2022). Metabolomics-Driven Exploration of the Antibacterial Activity and Mechanism of 2-Methoxycinnamaldehyde. Frontiers in Microbiology, 13, 920556. Available from: [Link]

  • Qian, W., et al. (2022). Metabolomics-Driven Exploration of the Antibacterial Activity and Mechanism of 2-Methoxycinnamaldehyde. Frontiers in Microbiology, 13, 920556. Available from: [Link]

  • Wang, Y., et al. (2021). Antibacterial Mechanism of Cinnamaldehyde: Modulation of Biosynthesis of Phosphatidylethanolamine and Phosphatidylglycerol in Staphylococcus aureus and Escherichia coli. Journal of Agricultural and Food Chemistry, 69(45), 13466-13476. Available from: [Link]

  • Yossa, N. et al. (2013). Antibacterial Activity of Cinnamaldehyde And Sporan Against Escherichia Coli O157:H7 And Salmonella. Journal of Food Research, 2(3). Available from: [Link]

  • Yuan, H., et al. (2021). Proteomic Investigation of the Antibacterial Mechanism of trans-Cinnamaldehyde against Escherichia coli. Journal of Proteome Research, 20(5), 2446-2458. Available from: [Link]

  • Qian, W., et al. (2022). Metabolomics-Driven Exploration of the Antibacterial Activity and Mechanism of 2-Methoxycinnamaldehyde. PubMed, 35814436. Available from: [Link]

  • Michiels, J., et al. (2022). In vitro and in vivo antimicrobial activity of cinnamaldehyde and derivatives towards the intestinal bacteria of the weaned piglet. Journal of Applied Microbiology, 132(3), 2043-2057. Available from: [Link]

  • Wu, H., et al. (2026). Antibacterial properties and mechanism of 2-methoxycinnamaldehyde against Salmonella enteritidis and its potential application in treating raw pork. Food Control, 158, 110255. Available from: [Link]

  • Utchariyakiat, A., et al. (2023). trans-Cinnamaldehyde as a Novel Candidate to Overcome Bacterial Resistance: An Overview of In Vitro Studies. Molecules, 28(3), 1235. Available from: [Link]

  • Bibi, S., et al. (2023). Cinnamaldehyde as a Potential Antibiotic Substitute against Antibiotic- Resistant Bacteria during Antimicrobial Resistant Challenge. Journal of Population Therapeutics and Clinical Pharmacology, 30(19). Available from: [Link]

  • Adu, E., et al. (2021). Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species. Pharmaceutics, 13(12), 2176. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to HPLC and UPLC Method Validation for 3-(2-Methoxyphenyl)acrylaldehyde Purity

This guide provides a comprehensive comparison and detailed validation protocols for High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods intended for the purity assess...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison and detailed validation protocols for High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods intended for the purity assessment of 3-(2-Methoxyphenyl)acrylaldehyde (also known as 2-Methoxycinnamaldehyde). As a critical intermediate and active compound in various research and development sectors, ensuring its purity is paramount for reliable downstream applications and regulatory compliance.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the scientific rationale behind methodological choices, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction to the Analyte and Analytical Strategy

3-(2-Methoxyphenyl)acrylaldehyde is an α,β-unsaturated aldehyde. Its chemical structure, featuring a conjugated system of a phenyl ring, a carbon-carbon double bond, and a carbonyl group, makes it an excellent chromophore for UV-Vis detection, which is the cornerstone of the methods discussed herein. The primary goal of any purity method is to develop a stability-indicating analytical procedure (SIAM) . A SIAM is a validated quantitative method that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[4][5] This requires the method to be specific enough to separate the main compound from any process impurities and, critically, from any degradation products that may form under stress conditions.

This guide will compare two robust reversed-phase chromatography approaches: a conventional, isocratic HPLC method and a modern, gradient UPLC method.

Comparative Analysis: Isocratic HPLC vs. Gradient UPLC

The choice between an isocratic HPLC method and a gradient UPLC method depends on the specific needs of the laboratory, including sample throughput, required resolution, and available instrumentation.

Method A: Isocratic HPLC – The Robust Workhorse This method is designed for routine quality control where simplicity and robustness are key. It uses a single, constant mobile phase composition, making it less prone to variability and easier to transfer between laboratories.

Method B: Gradient UPLC – The High-Throughput Specialist This method leverages the power of Ultra-Performance Liquid Chromatography to achieve faster run times and superior peak resolution. By gradually changing the mobile phase composition, it can effectively separate a wider range of impurities with varying polarities in a shorter time frame.

ParameterMethod A: Isocratic HPLCMethod B: Gradient UPLCRationale & Scientific Insight
Instrumentation Standard HPLC SystemUPLC / UHPLC SystemUPLC systems operate at much higher pressures (>15,000 psi) and are optimized for sub-2 µm particle columns, enabling higher efficiency and speed.[6]
Column C18, 150 mm x 4.6 mm, 5 µmC18, 50 mm x 2.1 mm, 1.7 µmThe smaller particle size and dimensions of the UPLC column dramatically increase separation efficiency and reduce solvent consumption.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (48:52 v/v)[5]A: 0.1% Formic Acid in WaterB: Acetonitrile[4]Phosphoric acid or formic acid is used to control the pH of the mobile phase, ensuring consistent ionization of any acidic or basic functional groups and leading to sharp, symmetrical peaks.
Elution Mode IsocraticGradient: 0-3 min, 30-95% B; 3-4 min, 95% B; 4-4.1 min, 95-30% B; 4.1-5 min, 30% BA gradient is essential for UPLC to elute impurities with a wide range of polarities quickly while maintaining sharp peaks for both early and late-eluting compounds.[5]
Flow Rate 1.0 mL/min0.4 mL/minFlow rates are scaled according to the column's internal diameter to maintain optimal linear velocity and performance.
Detection UV at 285 nm[5]DAD at 280 nm[2][6]The conjugated system of the molecule results in strong UV absorbance. A wavelength of ~280-285 nm provides high sensitivity for the parent compound.[7][8] A Diode Array Detector (DAD) in Method B allows for peak purity analysis.
Run Time ~10-15 minutes~5 minutesThe combination of a shorter column, smaller particles, and a faster gradient significantly reduces the analysis time.
Pros Highly robust, simple, easily transferable.Very fast, high resolution, lower solvent use per sample.Isocratic methods are less susceptible to issues with pump proportioning valves and gradient dwell volume. Gradient UPLC offers superior peak capacity.
Cons Longer run time, lower peak capacity for complex samples.Requires specialized high-pressure equipment, more complex method development.Isocratic methods may struggle to resolve late-eluting impurities from the column back-pressure rise. Gradient methods require careful re-equilibration between runs.

Comprehensive Method Validation Protocol (Based on ICH Q2(R1))

The following section provides a detailed protocol for the validation of Method A (Isocratic HPLC) . The principles and experiments are directly applicable to Method B as well. The objective of analytical procedure validation is to demonstrate that it is suitable for its intended purpose.[3]

System Suitability Testing (SST)

Before any validation run, the suitability of the chromatographic system must be verified. This is not a validation parameter itself, but a prerequisite for it.

Protocol:

  • Prepare a standard solution of 3-(2-Methoxyphenyl)acrylaldehyde at the working concentration (e.g., 100 µg/mL).

  • Inject this solution six replicate times.

  • Calculate the performance parameters.

Acceptance Criteria:

  • Peak Area Precision: Relative Standard Deviation (RSD) ≤ 1.0%. Modern HPLCs can often achieve RSD ≤ 0.73%.[7]

  • Tailing Factor (T): T ≤ 2.0.

  • Theoretical Plates (N): N > 2000.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] The most effective way to demonstrate this is through forced degradation studies.[4][9] The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are formed at a detectable level.[9][10]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Workflow API API Stock Solution (e.g., 1 mg/mL in Acetonitrile) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 8h API->Acid Expose to Stress Base Base Hydrolysis 0.1 M NaOH, 60°C, 4h API->Base Expose to Stress Oxidative Oxidation 3% H2O2, RT, 24h API->Oxidative Expose to Stress Thermal Thermal 80°C, 48h (Solid) API->Thermal Expose to Stress Photolytic Photolytic ICH Q1B Light Cabinet (UV/Vis exposure) API->Photolytic Expose to Stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Conc. (e.g., 100 µg/mL) Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute Analyze Analyze by HPLC-DAD Dilute->Analyze Evaluate Evaluate Results Analyze->Evaluate Check Peak Purity, Resolution, Mass Balance

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the analyte in a solution of 0.1 M HCl and heat at 60°C. Analyze samples at several time points (e.g., 2, 4, 8 hours).

  • Base Hydrolysis: Dissolve the analyte in a solution of 0.1 M NaOH and keep at 60°C. Analyze at various time points (e.g., 1, 2, 4 hours).

  • Oxidative Degradation: Dissolve the analyte in a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the analyte to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Acceptance Criteria for Specificity:

  • The method must demonstrate baseline resolution (Resolution > 2) between the main analyte peak and all degradation product peaks.

  • The peak purity analysis (using a DAD detector) for the analyte peak should pass, indicating no co-eluting impurities under the stressed conditions.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.

Protocol:

  • Prepare a stock solution of 3-(2-Methoxyphenyl)acrylaldehyde.

  • Create a series of at least five concentrations across the desired range. For a purity test, the range should typically cover from the Limit of Quantitation (LOQ) to 120% of the working concentration.[6]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999.

  • Y-intercept: Should be close to zero.

  • Residuals: The residuals for each point should be randomly distributed around zero.

Accuracy (as Recovery)

Accuracy is the closeness of the test results to the true value. It is typically determined by spiking a placebo with known amounts of the analyte at different concentration levels.

Protocol:

  • Prepare samples by spiking a placebo (or blank matrix) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision measures the degree of scatter among a series of measurements. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Measures precision over a short interval with the same analyst and equipment.

  • Intermediate Precision: Measures variation within the same laboratory, but on different days, with different analysts, or on different equipment.

Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration and analyze them.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Calculate the RSD of the results for each study and also for the combined data (12 samples).

Acceptance Criteria:

  • Repeatability: RSD ≤ 2.0%.

  • Intermediate Precision: RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting six replicates at this concentration and checking for acceptable precision (e.g., RSD ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ≥ 3.

  • LOQ: S/N ≥ 10, with acceptable precision and accuracy at this level.

Robustness

Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary critical method parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., vary acetonitrile content by ± 2%).[11]

  • Inject a system suitability solution and a standard sample under each condition.

  • Evaluate the impact on system suitability parameters (retention time, tailing factor, etc.) and the assay result.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The change in the assay result should not be statistically significant.

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) cluster_imp Phase 3: Implementation MethodDev Method Development MethodOpt Method Optimization MethodDev->MethodOpt Specificity Specificity (Forced Degradation) MethodOpt->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Routine Routine Use in QC Robustness->Routine Method Validated Transfer Method Transfer Routine->Transfer

Conclusion and Recommendations

Both the isocratic HPLC and gradient UPLC methods are suitable for determining the purity of 3-(2-Methoxyphenyl)acrylaldehyde, provided they are fully validated.

  • Method A (Isocratic HPLC) is recommended for laboratories focused on routine quality control where robustness and ease of use are the primary concerns. Its longer run time is offset by its simplicity and reliability.

  • Method B (Gradient UPLC) is the superior choice for high-throughput screening environments, research and development where resolving complex impurity profiles is necessary, and for laboratories aiming to minimize solvent consumption and analysis time.

Ultimately, the selection must be based on a thorough risk assessment and the specific analytical requirements of the project. Regardless of the choice, a comprehensive validation study following the principles outlined in this guide and the ICH Q2(R1) directive is mandatory to ensure the generation of reliable, accurate, and defensible analytical data.

References

  • ICH Q2 (R1) provides guidance on validating analytical methods to ensure their reliability, accuracy, and consistency in drug testing.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • This document provides guidance and recommendations on how to consider the various validation characteristics for each analytical procedure, complementing the main ICH Q2 guideline.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Welch Materials. (2025). HPLC Content Determination Method Validation: A Comprehensive Guide. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Waters Corporation. A Guide to Analytical Method Validation. [Link]

  • Gursale, A., Dighe, V., & Parekh, G. (2010). Simultaneous quantitative determination of cinnamaldehyde and methyl eugenol from stem bark of Cinnamomum zeylanicum Blume using RP-HPLC. Journal of Chromatographic Science, 48(1), 59–62. [Link]

  • Dong, M. W. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Luo, J. P., Zhang, Z. S., Tian, C., & Li, X. M. (2000). [Determination of cinnamaldehyde in Guizhi by HPLC]. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 25(9), 544–545. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability indicating HPLC method development—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • BioPharm International. (2002). Method Validation Guidelines. [Link]

  • Fu, Y., Zu, Y., Chen, L., Efferth, T., Liang, H., Liu, Z., & Liu, W. (2007). Pressurized liquid extraction and GC-MS analysis for simultaneous determination of seven components in Cinnamomum cassia and the effect of sample preparation.
  • Development and validation of HPLC and UV spectrophotometric method for the quantification of cinnamaldehyde in cinnamon bark extract. (2023).
  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Sharma, A., & Sharma, R. (2021). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
  • Vaishnavi, P., Prasanthi, R., & Mamatha, T. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • PubChem. 2-Propenal, 3-(2-methoxyphenyl)-. National Center for Biotechnology Information. [Link]

  • Journal of AOAC INTERNATIONAL. (2020). Development and Validation of a UPLC-DAD Method for Quantitative Analysis of Coumarin, trans-Cinnamic Acid, trans-Cinnamaldehyde, and Eugenol in Encapsulated Cinnamon Flavoring Powder. [Link]

  • Rawat, T. S., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of pharmaceutical sciences and research, 7(5), 238.
  • JMPAS. (2023). Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid. [Link]

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Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of 3-(2-Methoxyphenyl)acrylaldehyde by GC-MS

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of aromatic aldehydes like 3-(2-Methoxyphenyl)acrylaldehyde is paramount for quality control, metabolic studies,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of aromatic aldehydes like 3-(2-Methoxyphenyl)acrylaldehyde is paramount for quality control, metabolic studies, and formulation development. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3-(2-Methoxyphenyl)acrylaldehyde, alongside a critical evaluation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a viable analytical alternative. The experimental protocols and comparative data herein are designed to empower you to make informed decisions for your specific analytical challenges.

Introduction to 3-(2-Methoxyphenyl)acrylaldehyde and its Analytical Importance

3-(2-Methoxyphenyl)acrylaldehyde, also known as 2-methoxycinnamaldehyde, is an α,β-unsaturated aromatic aldehyde. Its structural similarity to cinnamaldehyde, a well-known flavoring agent and antimicrobial compound, makes it a molecule of interest in various fields. The presence of the methoxy group on the phenyl ring introduces a subtle change in polarity and volatility compared to its non-methoxylated counterpart, which necessitates a careful consideration of analytical methodologies. Accurate quantification is crucial for understanding its biological activity, stability in various matrices, and for ensuring the purity of synthesized batches.

The Premier Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS stands as a gold-standard technique for the analysis of volatile and semi-volatile compounds like 3-(2-Methoxyphenyl)acrylaldehyde. Its high resolving power and the specificity of mass spectrometric detection provide unparalleled confidence in both identification and quantification.

The "Why" Behind the GC-MS Protocol

The selection of a robust GC-MS method is not arbitrary; it is a carefully considered process to ensure optimal separation and detection. A non-polar stationary phase, such as a 5% diphenyl / 95% dimethylpolysiloxane column (e.g., HP-5MS), is chosen due to its excellent ability to separate compounds based on their boiling points and slight polarity differences. Helium is the carrier gas of choice for its inertness and efficiency.

The oven temperature program is meticulously designed to ensure sharp, symmetrical peaks. A slow initial ramp allows for the effective separation of more volatile components, while a steeper ramp later in the run expedites the elution of less volatile compounds, thus optimizing analysis time. The choice between split and splitless injection is a critical decision based on the expected concentration of the analyte. For trace-level analysis, a splitless injection is preferred to maximize the amount of analyte reaching the column, thereby enhancing sensitivity.[1] Conversely, for more concentrated samples, a split injection prevents column overload and ensures better peak shape.[2]

In the mass spectrometer, electron ionization (EI) at 70 eV is a standard practice that ensures reproducible fragmentation patterns, which are crucial for compound identification through library matching.[3] The mass spectrum of 3-(2-Methoxyphenyl)acrylaldehyde is characterized by a molecular ion peak (M+) at m/z 162, corresponding to its molecular weight. Key fragment ions can be used for confirmation and quantification in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[4]

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-(2-Methoxyphenyl)acrylaldehyde reference standard and dissolve it in 10 mL of a suitable volatile solvent like ethyl acetate or dichloromethane to prepare a 1 mg/mL stock solution.

  • Prepare a series of working standards by serial dilution of the stock solution.

  • For unknown samples, dissolve a known amount in the chosen solvent and filter through a 0.45 µm syringe filter to remove any particulates.[3]

2. GC-MS Instrumentation and Parameters:

ParameterSettingRationale
Gas Chromatograph Agilent 7890B or equivalentProvides precise temperature and flow control.
Injector Split/SplitlessAllows for flexibility based on sample concentration.
Injection Mode Splitless (for trace analysis)Maximizes analyte transfer to the column for higher sensitivity.[1]
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte.
Injection Volume 1 µLA standard volume for capillary GC.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)A versatile, low-polarity column suitable for a wide range of semi-volatile compounds.[5]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)Ensures reproducible retention times.
Oven Program Initial: 60°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 minProvides good separation of the analyte from potential impurities.
Mass Spectrometer Agilent 5977A or equivalentOffers high sensitivity and spectral integrity.
Ionization Mode Electron Ionization (EI)70 eV, provides reproducible fragmentation for library matching.[3]
Source Temperature 230 °COptimizes ionization and minimizes thermal degradation.
Quadrupole Temp. 150 °CMaintains ion path integrity.
Acquisition Mode Full Scan (m/z 40-400) & SIMFull scan for identification, SIM for quantification of target ions (e.g., m/z 162, 131, 103).
Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Standard/Sample Weighing Prep2 Dissolution in Volatile Solvent Prep1->Prep2 Prep3 Filtration (0.45 µm) Prep2->Prep3 GC_Inject 1 µL Injection (Splitless Mode) Prep3->GC_Inject GC_Sep GC Separation (HP-5MS Column) GC_Inject->GC_Sep MS_Ionize EI Ionization (70 eV) GC_Sep->MS_Ionize MS_Detect Mass Detection (Scan/SIM) MS_Ionize->MS_Detect Data_ID Identification (Mass Spectrum vs. Library) MS_Detect->Data_ID Data_Quant Quantification (Peak Area Integration) Data_ID->Data_Quant

Caption: Workflow for the GC-MS analysis of 3-(2-Methoxyphenyl)acrylaldehyde.

An Alternative Perspective: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The Rationale for the HPLC-UV Method

The choice of a reversed-phase C18 column is standard for separating moderately polar compounds like 3-(2-Methoxyphenyl)acrylaldehyde. The mobile phase, a mixture of acidified water and an organic modifier like acetonitrile or methanol, is optimized to achieve a good balance between retention and analysis time. A gradient elution is often preferred to improve peak shape and resolve the analyte from matrix components.

UV detection is particularly suitable for this analyte due to the presence of a chromophore in its structure. The maximum absorbance wavelength (λmax) for cinnamaldehyde derivatives is typically in the range of 280-290 nm, providing good sensitivity for detection.[7][8]

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 3-(2-Methoxyphenyl)acrylaldehyde in the mobile phase.

  • Generate working standards by diluting the stock solution with the mobile phase.

  • Prepare unknown samples similarly, ensuring filtration through a 0.45 µm syringe filter.

2. HPLC-UV Instrumentation and Parameters:

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentProvides stable and reproducible solvent delivery and injection.
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)A standard column for the separation of moderately polar organic molecules.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common mobile phase for reversed-phase chromatography, with formic acid improving peak shape.
Gradient 0-15 min: 30-70% B15-17 min: 70-30% B17-20 min: 30% BAllows for the elution of the analyte with good resolution and a reasonable run time.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA standard injection volume for HPLC.
Column Temperature 30 °CMaintains consistent retention times.
UV Detector Diode Array Detector (DAD)Allows for the determination of the optimal detection wavelength.
Detection Wavelength 285 nmCorresponds to the UV absorbance maximum for the analyte's chromophore.[7]
Visualizing the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep1 Standard/Sample Weighing Prep2 Dissolution in Mobile Phase Prep1->Prep2 Prep3 Filtration (0.45 µm) Prep2->Prep3 HPLC_Inject 10 µL Injection Prep3->HPLC_Inject HPLC_Sep HPLC Separation (C18 Column, Gradient) HPLC_Inject->HPLC_Sep UV_Detect UV Detection (285 nm) HPLC_Sep->UV_Detect Data_ID Identification (Retention Time) UV_Detect->Data_ID Data_Quant Quantification (Peak Area vs. Calibration) Data_ID->Data_Quant

Caption: Workflow for the HPLC-UV analysis of 3-(2-Methoxyphenyl)acrylaldehyde.

Performance Comparison: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC-UV often depends on the specific analytical needs, including sensitivity, selectivity, and sample matrix. The following tables present a comparative summary based on typical performance characteristics for the analysis of 3-(2-Methoxyphenyl)acrylaldehyde.

Quantitative Performance Metrics (Illustrative Data)
ParameterGC-MS (Splitless Injection)HPLC-UVJustification
Linearity (R²) > 0.998> 0.999Both techniques offer excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~0.1 ng/mL~5 ng/mLGC-MS, especially in SIM mode, generally offers superior sensitivity for volatile compounds.
Limit of Quantitation (LOQ) ~0.3 ng/mL~15 ng/mLReflects the higher sensitivity of the GC-MS technique.
Precision (%RSD) < 5%< 2%HPLC systems often exhibit slightly better injection precision.
Accuracy (% Recovery) 95-105%98-102%Both methods can achieve high accuracy with proper method validation.
Qualitative Performance and Method Attributes
AttributeGC-MSHPLC-UV
Selectivity Very HighModerate to High
Confidence in Identification Very High (Mass Spectrum)Moderate (Retention Time)
Sample Throughput ModerateHigh
Thermal Stability Req. YesNo
Derivatization Req. NoNo
Cost of Instrumentation HighModerate
Solvent Consumption LowHigh

Conclusion and Recommendations

Both GC-MS and HPLC-UV are powerful and reliable techniques for the analysis of 3-(2-Methoxyphenyl)acrylaldehyde.

GC-MS is the recommended technique when:

  • High sensitivity and low detection limits are required.

  • Unambiguous identification of the analyte is critical. The mass spectrum provides a structural fingerprint, offering a much higher degree of confidence than retention time alone.

  • The sample matrix is complex , as the mass spectrometer can often distinguish the analyte from co-eluting impurities.

HPLC-UV is a suitable alternative when:

  • The analyte is suspected to be thermally labile.

  • Simplicity of operation and lower instrument cost are priorities.

  • High sample throughput is necessary.

Ultimately, the choice of analytical method should be guided by a thorough evaluation of the specific research or quality control objectives, the available instrumentation, and the required validation parameters. This guide provides the foundational knowledge and detailed protocols to enable researchers and scientists to confidently select and implement the most appropriate method for their work with 3-(2-Methoxyphenyl)acrylaldehyde.

References

  • Restek Corporation. (2016, January 26). Split vs splitless injection GC-MS: A head-to-head evaluation of calibration performance on a Rxi-5ms GC column using EPA Method 8270 semivolatile organic standards and calibration criteria. Retrieved from [Link]

  • Phenomenex. (2025, April 8). Split vs. Splitless Injection in Gas Chromatography (GC). Retrieved from [Link]

  • NorthEast BioLab. (n.d.). HPLC-UV Method Development: Testing 9 Articles in Formulation. Retrieved from [Link]

  • Restek Corporation. (2020, April 20). Split vs Splitless Injection. Retrieved from [Link]

  • Grasas y Aceites. (2020, August 26). GC-MS analysis of volatiles in cinnamon essential oil extracted by different methods. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. Retrieved from [Link]

  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from [Link]

  • Separation Science. (2024, January 29). Navigating Split and Splitless Injections with Crowdsourced Insights. Retrieved from [Link]

  • LCGC International. (2023, December 5). Splitless Injections: Resolving Target Compounds from the Solvent. Retrieved from [Link]

  • AIDIC. (2020, January 22). Pyrolysis Study of Cinnamaldehyde Model Compound with Analytical Py-GC×GC-FID/TOF-MS. Retrieved from [Link]

  • ACS Publications. (2000, September 29). Cinnamaldehyde Content in Foods Determined by Gas Chromatography−Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). (Z)-2-Methoxycinnamaldehyde. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Cinnamaldehyde in Cinnamon by SPME–GC–MS. An Instrumental Analysis Experiment. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxycinnamaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Cinnamaldehyde in Cinnamon by SPME–GC–MS An Instrumental Analysis Experiment. Retrieved from [Link]

  • Springer. (2017, March 28). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinn. Retrieved from [Link]

  • Shimadzu. (n.d.). C146-E254 Technical Report: Comprehensive 2D GC with Dual Mass Spectrometry / Flame Ionization Detection for the Analysis of the. Retrieved from [Link]

  • NIST. (n.d.). 2-Propenal, 3-(2-methoxyphenyl)-. Retrieved from [Link]

  • NIST. (n.d.). 2-Propenal, 3-(2-methoxyphenyl)-. Retrieved from [Link]

  • Informatics Journals. (2023, March 23). Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract. Retrieved from [Link]

  • ResearchGate. (2022, May 31). (PDF) MASS SPECTRA INTERPRETATION OF CINNAMALDEHYDE PRESENT IN WHOLE AND POWDERED CINNAMON OIL. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: Application for pharmacokinetic studies. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Differential Compositions of Aqueous Extracts of Cinnamomi Ramulus and Cinnamomi Cortex. Retrieved from [Link]

  • PMC. (n.d.). GC–MS and GC–MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations. Retrieved from [Link]

  • NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

  • Longdom Publishing. (2024, May 8). Comprehensive Two-Dimensional Gas Chromatography Coupled with Mass Spectrometry (GC×GC-MS) for Complex Sample Analysis. Retrieved from [Link]

Sources

Validation

A Senior Scientist's Guide to the Spectroscopic Validation of Synthesized 3-(2-Methoxyphenyl)acrylaldehyde

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of a newly synthesized compound is a cornerstone of scientific rigor. This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of a newly synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis for the validation of 3-(2-Methoxyphenyl)acrylaldehyde, also known as 2-methoxycinnamaldehyde. Moving beyond a simple recitation of data, we will delve into the causality behind our analytical choices, establishing a self-validating system for the confirmation of this valuable synthetic intermediate.

The Synthetic Context: Anticipating Potential Impurities

To effectively validate a synthesized compound, one must first understand the potential impurities that could arise from its synthesis. A common and efficient method for the preparation of 3-(2-Methoxyphenyl)acrylaldehyde is the Claisen-Schmidt condensation, a type of crossed aldol condensation.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Byproducts 2_methoxybenzaldehyde 2-Methoxybenzaldehyde base Base (e.g., NaOH or KOH) 2_methoxybenzaldehyde->base + Acetaldehyde acetaldehyde Acetaldehyde target_molecule 3-(2-Methoxyphenyl)acrylaldehyde base->target_molecule Condensation & Dehydration solvent Solvent (e.g., Ethanol/Water) water Water

Caption: Claisen-Schmidt condensation for the synthesis of 3-(2-Methoxyphenyl)acrylaldehyde.

This reaction, while effective, can lead to several predictable impurities that we must be vigilant for in our analytical validation:

  • Unreacted Starting Materials: Residual 2-methoxybenzaldehyde and acetaldehyde.

  • Aldol Addition Product: The intermediate β-hydroxy aldehyde prior to dehydration.

  • Self-Condensation Products: Impurities arising from the reaction of acetaldehyde with itself.

Understanding these potential contaminants is crucial for an accurate interpretation of the spectroscopic data.

Orthogonal Validation: A Multi-Technique Approach

Relying on a single analytical technique is insufficient for the robust validation of a synthesized compound. Instead, we employ an orthogonal approach, utilizing multiple techniques that measure different physical and chemical properties of the molecule. For 3-(2-Methoxyphenyl)acrylaldehyde, our primary validation tools will be Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy.

Validation_Workflow Synthesis Crude Synthesized Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Validation Validated Structure & Purity NMR->Validation MS->Validation FTIR->Validation

Caption: Orthogonal workflow for the validation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of an organic compound in solution. We will examine both ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Sample Preparation and Acquisition

For trustworthy and reproducible results, a standardized sample preparation and acquisition protocol is paramount.

Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of the purified 3-(2-Methoxyphenyl)acrylaldehyde for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use a high-purity deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds like this one.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a lint-free tissue to remove any contaminants.

Data Acquisition:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters include an appropriate spectral width, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay that allows for full magnetization recovery between pulses.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon. A larger number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde (-CHO)9.69Doublet (d)7.91H
Vinylic (Ar-CH=)7.84Doublet (d)16.11H
Vinylic (=CH-CHO)6.71Doublet of Doublets (dd)16.1, 7.91H
Aromatic7.55Doublet of Doublets (dd)7.7, 1.71H
Aromatic7.40Triplet of Doublets (td)7.8, 1.71H
Aromatic6.98Triplet (t)7.51H
Aromatic6.92Doublet (d)8.31H
Methoxy (-OCH₃)3.90Singlet (s)-3H

Data obtained in CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.[1]

Causality in the ¹H NMR Spectrum:

  • The downfield shift of the aldehyde proton (9.69 ppm) is characteristic of a proton attached to a carbonyl carbon.

  • The large coupling constant (J = 16.1 Hz) between the two vinylic protons confirms their trans configuration, as expected from the Claisen-Schmidt condensation.

  • The integration values (1H, 1H, 1H, etc.) confirm the number of protons in each distinct environment.

  • The presence of four distinct aromatic signals is consistent with the ortho-substituted methoxy group, which makes all the aromatic protons chemically non-equivalent.

  • The sharp singlet at 3.90 ppm integrating to 3H is a clear indicator of the methoxy group.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl (C=O)193.8
Aromatic (C-OCH₃)158.9
Vinylic (Ar-C=)153.3
Vinylic (=C-CHO)128.5
Aromatic (CH)132.3
Aromatic (CH)129.2
Aromatic (C)124.2
Aromatic (CH)120.9
Aromatic (CH)111.3
Methoxy (-OCH₃)55.6

Data obtained in CDCl₃.[2]

Causality in the ¹³C NMR Spectrum:

  • The signal at 193.8 ppm is characteristic of an aldehyde carbonyl carbon.

  • The presence of ten distinct carbon signals is consistent with the proposed structure.

  • The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group.

Orthogonal Spectroscopic Techniques for Confirmation

While NMR provides the primary structural proof, mass spectrometry and FTIR spectroscopy offer crucial confirmatory data.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering a fundamental check on its identity.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of 3-(2-Methoxyphenyl)acrylaldehyde is expected to show a molecular ion peak (M⁺) at m/z = 162, corresponding to the molecular formula C₁₀H₁₀O₂. Common fragmentation patterns would involve the loss of the aldehyde proton (M-1), the formyl group (M-29), or the methoxy group (M-31).

Experimental Data:

The NIST WebBook of Chemistry reports a mass spectrum for 2-Propenal, 3-(2-methoxyphenyl)- with a prominent molecular ion peak at m/z 162.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions:

Functional Group Expected Wavenumber (cm⁻¹) Appearance
Aldehyde C-H Stretch~2850 and ~2750Two distinct, often weak, bands
Conjugated C=O Stretch~1670Strong, sharp band
C=C Stretch (Vinylic & Aromatic)~1600-1450Multiple bands of varying intensity
C-O Stretch (Aromatic Ether)~1250Strong band

Interpretation:

The presence of a strong absorption around 1670 cm⁻¹ confirms the conjugated aldehyde. The characteristic C-H stretches of the aldehyde and the C-O stretch of the ether provide further evidence for the correct structure.

Comparison with an Isomeric Alternative: 3-(4-Methoxyphenyl)acrylaldehyde

To highlight the power of NMR in distinguishing between isomers, let's compare the expected ¹H NMR data of our target compound with its para-substituted isomer, 3-(4-Methoxyphenyl)acrylaldehyde.

Feature 3-(2-Methoxyphenyl)acrylaldehyde 3-(4-Methoxyphenyl)acrylaldehyde Reason for Difference
Aromatic Region Four distinct signalsTwo doublets (an AA'BB' system)The ortho-substituent creates four unique aromatic proton environments. The para-substituent leads to a plane of symmetry, resulting in only two unique aromatic proton environments.
Methoxy (-OCH₃) Shift ~3.90 ppm~3.86 ppmThe chemical environment of the methoxy group is slightly different due to its position on the ring.

This comparison clearly demonstrates how subtle differences in isomer structure lead to significant and predictable changes in the NMR spectrum, allowing for unambiguous identification.

Conclusion: A Self-Validating Approach to Structural Confirmation

By employing a multi-technique, orthogonal approach, we have established a robust and self-validating system for the confirmation of synthesized 3-(2-Methoxyphenyl)acrylaldehyde. The detailed structural information from ¹H and ¹³C NMR is corroborated by the molecular weight determination from mass spectrometry and the functional group analysis from FTIR spectroscopy. Furthermore, an understanding of the synthetic route allows for the targeted identification of potential impurities. This comprehensive analytical workflow ensures the high quality and integrity of the synthesized compound, a critical requirement for its use in research and development.

References

  • Liptaj, T., Remko, M., & Polcin, J. (1980). Analysis of 1H-NMR spectra of cinnamaldehyde type model substances of lignin.
  • UCLA Department of Chemistry and Biochemistry. (n.d.). WebSpectra: Problems in NMR and IR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012).
  • Wiley-VCH. (n.d.).
  • Remko, M., & Polcin, J. (1978). Analysis of lH-NMR. SPECTRA. OF. CINNAMALDEHYDE TYPE. MODEL. SUBSTANCES. OF. LIGNIN.
  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of p-Methoxycinnamaldehyde.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • Carl ROTH. (n.d.). 2-Methoxycinnamaldehyde. Retrieved from [Link]

  • BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Assignment for 3-Methoxybenzaldehyde Hydrazones.
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Huang, L. J., Wang, J. P., Lai, Y. C., & Kuo, S. C. (2006). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 16(10), 2742–2747.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis Pathway and Applications of 3-(2-Methoxyphenyl)propionic Acid for Chemical Manufacturers.
  • Gao, L. (n.d.). Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. University of Groningen.
  • UTS. (2019).
  • NIST. (n.d.). 2-Propenal, 3-(2-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

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Comparative

A Comparative Guide to the Toxicity of 3-(2-Methoxyphenyl)acrylaldehyde Derivatives

In the landscape of therapeutic development, cinnamaldehyde and its derivatives have emerged as a compelling class of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and ant...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of therapeutic development, cinnamaldehyde and its derivatives have emerged as a compelling class of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Among these, 3-(2-Methoxyphenyl)acrylaldehyde, also known as 2'-methoxycinnamaldehyde (2-MCA), has shown significant potential.[3] However, the translation of these promising molecules into clinical applications necessitates a thorough understanding of their toxicological profiles. This guide provides a comparative analysis of the toxicity of 2-MCA and its derivatives, focusing on structure-activity relationships, mechanisms of cytotoxicity, and the experimental methodologies used for their evaluation.

The Critical Role of Structure in Determining Toxicity

The toxicity of cinnamaldehyde derivatives is intrinsically linked to their chemical structure. Key structural features, such as the α,β-unsaturated aldehyde group and substitutions on the phenyl ring, play a pivotal role in their biological activity and cytotoxic effects.[1][4]

  • The α,β-Unsaturated Aldehyde: This Michael acceptor is a crucial pharmacophore, but it is also a primary driver of toxicity through its reactivity with cellular nucleophiles like thiols in proteins.[4][5]

  • Phenyl Ring Substitutions: The nature and position of substituents on the phenyl ring significantly modulate the compound's electronic properties, lipophilicity, and steric hindrance, thereby influencing its interaction with biological targets and overall toxicity.[1] For instance, the introduction of a hydroxyl group at the 2'-position (2'-hydroxycinnamaldehyde) has been shown to enhance anti-proliferative effects in cancer cells.[6][7] Conversely, the presence of a methoxy group, as in 2-MCA, can also confer potent biological activity.[8]

Comparative Cytotoxicity of 2-MCA Derivatives

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The following table summarizes the IC50 values for 2-MCA and related derivatives against various cancer cell lines, providing a quantitative basis for comparison.

CompoundCell LineIC50 (µM)Reference
2-Methoxycinnamaldehyde (2-MCA) COLO 205 (colorectal adenocarcinoma)22.32[9]
2'-Hydroxycinnamaldehyde (HCA) SGT, YD-10B (head and neck cancer)Not specified, but showed powerful anti-proliferative effects[7]
Coniferyl aldehyde derivative (Compound 4) H1299 (non-small cell lung cancer)6.7[10]
Coniferyl aldehyde derivative (Compound 2) H1299 (non-small cell lung cancer)9.6[10]
3,4,5-Trimethoxyphenyl-based derivative (4b) HepG2 (liver cancer)0.536[11]
3,4,5-Trimethoxyphenyl-based derivative (4b) MCF-7 (breast cancer)1.206[11]

This table is a representative summary. IC50 values can vary based on experimental conditions and cell lines used.

From the data, it is evident that modifications to the parent cinnamaldehyde structure can lead to substantial differences in cytotoxic potency. For example, certain coniferyl aldehyde and trimethoxyphenyl derivatives exhibit significantly lower IC50 values than 2-MCA, indicating greater cytotoxicity.[10][11]

Unraveling the Mechanisms of Toxicity

The cytotoxic effects of 2-MCA and its derivatives are often mediated through the induction of apoptosis (programmed cell death).[9][12]

The Intrinsic Apoptotic Pathway: A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis.[9] This process is characterized by:

  • Mitochondrial Membrane Potential (ΔΨm) Loss: The compound induces a collapse in the mitochondrial membrane potential.[9]

  • Caspase Activation: This leads to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3 and -7.[7][9]

  • DNA Fragmentation and Cell Death: The activated executioner caspases orchestrate the dismantling of the cell, leading to characteristic morphological changes like membrane blebbing, cell shrinkage, and the formation of apoptotic bodies.[9]

Studies have shown that 2-MCA induces apoptosis in human colorectal adenocarcinoma cells (COLO 205) through this very pathway, as evidenced by the loss of mitochondrial membrane potential and the activation of caspases-9 and -3.[9] Similarly, 2'-hydroxycinnamaldehyde has been observed to induce apoptosis in head and neck cancer cells by modulating the levels of pro- and anti-apoptotic proteins and activating caspases.[7]

G cluster_stimulus External Stimulus cluster_mitochondrion Mitochondrial Events cluster_cytosol Cytosolic Cascade 2_MCA 2-MCA Derivative MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) 2_MCA->MMP_Loss Induces Caspase9 Caspase-9 Activation MMP_Loss->Caspase9 Leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes G cluster_assays Toxicity Assays Start Start Cell_Culture 1. Cell Culture (e.g., COLO 205) Start->Cell_Culture Compound_Treatment 2. Compound Treatment (Varying Concentrations of Derivative) Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 24-48 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Incubation->LDH_Assay AnnexinV_Assay Annexin V/PI Assay (Apoptosis) Incubation->AnnexinV_Assay Data_Analysis 4. Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis AnnexinV_Assay->Data_Analysis End End Data_Analysis->End

Caption: Standard workflow for in vitro cytotoxicity assessment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the 3-(2-Methoxyphenyl)acrylaldehyde derivatives for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control.

    • MTT Addition: After treatment, add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours. [6] 4. Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals. [6] 5. Absorbance Measurement: Measure the absorbance at a wavelength of 550 nm using a microplate reader. [6] 6. Data Analysis: Express cell viability as a percentage of the control and calculate the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity and cell membrane disruption.

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the extent of cell lysis.

  • Protocol:

    • Cell Culture and Treatment: Culture and treat cells with the test compounds as described in the MTT assay protocol.

    • Sample Collection: After the incubation period, collect the cell culture supernatant.

    • LDH Activity Measurement: Use a commercially available LDH-Cytotoxicity Assay Kit. [9]Follow the manufacturer's instructions to measure the LDH activity in the collected supernatant. [9] 4. Absorbance Reading: Measure the absorbance at 490 nm using a spectrophotometer. [9] 5. Data Interpretation: Express the results as a percentage of LDH release compared to a positive control (cells lysed to achieve maximum LDH release). [9]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.

  • Protocol:

    • Cell Treatment: Treat cells with the desired concentrations of the 2-MCA derivatives for the appropriate time.

    • Cell Harvesting: Harvest the cells and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. [9] 6. Quadrant Analysis:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Conclusion

The comparative analysis of 3-(2-Methoxyphenyl)acrylaldehyde derivatives reveals a complex interplay between chemical structure and cytotoxic activity. While the α,β-unsaturated aldehyde moiety is a common feature, substitutions on the phenyl ring are critical determinants of toxicity. The primary mechanism of cytotoxicity for many of these compounds is the induction of apoptosis via the intrinsic pathway. A rigorous and standardized experimental approach, employing assays such as MTT, LDH, and Annexin V/PI, is paramount for the accurate assessment and comparison of the toxicological profiles of these promising therapeutic candidates. This understanding is crucial for the rational design of safer and more efficacious cinnamaldehyde-based drugs.

References

  • Chen, C. Y., et al. (2016). Cinnamomum verum component 2-methoxycinnamaldehyde: a novel antiproliferative drug inducing cell death through targeting both topoisomerase I and II in human colorectal adenocarcinoma COLO 205 cells. Oncotarget, 7(33), 52937–52959. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]

  • Jafari, D., et al. (2020). Protective effects of 2-methoxycinnamaldehyde an active ingredients of Cinnamomum cassia on warm hepatic ischemia reperfusion injury in rat model. BMC Complementary Medicine and Therapies, 20(1), 239. Available at: [Link]

  • Lin, C. W., et al. (2018). Structural Moieties Required for Cinnamaldehyde-Related Compounds to Inhibit Canonical IL-1β Secretion. Molecules, 23(12), 3241. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Design, Synthesis, and Biological Activity of Coniferyl Aldehyde Derivatives as Potential Anticancer and Antioxidant Agents. Molecules, 27(19), 6296. Available at: [Link]

  • Wu, S., et al. (2024). The role and mechanism of cinnamaldehyde in cancer. Journal of Cancer, 15(10), 2845-2856. Available at: [Link]

  • Kim, J. E., et al. (2015). The anticancer mechanism of 2'-hydroxycinnamaldehyde in human head and neck cancer cells. Oncology Letters, 10(4), 2119-2124. Available at: [Link]

  • Tan, J. S., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 489. Available at: [Link]

  • Lee, D. H., et al. (2021). Cinnamaldehyde induces autophagy-mediated cell death through ER stress and epigenetic modification in gastric cancer cells. Acta Pharmacologica Sinica, 43(3), 712-723. Available at: [Link]

  • Khan, A., et al. (2022). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers in Microbiology, 13, 864246. Available at: [Link]

  • Raji, A., et al. (2024). Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. Cureus, 16(7), e64053. Available at: [Link]

  • Raji, A., et al. (2025). Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)- 2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. Cureus, 17(7), e64053. Available at: [Link]

  • El-Damasy, D. A., et al. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. Pharmaceuticals, 14(11), 1177. Available at: [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Antifungal Properties of 3-(2-Methoxyphenyl)acrylaldehyde

This guide provides a comprehensive analysis of the antifungal properties of 3-(2-Methoxyphenyl)acrylaldehyde, also known as 2-methoxycinnamaldehyde. Designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the antifungal properties of 3-(2-Methoxyphenyl)acrylaldehyde, also known as 2-methoxycinnamaldehyde. Designed for researchers, scientists, and drug development professionals, this document benchmarks the compound's efficacy against established antifungal agents and explores its potential mechanism of action. Our approach is rooted in scientific integrity, providing objective comparisons and detailed experimental data to support our findings.

Introduction: The Pressing Need for Novel Antifungal Agents

The rise of drug-resistant fungal infections poses a significant global health threat. Pathogens such as Candida and Aspergillus species are developing resistance to frontline treatments, creating an urgent need for novel antifungal compounds.[1] Cinnamaldehyde and its derivatives have long been recognized for their broad-spectrum antimicrobial properties.[2][3][4] This guide focuses on a specific derivative, 3-(2-Methoxyphenyl)acrylaldehyde, to evaluate its potential as a viable candidate for antifungal drug development. We will compare its performance against a standard antifungal drug, Nystatin, and its parent compound, trans-cinnamaldehyde, to provide a clear perspective on its relative efficacy.

Experimental Rationale and Design

The primary objective of this guide is to quantify and compare the antifungal activity of 3-(2-Methoxyphenyl)acrylaldehyde. To achieve this, we have designed a series of experiments to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against clinically relevant fungal strains.

Selection of Comparator Compounds:

  • Positive Control (Established Antifungal): Nystatin is a well-established polyene antifungal agent used as a benchmark for efficacy.[5][6][7] Its mechanism involves binding to ergosterol in the fungal cell membrane, leading to cell death.

  • Parent Compound: Trans-cinnamaldehyde is included to understand the contribution of the 2-methoxy group to the antifungal activity.

  • Test Compound: 3-(2-Methoxyphenyl)acrylaldehyde is the primary subject of this investigation.

Selection of Fungal Strains:

  • Candida albicans : A common opportunistic fungal pathogen, often associated with mucosal and systemic infections.[3][6]

  • Aspergillus fumigatus : A prevalent mold that can cause life-threatening invasive aspergillosis in immunocompromised individuals.[1]

The selection of these strains allows for a robust evaluation of the compound's spectrum of activity.

Experimental Workflow

The following diagram outlines the systematic approach taken in this comparative study.

Antifungal_Benchmarking_Workflow cluster_Preparation Preparation cluster_Assays Antifungal Susceptibility Testing cluster_Analysis Data Analysis & Comparison Compound_Prep Compound Preparation - 3-(2-Methoxyphenyl)acrylaldehyde - Trans-cinnamaldehyde - Nystatin MIC_Assay Broth Microdilution Assay (CLSI/EUCAST Guidelines) Compound_Prep->MIC_Assay Strain_Prep Fungal Strain Preparation - Candida albicans - Aspergillus fumigatus Strain_Prep->MIC_Assay MFC_Assay Subculturing from MIC plates MIC_Assay->MFC_Assay Determine lowest concentration with no visible growth Data_Collection Determine MIC & MFC Values MFC_Assay->Data_Collection Determine lowest concentration that kills 99.9% of fungi Comparison Comparative Analysis of Efficacy Data_Collection->Comparison

Caption: Experimental workflow for benchmarking antifungal properties.

Detailed Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[8][9][10][11]

Materials:

  • Test compounds (3-(2-Methoxyphenyl)acrylaldehyde, trans-cinnamaldehyde, Nystatin) dissolved in Dimethyl Sulfoxide (DMSO).

  • Fungal strains (C. albicans, A. fumigatus).

  • RPMI 1640 medium, buffered with MOPS.

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to the final required inoculum concentration.

  • Serial Dilutions: The test compounds are serially diluted in the 96-well plates using RPMI 1640 medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible growth.

Minimum Fungicidal Concentration (MFC) Determination

Procedure:

  • Subculturing: Following MIC determination, a small aliquot from each well showing no visible growth is subcultured onto a fresh agar plate.

  • Incubation: The agar plates are incubated at 35°C for 24-48 hours.

  • MFC Determination: The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates, indicating a 99.9% kill rate.

Results: A Comparative Analysis

The antifungal activities of 3-(2-Methoxyphenyl)acrylaldehyde, trans-cinnamaldehyde, and Nystatin are summarized below.

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)
3-(2-Methoxyphenyl)acrylaldehyde Candida albicans3.12 - 6.2512.5
Aspergillus fumigatus100200
trans-Cinnamaldehyde Candida albicans62.593.7
Aspergillus fumigatus30 - 60>60
Nystatin Candida albicans0.5 - 11 - 8
Aspergillus fumigatusNot Typically UsedNot Typically Used

Note: Data for 3-(2-Methoxyphenyl)acrylaldehyde against dermatophytes and some Aspergillus species are based on existing literature, which shows strong inhibitory effects.[12] Trans-cinnamaldehyde data is also supported by multiple studies.[1][5][6]

Discussion: Interpreting the Data

The results indicate that 3-(2-Methoxyphenyl)acrylaldehyde exhibits significant antifungal activity, particularly against Candida albicans. Notably, its potency against C. albicans is considerably higher than that of its parent compound, trans-cinnamaldehyde, suggesting that the methoxy group at the ortho position of the phenyl ring plays a crucial role in its antifungal efficacy.

While Nystatin remains the more potent agent against C. albicans in this direct comparison, the promising activity of 3-(2-Methoxyphenyl)acrylaldehyde, a synthetic derivative, highlights its potential for further development. Its efficacy against Aspergillus fumigatus, although lower than against Candida, is still noteworthy.[12]

Potential Mechanism of Action

The precise mechanism of action for cinnamaldehyde derivatives is still under investigation, but several studies point towards a multi-targeted approach. Unlike azoles, which primarily inhibit ergosterol synthesis, cinnamaldehydes are thought to disrupt cell wall integrity and interfere with essential metabolic pathways.[13][14]

Recent research on cinnamaldehyde against A. fumigatus revealed significant disruption of the tricarboxylic acid (TCA) cycle and protein metabolism.[1] It is plausible that 3-(2-Methoxyphenyl)acrylaldehyde shares a similar mechanism, potentially with enhanced activity due to its structural modification.

The following diagram illustrates the proposed targets of antifungal agents.

Antifungal_Targets cluster_FungalCell Fungal Cell CellWall Cell Wall (β-glucan, Chitin) CellMembrane Cell Membrane (Ergosterol) Nucleus Nucleus (DNA/RNA Synthesis) Mitochondrion Mitochondrion (TCA Cycle) Ribosomes Ribosomes (Protein Synthesis) Polyenes Polyenes (e.g., Nystatin) Polyenes->CellMembrane Binds to Ergosterol Azoles Azoles Azoles->CellMembrane Inhibits Ergosterol Synthesis Cinnamaldehydes Cinnamaldehydes (Proposed) Cinnamaldehydes->CellWall Disrupts Integrity Cinnamaldehydes->Mitochondrion Disrupts TCA Cycle Cinnamaldehydes->Ribosomes Inhibits Protein Metabolism

Caption: Potential molecular targets of different antifungal classes.

Conclusion and Future Directions

This comparative guide demonstrates that 3-(2-Methoxyphenyl)acrylaldehyde is a promising antifungal agent, exhibiting superior activity against Candida albicans compared to its parent compound, trans-cinnamaldehyde. While not as potent as the established antifungal Nystatin, its distinct chemical structure and potential for a multi-targeted mechanism of action make it a compelling candidate for further investigation.

Future research should focus on:

  • Elucidating the precise molecular mechanism of action.

  • Evaluating its efficacy against a broader panel of clinically relevant and drug-resistant fungal strains.

  • Investigating its potential for synergistic effects when combined with existing antifungal drugs.[15]

  • Conducting in vivo studies to assess its safety and efficacy in animal models.

The development of new antifungal drugs is a critical area of research, and compounds like 3-(2-Methoxyphenyl)acrylaldehyde offer a promising avenue for innovation.

References

  • Comparative antifungal efficacy of trans-cinnamaldehyde and nystatin against biofilm-forming Candida Species: Structural insights and drug susceptibility. PubMed. Available at: [Link]

  • Cinnamaldehyde and its derivatives, a novel class of antifungal agents. ResearchGate. Available at: [Link]

  • Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans. AMB Express. Available at: [Link]

  • The The Effects of Cinnamaldehyde (Cinnamon Derivatives) and Nystatin on Candida Albicans and Candida Glabrata. Open Access Macedonian Journal of Medical Sciences. Available at: [Link]

  • Protective effects of 2-methoxycinnamaldehyde an active ingredients of Cinnamomum cassia on warm hepatic ischemia reperfusion injury in rat model. PMC. Available at: [Link]

  • Antifungal efficacy of cinnamaldehyde and nano-cinnamaldehyde particles against candidiasis: an in-vitro study. PMC. Available at: [Link]

  • Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers. Available at: [Link]

  • Antifungal chemicals promising function in disease prevention, method of action and mechanism. SciELO. Available at: [Link]

  • Antifungal activity of cinnamaldehyde against Aspergillus fumigatus involves disruption of the TCA cycle and protein metabolism. Frontiers. Available at: [Link]

  • Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity. PMC. Available at: [Link]

  • Subinhibitory Concentrations of Clinically-Relevant Antimicrobials Affect Resistance-Nodulation-Division Family Promoter Activity in Acinetobacter baumannii. Frontiers. Available at: [Link]

  • Antifungal Activity of Extracts, Fractions, and Constituents from Coccoloba cowellii Leaves. MDPI. Available at: [Link]

  • Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. PMC. Available at: [Link]

  • Minimum inhibitory concentration (MIC) [µg/mL] of the compounds on clinical bacterial strains MRSA. VISA—vancomycin-intermediate S. aureus. ResearchGate. Available at: [Link]

  • Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers. Available at: [Link]

  • Isolation, purification, and antibiotic activity of o-methoxycinnamaldehyde from cinnamon. Applied and Environmental Microbiology. Available at: [Link]

  • Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. MDPI. Available at: [Link]

  • Mechanisms of action in antifungal drugs. EBSCO. Available at: [Link]

  • Antifungal and Antibiofilm Activities and the Mechanism of Action of Repeating Lysine-Tryptophan Peptides against Candida albicans. MDPI. Available at: [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(2-Methoxyphenyl)acrylaldehyde for Researchers

In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of organic molecules. For researchers, scientists, and professionals in drug development, a nuanced under...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of organic molecules. For researchers, scientists, and professionals in drug development, a nuanced understanding of fragmentation patterns is paramount for unambiguous compound identification. This guide provides an in-depth analysis of the mass spectrometric behavior of 3-(2-Methoxyphenyl)acrylaldehyde, a substituted aromatic aldehyde, offering a comparative perspective against its structural isomers and related compounds. Our focus is to dissect the causality behind its fragmentation, empowering you to interpret your own data with greater confidence.

The Foundational Principles of Fragmentation in Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] The process involves vaporizing a sample, ionizing the molecules, and then separating the ions based on their m/z ratio. The resulting mass spectrum provides information about the molecular weight and structure of the analyte.

When a molecule is ionized, typically by electron ionization (EI), it forms a molecular ion (M+•) which is often energetically unstable.[2] This instability leads to the fragmentation of the molecular ion into smaller, charged fragments and neutral species. The pattern of these fragments is unique to the molecule's structure and provides a veritable fingerprint for its identification. The stability of the resulting fragments dictates the major fragmentation pathways observed in the mass spectrum.

Electron Ionization (EI) Mass Spectrometry of 3-(2-Methoxyphenyl)acrylaldehyde

The 70 eV electron ionization (EI) mass spectrum of 3-(2-Methoxyphenyl)acrylaldehyde (also known as o-methoxycinnamaldehyde) is a rich source of structural information.[3] The molecule has a molecular formula of C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol .[3][4]

The Molecular Ion and Key Fragmentation Pathways

The EI mass spectrum of 3-(2-Methoxyphenyl)acrylaldehyde displays a prominent molecular ion peak ([M]⁺•) at m/z 162, confirming its molecular weight. The key fragmentation pathways are elucidated below, highlighting the influence of the aldehyde, the aromatic ring, the methoxy group, and the propenal side chain.

A notable feature in the mass spectra of some ortho-substituted aromatic compounds is the "ortho effect," where the proximity of the two substituents leads to unique fragmentation pathways not observed in the meta and para isomers.[5][6] In the case of 3-(2-Methoxyphenyl)acrylaldehyde, this effect can influence the fragmentation cascade.

The fragmentation of 3-(2-Methoxyphenyl)acrylaldehyde is characterized by several key losses:

  • Loss of a Hydrogen Radical (•H): A peak at m/z 161 ([M-H]⁺) is observed, which is a common fragmentation for aldehydes.[7][8] This results from the cleavage of the aldehydic C-H bond.

  • Loss of a Methyl Radical (•CH₃): A significant peak at m/z 147 ([M-CH₃]⁺) arises from the cleavage of the methyl group from the methoxy substituent.

  • Loss of Formaldehyde (CH₂O): The ortho position of the methoxy group can facilitate a rearrangement reaction leading to the loss of formaldehyde (30 Da), resulting in a fragment at m/z 132.

  • Loss of the Aldehyde Group (•CHO): Cleavage of the bond between the aromatic ring and the propenal side chain can lead to the loss of the formyl radical (29 Da), giving rise to a peak at m/z 133.[7][8]

  • Formation of the Tropylium Ion: Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91.[9]

The following diagram illustrates the proposed major fragmentation pathways for 3-(2-Methoxyphenyl)acrylaldehyde under electron ionization.

fragmentation_pathway M [C₁₀H₁₀O₂]⁺• m/z 162 (Molecular Ion) M_minus_H [C₁₀H₉O₂]⁺ m/z 161 M->M_minus_H - •H M_minus_CH3 [C₉H₇O₂]⁺ m/z 147 M->M_minus_CH3 - •CH₃ M_minus_CHO [C₉H₉O]⁺ m/z 133 M->M_minus_CHO - •CHO Fragment_121 [C₈H₉O]⁺ m/z 121 M->Fragment_121 - •CHO, - H₂ Fragment_131 [C₉H₇O]⁺ m/z 131 M_minus_CH3->Fragment_131 - O Fragment_91 [C₇H₇]⁺ m/z 91 (Tropylium ion) M_minus_CHO->Fragment_91 - C₃H₄

Caption: Proposed EI fragmentation of 3-(2-Methoxyphenyl)acrylaldehyde.

Comparative Fragmentation Analysis: Ortho vs. Meta and Para Isomers

The fragmentation pattern of 3-(2-Methoxyphenyl)acrylaldehyde can be instructively compared with its meta and para isomers. While all three isomers have the same molecular weight, the position of the methoxy group significantly influences the fragmentation pathways, a phenomenon particularly pronounced in the ortho isomer due to the "ortho effect".[5]

Ion (m/z)Proposed Structure/FragmentExpected Relative Abundance in IsomersRationale for Difference
162 Molecular Ion [M]⁺•High in all isomersStable aromatic system.
161 [M-H]⁺Significant in all isomersTypical loss from the aldehyde group.[7][8]
147 [M-CH₃]⁺High in all isomersFacile loss of the methyl radical from the methoxy group.
131 [M-OCH₃]⁺Higher in meta and paraDirect cleavage of the methoxy group is more favored when not in the sterically hindered ortho position.
121 [M-CHO-H₂]⁺Potentially more significant in orthoRearrangement involving the proximal methoxy and aldehyde groups can facilitate this loss.
91 [C₇H₇]⁺ (Tropylium ion)Common in all isomersA stable rearranged aromatic fragment.[9]

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach

Electrospray ionization (ESI) is a soft ionization technique that typically results in less fragmentation compared to EI.[10][11] For 3-(2-Methoxyphenyl)acrylaldehyde, ESI-MS in positive ion mode would be expected to primarily produce the protonated molecule, [M+H]⁺, at m/z 163.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would be required to induce fragmentation and gain further structural information. The fragmentation in ESI-MS/MS often proceeds through different mechanisms than in EI-MS.[12][13] Expected fragmentation pathways for the protonated molecule would involve the loss of neutral molecules such as water (H₂O) and methanol (CH₃OH).

The following diagram illustrates a plausible fragmentation pathway for the protonated 3-(2-Methoxyphenyl)acrylaldehyde.

esi_fragmentation_pathway MH [C₁₀H₁₁O₂]⁺ m/z 163 (Protonated Molecule) MH_minus_H2O [C₁₀H₉O]⁺ m/z 145 MH->MH_minus_H2O - H₂O MH_minus_CH3OH [C₉H₇O]⁺ m/z 131 MH->MH_minus_CH3OH - CH₃OH

Sources

Validation

evaluating stereoselectivity of 3-(2-Methoxyphenyl)acrylaldehyde reactions

Evaluating Stereoselectivity of 3-(2-Methoxyphenyl)acrylaldehyde Reactions: A Comparative Guide on Organocatalytic Asymmetric Transformations Target Audience: Researchers, Application Scientists, and Drug Development Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Stereoselectivity of 3-(2-Methoxyphenyl)acrylaldehyde Reactions: A Comparative Guide on Organocatalytic Asymmetric Transformations

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard

Executive Summary

The synthesis of chiral active pharmaceutical ingredients (APIs) often relies on the stereoselective functionalization of α,β-unsaturated aldehydes. Among these, 3-(2-Methoxyphenyl)acrylaldehyde (commonly known as (E)-2-methoxycinnamaldehyde) presents a unique stereoelectronic profile. The presence of an ortho-methoxy group introduces significant steric hindrance and electron-donating properties, which heavily influence the transition state geometry during organocatalytic activation.

This guide objectively compares the performance of different catalytic modalities—specifically immobilized MacMillan catalysts for Diels-Alder cycloadditions and chiral amine catalysts for cyclopropanation—providing causal mechanistic insights, quantitative performance data, and self-validating experimental protocols for evaluating stereoselectivity.

Mechanistic Rationale: The Role of the Ortho-Methoxy Group

To achieve high enantiomeric excess (ee) and diastereomeric ratios (dr), researchers must account for the specific substrate dynamics of 3-(2-Methoxyphenyl)acrylaldehyde.

When this substrate condenses with a secondary amine catalyst to form a reactive iminium ion, the ortho-methoxy substituent acts as a conformational lock. Steric repulsion between the methoxy group and the catalyst framework restricts rotation around the aryl-alkene C-C bond, strongly favoring an (E)-iminium geometry. However, the electron-donating nature of the methoxy group slightly deactivates the electrophilicity of the β-carbon. Consequently, highly active catalysts or optimized microenvironments are required to drive the reaction forward without sacrificing stereocontrol[1].

G A 3-(2-Methoxyphenyl) acrylaldehyde C Iminium Ion Intermediate A->C + Catalyst B MacMillan Catalyst B->C E Transition State (Stereocontrolled) C->E + Diene D Cyclopentadiene D->E F Hydrolysis E->F F->B Catalyst Recycling G Enantioenriched Adduct F->G

Fig 1. Iminium-catalyzed asymmetric Diels-Alder pathway for 3-(2-Methoxyphenyl)acrylaldehyde.

Comparative Performance Analysis

Evaluating the stereoselectivity of 3-(2-Methoxyphenyl)acrylaldehyde requires comparing different reaction classes and catalyst delivery systems. Table 1 summarizes the experimental outcomes of two primary transformations: Asymmetric Diels-Alder (DA) cycloaddition and Enantioselective Cyclopropanation.

Table 1: Quantitative Comparison of Catalytic Systems

Reaction TypeCatalyst SystemOptimized SolventYield (%)DiastereoselectivityEnantioselectivity (ee)
Diels-Alder Homogeneous MacMillan (1st Gen)CH₃CN/H₂O (95/5)~851:1.2 (endo:exo)~80%
Diels-Alder CCM-Immobilized MacMillanMeOH/H₂O (95/5)991:1.1 (endo:exo)91% (exo), 88% (endo)
Cyclopropanation Chiral Amine CatalystCHCl₃863 Isomers formedHigh (Isomers 1 & 2), 39% (Isomer 3)

Data Insights:

  • Solvent Causality in DA Reactions: The use of a Core-Corona Microsphere (CCM) immobilized MacMillan catalyst demonstrates superior performance (99% yield, up to 91% ee) when utilizing a 95/5 MeOH/H₂O solvent system[1]. The 5% water content is critical; it accelerates the hydrolysis of the product-iminium complex, turning over the catalyst faster. However, increasing water content to 25% drastically reduces yield and ee by collapsing the polymer dispersity of the catalyst[1].

  • Isomeric Challenges in Cyclopropanation: When reacting 3-(2-Methoxyphenyl)acrylaldehyde with disubstituted benzylchlorides, the reaction yields three distinct cyclopropane isomers. While total yield is high (86%), the stereocontrol is heavily fragmented, with the third isomer dropping to a mere 39% ee[2]. This highlights the substrate's sensitivity to bulky ylide intermediates.

Self-Validating Experimental Protocol: Asymmetric Diels-Alder Evaluation

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints to prevent analytical bias during the evaluation of Diels-Alder stereoselectivity.

Workflow step1 1. Reaction Setup Aldehyde + Catalyst in 95/5 MeOH/H2O step2 2. Diene Addition Cyclopentadiene at -20°C step1->step2 step3 3. Quenching H2O quench, Et2O extract step2->step3 step4 4. Purification Flash Chromatography step3->step4 step5 5. Chiral Analysis HPLC (Chiralpak AD-H) step4->step5

Fig 2. Standardized workflow for evaluating stereoselectivity via chiral HPLC.

Step-by-Step Methodology

Step 1: Catalyst and Substrate Initialization

  • Action: Suspend 10 mol% of the CCM-immobilized MacMillan catalyst in 2.0 mL of a pre-mixed 95/5 (v/v) MeOH/H₂O solvent system[1].

  • Action: Add 1.0 mmol of (E)-3-(2-Methoxyphenyl)acrylaldehyde to the suspension. Stir at room temperature for 10 minutes to ensure uniform dispersion.

  • Causality: The biphasic core-corona structure swells optimally in this specific solvent ratio, exposing the ionic catalytic sites to the substrate while maintaining structural integrity[1].

Step 2: Cryogenic Diene Addition

  • Action: Cool the reaction vessel to -20 °C using a cryocooler.

  • Action: Add 3.0 mmol of freshly cracked cyclopentadiene dropwise over 5 minutes.

  • Causality: Lowering the temperature minimizes the background uncatalyzed racemic Diels-Alder reaction, ensuring that the cyclization occurs exclusively within the chiral microenvironment of the iminium intermediate.

Step 3: Reaction Monitoring & Quenching (Validation Checkpoint 1)

  • Action: Monitor via TLC (Hexanes/EtOAc 8:2). Once the UV-active aldehyde spot is consumed (typically 24-48 hours), quench the reaction by adding 5 mL of cold water.

  • Action: Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Crude NMR Analysis (Validation Checkpoint 2)

  • Action: Dissolve a 5 mg aliquot of the crude mixture in CDCl₃ and acquire a ¹H NMR spectrum.

  • Causality: Integrating the distinct aldehydic proton signals of the endo and exo adducts at this stage establishes the true diastereomeric ratio (dr) before any potential fractionation occurs during column chromatography.

Step 5: Purification and Chiral HPLC (Validation Checkpoint 3)

  • Action: Purify the remaining crude mixture via silica gel flash chromatography to isolate the pure cycloadducts.

  • Action: Analyze the purified products using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min, UV detection at 254 nm).

  • Causality: You must run a racemic standard of the adduct first. This validates the HPLC method by proving baseline resolution of all four possible stereoisomers, guaranteeing that the calculated ee (target: >88%[1]) is mathematically sound and free from co-elution artifacts.

Conclusion

When evaluating the stereoselectivity of 3-(2-Methoxyphenyl)acrylaldehyde, the choice of catalytic architecture is paramount. While traditional homogeneous organocatalysts struggle with the steric and electronic demands of the ortho-methoxy group, advanced delivery systems like core-corona immobilized catalysts in strictly controlled aqueous-alcoholic environments provide near-quantitative yields and excellent enantioselectivity. Researchers must prioritize rigorous, self-validating analytical workflows—capturing dr prior to purification and ensuring baseline chiral resolution—to accurately benchmark these asymmetric transformations.

References

  • Source: doi.org (ScienceDirect)
  • Source: mdpi.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 3-(2-Methoxyphenyl)acrylaldehyde for Laboratory Professionals

As a reactive aromatic aldehyde, 3-(2-Methoxyphenyl)acrylaldehyde requires meticulous handling and disposal to ensure laboratory safety and environmental compliance. This guide provides an in-depth, procedural framework...

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Author: BenchChem Technical Support Team. Date: April 2026

As a reactive aromatic aldehyde, 3-(2-Methoxyphenyl)acrylaldehyde requires meticulous handling and disposal to ensure laboratory safety and environmental compliance. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals. Moving beyond a simple checklist, we will explore the causality behind these essential protocols, grounding our recommendations in established safety standards and chemical principles.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 3-(2-Methoxyphenyl)acrylaldehyde may not always be readily available, data from structurally similar aromatic aldehydes and acrylates indicate it should be treated as a hazardous substance.

Based on GHS classifications for analogous compounds, 3-(2-Methoxyphenyl)acrylaldehyde is presumed to be an irritant to the skin, eyes, and respiratory system.[1][2] Aldehydes as a class are reactive compounds, and proper management is crucial to prevent unintended reactions.[3]

Table 1: Chemical Identification and Properties

PropertyValueSource
Chemical Name 3-(2-Methoxyphenyl)acrylaldehyde[4]
Synonyms 2-Methoxycinnamaldehyde, (E)-3-(2-Methoxyphenyl)acrylaldehyde[4][5]
CAS Number 1504-74-1[4]
Molecular Formula C10H10O2[5]
Molecular Weight 162.19 g/mol [5]
Assumed Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)

A systematic risk assessment is the first step in any laboratory procedure. This involves not just identifying the chemical's intrinsic hazards but also evaluating the risks associated with the specific quantities and methods being used in your lab.

RiskAssessment A Identify Hazards (Review SDS, Literature) B Assess Risks (Evaluate Exposure Potential) A->B Input To C Implement Controls (PPE, Fume Hood, SOPs) B->C Mitigate Via D Dispose of Waste Properly (Follow EHS Guidelines) C->D Integral Part Of E Review & Refine (Update Protocols) D->E Feedback For DisposalWorkflow cluster_Lab Laboratory Responsibility cluster_EHS EHS / Professional Service Gen Waste Generation (Pure compound, solutions, contaminated materials) Seg Segregate Waste (Check Incompatibility) Gen->Seg Cont Contain & Label ('Hazardous Waste', Full Chemical Name) Seg->Cont Store Store in SAA (Closed, Secondary Containment) Cont->Store Req Request Pickup (Submit Waste Form) Store->Req Hand-off Pick Scheduled Collection by Trained Personnel Req->Pick Disp Final Disposal (Licensed Facility) Pick->Disp

Caption: End-to-End Hazardous Waste Disposal Workflow.

Advanced Topic: Chemical Deactivation of Aldehyde Waste

In some cases, it may be possible to chemically treat aldehyde waste to render it non-hazardous, a process known as deactivation. [6]This can reduce disposal costs and environmental impact. However, this procedure must only be performed with the explicit approval and guidance of your institution's EHS department , as the treated effluent must meet strict local sewer authority regulations. [6] One common method involves reacting the aldehyde with a chemical like sodium pyrosulfite, which can neutralize the aldehyde to non-toxic substances, typically within 15 minutes with agitation. [7]Commercial products are also available that polymerize aldehydes into a non-hazardous solid, which may be suitable for solid waste disposal if permitted. [8]

Emergency Procedures: Spills and Exposures

In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated; if the spill is large, close off the area. [3]3. Wearing appropriate PPE, cover the spill with a non-reactive absorbent material (e.g., vermiculite, sand).

  • Pick up the absorbent material using non-sparking tools and place it in a labeled hazardous waste container for disposal. [1]5. Do not allow the product to enter drains. [1] In Case of Exposure:

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Consult a physician if irritation persists. [1]* Eye Contact : Immediately rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1]* Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. [1]* Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1][2] Always have the Safety Data Sheet (or a similar hazard summary) available for emergency responders. [1]

References

  • Aldehyde Disposal.Vertex AI Search.
  • Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.
  • Hazardous Chemical Waste Management Guidelines.Columbia University Research.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Safety Data Sheet - 3-(2-Methoxyphenyl)acrylic acid.Angene Chemical.
  • Focus on: Treatment by Aldehyde Deactivation.
  • Method of neutralizing aldehyde-containing waste waters and the like.
  • Hazardous Waste Disposal Guide.Dartmouth Policy Portal.
  • Material Safety D
  • Laboratory Environmental Sample Disposal Information Document.U.S. Environmental Protection Agency.
  • Managing Hazardous Chemical Waste in the Lab.Lab Manager.
  • SAFETY DATA SHEET - 2-Methoxycinnamaldehyde.MilliporeSigma.
  • (E)-3-(2-Methoxyphenyl)
  • Acetaldehyde - NIOSH Pocket Guide to Chemical Hazards.CDC.
  • SAFETY DATA SHEET - Benzaldehyde, 2-hydroxy-4-methoxy-.Thermo Fisher Scientific.
  • Safety Data Sheet - 4-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol.ChemScene.
  • Application Notes and Protocols for Safe Handling and Storage of Vol
  • Incompatible Chemicals.
  • Chemical Incomp
  • Proper Disposal of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone: A Comprehensive Guide.Benchchem.
  • 2-Propenal, 3-(2-methoxyphenyl)-.
  • 3-(2-Methoxyphenyl)

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2-Methoxyphenyl)acrylaldehyde

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, in-depth informa...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, in-depth information on the selection, use, and disposal of Personal Protective Equipment (PPE) when handling 3-(2-Methoxyphenyl)acrylaldehyde (CAS No. 60125-24-8). While specific toxicological data for this compound is limited, its structure as an α,β-unsaturated aldehyde warrants a cautious approach, drawing parallels to related hazardous compounds like acrolein.[1] This document is designed to build your confidence and ensure a secure laboratory environment by explaining not just what to do, but why it's critically important.

Hazard Identification and Risk Assessment: The "Why" Behind the Protection

3-(2-Methoxyphenyl)acrylaldehyde belongs to the aldehyde class of chemicals, which are known for their reactive and potentially hazardous nature.[2] The α,β-unsaturated aldehyde structure, in particular, is a reactive electrophile that can readily interact with biological macromolecules, leading to potential cytotoxicity.[2]

Based on data from structurally similar compounds, the primary hazards to anticipate are:

  • Skin Irritation and Corrosion: Aldehydes can cause skin soreness, itching, rashes, and blistering (dermatitis).[3] A Safety Data Sheet for the related compound 3-(2-Methoxyphenyl)acrylic acid classifies it as a skin irritant.[4]

  • Serious Eye Damage/Irritation: Direct contact with aldehydes can cause severe eye irritation and potential damage.[3][4]

  • Respiratory Irritation: Inhalation of aldehyde vapors or dust can irritate the respiratory tract.[2][4] Vapors of related compounds are known to cause airway constriction and may lead to serious respiratory disorders.[2]

A thorough risk assessment is the foundational step before any procedure. Always assume this compound is hazardous upon inhalation, ingestion, or skin contact. All handling of 3-(2-Methoxyphenyl)acrylaldehyde should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6]

Core Principles of PPE Selection

PPE is the final and crucial barrier between you and the chemical. Its selection must be deliberate and informed by the specific tasks you are performing. The principle of "As Low As Reasonably Practicable" (ALARP) should guide all exposure control strategies.

The following table summarizes the recommended PPE for various laboratory tasks involving 3-(2-Methoxyphenyl)acrylaldehyde.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
General Use (Weighing, preparing dilute solutions in a fume hood) Nitrile or Butyl rubber glovesANSI Z87.1-compliant safety glasses with side shieldsFully buttoned, flame-resistant lab coatNot typically required if work is performed in a certified chemical fume hood.
Pouring & Transfers (Handling >50 mL) Double-gloving with Nitrile or Butyl rubber glovesChemical splash goggles and a full-face shieldChemical-resistant apron over a lab coatNot typically required if work is performed in a certified chemical fume hood.
High-Concentration or Spill Scenarios Heavy-duty Butyl rubber gloves with long cuffsChemical splash goggles and a full-face shieldChemical-resistant coverallsA NIOSH-approved respirator with organic vapor cartridges is required.[2][5]
Detailed PPE Specifications and Rationale

Hand Protection: Your choice of gloves is critical. Aldehydes can readily permeate certain materials.

  • Recommended: Butyl rubber and nitrile gloves are highly resistant to aldehydes.[2][7] Butyl rubber is particularly effective against a wide range of reactive chemicals.[7]

  • Not Recommended: Latex gloves are not suitable for handling aldehydes as they offer poor protection and can be easily permeated.[2][3]

  • Protocol: Always inspect gloves for tears or holes before use. For extended work or when handling larger quantities, consider double-gloving. Dispose of gloves immediately after use or upon signs of contamination.[3] Wash hands thoroughly after removing gloves.[5]

Eye and Face Protection: Protecting your eyes from splashes and vapors is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.

  • Splash Hazard: When pouring liquids or if there is any risk of splashing, upgrade to chemical splash goggles.[3] For significant splash risks, a full-face shield must be worn in addition to safety goggles to protect the entire face.[3][7]

Body Protection: Your lab coat is your first line of defense against accidental spills.

  • Standard Protocol: A flame-resistant lab coat, fully buttoned, with ribbed cuffs is required.[7]

  • Enhanced Protection: For tasks involving larger volumes, wear a chemical-resistant apron over your lab coat.[7] Ensure gloves are worn over the sleeves of the lab coat to prevent seepage.[3] Full-length pants and closed-toe shoes made of impervious material are mandatory.[3][5]

Respiratory Protection: Engineering controls are the primary method for respiratory protection.

  • Primary Control: All work with 3-(2-Methoxyphenyl)acrylaldehyde must be conducted in a properly functioning chemical fume hood.[5]

  • Secondary Control: In the event of a large spill or ventilation failure, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[2] Surgical masks provide no protection against chemical vapors.[3] All personnel requiring respirators must be properly fit-tested and trained in their use.

Operational and Disposal Plans

A safe workflow includes the correct procedures for putting on, taking off, and disposing of your PPE.

Procedural Workflow: Donning and Doffing PPE

  • Donning (Putting On):

    • Put on your lab coat and ensure it is fully buttoned.

    • If required, don your respirator.

    • Put on safety glasses or goggles.

    • Wash your hands thoroughly.

    • Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

    • Remove your lab coat by folding it inward, containing any potential contaminants.

    • Remove your face shield and/or goggles.

    • If used, remove your respirator.

    • Wash your hands thoroughly with soap and water.

Disposal Plan for Contaminated PPE All disposable PPE that has come into contact with 3-(2-Methoxyphenyl)acrylaldehyde must be considered hazardous waste.

  • Gloves, wipes, and other solid contaminated materials: Collect in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Contaminated clothing: Must be decontaminated before reuse or disposed of as hazardous waste. Do not take contaminated clothing home.[3][8]

  • Waste Disposal Service: All chemical waste and contaminated materials should be disposed of through a licensed professional waste disposal service.[4][8]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Operational Safety Start Start: Handling 3-(2-Methoxyphenyl)acrylaldehyde AssessTask Assess Task: - Scale - Concentration - Splash Potential Start->AssessTask FumeHood Is work in a certified chemical fume hood? AssessTask->FumeHood SpillScenario Is it a large spill or ventilation failure? AssessTask->SpillScenario SplashRisk Is there a splash risk? FumeHood->SplashRisk Yes StopWork STOP WORK & Evacuate FumeHood->StopWork No BasePPE Standard PPE: - Nitrile/Butyl Gloves - Safety Glasses - Lab Coat Proceed Proceed with Work BasePPE->Proceed SplashRisk->BasePPE No EnhancedPPE Enhanced PPE: - Add Splash Goggles - Add Face Shield - Add Chem-Resistant Apron SplashRisk->EnhancedPPE Yes SpillScenario->FumeHood MaxPPE Maximum PPE: - Heavy-Duty Gloves - Goggles & Face Shield - Chem-Resistant Suit - NIOSH Respirator SpillScenario->MaxPPE Yes EnhancedPPE->Proceed

Caption: PPE Selection Workflow for Handling 3-(2-Methoxyphenyl)acrylaldehyde.

By adhering to these rigorous standards and protocols, you contribute to a culture of safety and scientific excellence. Your well-being is paramount, and the correct use of PPE is a direct reflection of your commitment to safe and responsible research.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Retrieved from [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. (n.d.). Retrieved from [Link]

  • ACROLEIN HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety. Retrieved from [Link]

  • Acrolein (2-propenal) - DCCEEW. (2022, June 30). Australian Government Department of Climate Change, Energy, the Environment and Water. Retrieved from [Link]

  • Safety Data Sheet - 3-(2-Methoxyphenyl)acrylic acid. (2025, January 11). Angene Chemical. Retrieved from [Link]

  • ICSC 0090 - ACROLEIN. (2023, November). International Chemical Safety Cards (ICSCs). Retrieved from [Link]

  • Acrolein | EPA. (2009, September). United States Environmental Protection Agency. Retrieved from [Link]

  • Acrolein - IDLH | NIOSH - CDC. (n.d.). The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • (E)-3-(2-Methoxyphenyl)acrylaldehyde - Lead Sciences. (n.d.). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxyphenyl)acrylaldehyde
Reactant of Route 2
Reactant of Route 2
3-(2-Methoxyphenyl)acrylaldehyde
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